2-PyrrolIdin-1-ylmethylbenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVGQZVBLWNGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428458 | |
| Record name | 2-(pyrrolidin-1-ylmethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-98-5 | |
| Record name | 2-(pyrrolidin-1-ylmethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Pyrrolidin-1-ylmethylbenzoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-Pyrrolidin-1-ylmethylbenzoic acid (CAS 876717-98-5), a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable physicochemical properties into molecules.[1] Similarly, the benzoic acid moiety is a classic pharmacophore and versatile chemical handle.[2] This document outlines a robust two-step synthetic pathway, beginning with the nucleophilic substitution of a commercially available precursor followed by ester hydrolysis. We provide detailed, field-tested experimental protocols, explain the causality behind methodological choices, and describe a full suite of analytical techniques—including NMR, FT-IR, and Mass Spectrometry—required to validate the structure, purity, and identity of the final compound. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented methodology for the preparation and validation of this valuable molecular building block.
Introduction: The Strategic Importance of the Pyrrolidine-Benzoic Acid Scaffold
The convergence of a pyrrolidine nucleus and a benzoic acid functional group within a single molecule creates a scaffold with significant potential in medicinal chemistry and drug discovery. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern drug design, appearing in a wide array of therapeutic agents.[1] Its non-planar, puckered conformation allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1]
The benzoic acid group provides a critical anchor point for ionic interactions with protein active sites and serves as a key handle for further chemical modification, such as the formation of amides or esters in prodrug strategies.[2][3] The title compound, this compound, combines these features, making it a highly valuable intermediate for constructing more complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators.[4][5]
This guide presents a scientifically sound and reproducible approach to its synthesis and characterization, emphasizing the rationale behind each procedural step to ensure both success and understanding.
Synthetic Strategy and Methodology
The selected synthetic pathway is a robust two-step process designed for efficiency and scalability. The strategy involves:
-
Nucleophilic Substitution: Reaction of a protected benzoic acid precursor, methyl 2-(bromomethyl)benzoate, with pyrrolidine. The methyl ester acts as a protecting group for the carboxylic acid to prevent unwanted side reactions with the basic pyrrolidine nucleophile.
-
Saponification (Ester Hydrolysis): Removal of the methyl ester protecting group under basic conditions to yield the final carboxylic acid product.
This approach is favored over a one-pot Mannich-type reaction, which can be complicated by the reactivity of the carboxylic acid, leading to lower yields and more complex purification challenges.[6]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Physicochemical properties of 2-Pyrrolidin-1-ylmethylbenzoic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Pyrrolidin-1-ylmethylbenzoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the detailed physicochemical characterization of this compound. Recognizing the critical role of fundamental properties such as the acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility in the drug discovery and development pipeline, this document moves beyond a simple recitation of data. It delivers field-proven, step-by-step experimental protocols grounded in established scientific principles. By explaining the causality behind methodological choices, this guide equips researchers, scientists, and drug development professionals with the necessary tools to generate robust, reliable, and reproducible data for this and other novel chemical entities. The narrative emphasizes self-validating systems and is supported by authoritative references, structured data tables, and logical workflow diagrams to ensure both scientific integrity and practical applicability.
Introduction: The Scientific Imperative for Physicochemical Profiling
In the landscape of modern drug discovery, the journey from a hit compound to a viable drug candidate is governed by a complex interplay of biological activity and physicochemical properties. The molecule this compound serves as an exemplary case study. It incorporates two structural motifs of high pharmacological relevance: the pyrrolidine ring and the benzoic acid moiety. The five-membered pyrrolidine ring is a versatile and prevalent scaffold in medicinal chemistry, valued for its ability to explore three-dimensional chemical space and contribute to the stereochemistry of a molecule.[1][2] This structural feature is found in numerous biologically active compounds, including those with anticancer, antibacterial, and anti-inflammatory properties.[2][3]
The ultimate success of such a molecule is not dictated by its target affinity alone. Its ability to be absorbed, distributed, metabolized, and excreted (ADME)—processes fundamentally controlled by its physicochemical nature—is paramount. Properties such as pKa, logP, and solubility are not mere data points; they are critical determinants of a compound's behavior in a biological system. This guide, therefore, provides an in-depth, methodology-focused blueprint for the rigorous characterization of this compound, establishing a foundation for its potential development.
Molecular Identity and Structure
Precise identification is the cornerstone of any chemical analysis. This compound is defined by the covalent linkage of a pyrrolidine ring to a benzoic acid structure via a methylene (-CH2-) bridge at the ortho position.
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | - |
| CAS Number | 876717-98-5; 86809-31-6 | [4][5] |
| Molecular Formula | C₁₂H₁₅NO₂ | Calculated |
| Molecular Weight | 205.25 g/mol | Calculated |
Note: Discrepancies in CAS numbers for novel compounds can exist across different databases. The structure shown is the definitive reference for this guide.
Core Physicochemical Properties: Experimental Determination
The following sections detail the authoritative protocols for measuring the most influential physicochemical properties. The emphasis is on the "gold standard" methods that provide the most reliable and interpretable data for regulatory and developmental decision-making.
Acid Dissociation Constant (pKa): The Key to Ionization
Expertise & Causality: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms. For this compound, two ionizable centers are present: the carboxylic acid (acidic) and the pyrrolidine nitrogen (basic). These pKa values govern the compound's charge state in different physiological environments (e.g., stomach at pH ~2, intestine at pH ~6-7.4, blood at pH 7.4), which directly impacts its solubility, membrane permeability, and potential for receptor interaction. Potentiometric titration is the definitive method for pKa determination due to its precision and direct measurement principle.[6]
Experimental Protocol: Potentiometric Titration [7][8]
-
System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurement.
-
Sample Preparation: Prepare a 1 mM solution of this compound. A co-solvent (like methanol or DMSO) may be used if initial solubility is low, but its concentration should be minimized (<1-2%) to reduce its effect on the apparent pKa.
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by using 0.15 M potassium chloride (KCl) solution. This is critical as it minimizes fluctuations in the activity coefficients of the ions, ensuring the measured pH changes are due to the titration reaction itself.
-
Titration - Acidic pKa (Carboxylic Acid):
-
Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution by making incremental additions (e.g., 0.05 mL) of a standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Titration - Basic pKa (Pyrrolidine Nitrogen):
-
Take a fresh 20 mL aliquot of the sample solution.
-
First, acidify the solution to a pH of ~1.8-2.0 with 0.1 M hydrochloric acid (HCl) to ensure the pyrrolidine nitrogen is fully protonated.
-
Titrate this acidified solution with the standardized 0.1 M NaOH, recording pH at each increment as described above.
-
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve) or, more accurately, as the pH at the half-equivalence point on the titration curve.[7]
Visualization: pKa Determination Workflow
Caption: Standard workflow for the shake-flask logD determination.
Aqueous Solubility: The Prerequisite for Absorption
Expertise & Causality: A drug must be in solution to be absorbed. Poor aqueous solubility is a major cause of failure for drug candidates. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most relevant value for predicting in vivo dissolution. [9]The shake-flask method is again the definitive approach, providing a true measure of equilibrium solubility, which is essential for biopharmaceutics classification (BCS). [10] Experimental Protocol: Equilibrium Shake-Flask Solubility 1. Media Preparation: Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines. [10]2. Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate sealed vessels. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved. 3. Equilibration: Place the vessels in an orbital shaker set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) and agitate. The system must be agitated long enough to reach equilibrium. 4. Equilibrium Confirmation: To validate that equilibrium has been reached, collect aliquots at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between sequential time points. 5. Sample Processing: After the final time point, separate the dissolved compound from the excess solid. This is typically done by centrifuging the sample and then filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). 6. Quantification: Immediately after filtration, dilute the sample if necessary to prevent precipitation and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS). 7. pH Measurement: Record the final pH of the saturated solution to ensure it did not deviate from the initial buffer pH.
Visualization: Equilibrium Solubility Workflow
Caption: Workflow for determining thermodynamic aqueous solubility.
Summary of Physicochemical Profile and Spectral Characteristics
While experimental determination is paramount, a complete profile includes an understanding of the compound's spectral signature.
Table 2: Summary of Key Physicochemical Parameters & Recommended Methodologies
| Parameter | Significance for Drug Development | Gold-Standard Methodology |
|---|---|---|
| pKa | Governs ionization, solubility, permeability | Potentiometric Titration |
| logD (at pH 7.4) | Predicts membrane permeability and distribution | Shake-Flask Method |
| Aqueous Solubility | Determines dissolution rate and bioavailability | Equilibrium Shake-Flask Method |
Expected Spectral Characteristics:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzoic acid ring, a singlet for the methylene bridge (-CH2-), and multiplets for the non-equivalent protons of the pyrrolidine ring. The chemical shift of the carboxylic acid proton may be broad or not observed depending on the solvent.
-
¹³C NMR: Signals should correspond to the aromatic carbons (with the carboxyl- and methylene-substituted carbons being distinct), the carbonyl carbon of the acid, the methylene bridge carbon, and the carbons of the pyrrolidine ring. [11]* FT-IR: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-H stretches from the aromatic and aliphatic groups, and C-N stretching from the pyrrolidine. [12]
Conclusion
The rigorous and systematic characterization of physicochemical properties is not a perfunctory exercise but a foundational pillar of successful drug development. For this compound, a molecule with a promising pharmacological scaffold, understanding its pKa, logD, and aqueous solubility through the authoritative methods detailed herein is indispensable. The data generated from these protocols provide the critical insights needed for lead optimization, formulation design, and predicting in vivo performance, thereby enabling a data-driven progression from a chemical entity to a potential therapeutic agent.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity . Encyclopedia.pub. [Link]
-
protocols.io. LogP / LogD shake-flask method . protocols.io. [Link]
-
Lead Sciences. 2-(Pyrrolidin-1-yl)benzoic acid . Lead Sciences. [Link]
-
University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa . ULM Website. [Link]
-
S. M. C. Buckenmaier, et al. Development of Methods for the Determination of pKa Values . PMC - NIH. [Link]
-
Lokey Lab, UC Santa Cruz. Shake Flask logK . Lokey Lab Protocols. [Link]
-
E. Bosch et al. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts . PubMed. [Link]
-
Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value . Chemistry LibreTexts. [Link]
-
World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver . WHO Technical Report Series. [Link]
-
World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION . WHO. [Link]
-
Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]
-
Creative Bioarray. Aqueous Solubility Assays . Creative Bioarray. [Link]
-
G. D. Li Petri et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Molecules. [Link]
-
A. Poyraz et al. Recent insights about pyrrolidine core skeletons in pharmacology . PMC - PubMed Central. [Link]
-
G. D. Li Petri et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . PubMed. [Link]
-
Z. Kartal. FT-IR spectroscopic study of M(Benzoic Acid)2Ni(CN)4 complexes (M = Ni, Cd, Co and Mn) . ResearchGate. [Link]
-
SpectraBase. 1-Methylpyrrolidine - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. parchem.com [parchem.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. pennwest.edu [pennwest.edu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one (CAS 86809-31-6): Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolinone scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds and natural products. This technical guide focuses on a specific, yet sparsely documented, member of this family: 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one (CAS 86809-31-6) . While direct literature on this compound is scarce, this document provides a comprehensive overview by leveraging data from structurally analogous compounds. We will explore its core properties, propose detailed synthetic pathways, discuss its chemical reactivity and potential mechanisms of action, and outline promising avenues for its application in drug discovery and development. This guide serves as a foundational resource for researchers aiming to investigate this molecule and the broader class of N-substituted 3-hydroxyisoindolinones.
Introduction to the 3-Hydroxyisoindolinone Core
The 3-hydroxyisoindolin-1-one structure is a versatile synthetic intermediate and a key pharmacophore.[1] This framework is found in natural products like entonalactam C and the commercial diuretic drug chlortalidone.[1] The reactivity of the hydroxyl group at the C-3 position allows for further chemical modifications, making it an attractive starting point for generating diverse molecular libraries. Molecules incorporating the broader isoindolinone core have demonstrated a wide array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] Specifically, the introduction of various substituents on the nitrogen atom can significantly modulate the compound's pharmacological profile, influencing properties like antioxidant potential and cell permeability.[2] This guide will focus on the N-tert-butyl substituted variant, a compound with unique steric and electronic properties that warrant investigation.
Physicochemical and Structural Properties
| Property | Value | Source |
| CAS Number | 86809-31-6 | Internal |
| IUPAC Name | 2-(tert-butyl)-3-hydroxyisoindolin-1-one | Internal |
| Molecular Formula | C₁₂H₁₅NO₂ | Calculated |
| Molecular Weight | 205.25 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, and alcohols. | Inferred |
| Canonical SMILES | CC(C)(C)N1C(C(C2=CC=CC=C21)O)=O | Calculated |
Proposed Synthetic Methodologies
The synthesis of 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one has not been explicitly detailed in peer-reviewed journals. However, established methods for creating analogous structures provide a robust blueprint for its preparation. Two primary retrosynthetic approaches are proposed below.
Route A: Ortho-Metalation and Formylation of N-tert-butylbenzamide
This approach is based on the well-established ortho-directed metalation of N-substituted benzamides, followed by quenching with an electrophile to construct the heterocyclic ring. This method offers high regioselectivity.
Methodology:
-
Preparation of N-tert-butylbenzamide: React benzoyl chloride with tert-butylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature.
-
Ortho-Lithiation: Dissolve N-tert-butylbenzamide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Add a strong lithium base, such as sec-butyllithium (s-BuLi), dropwise to the solution. The bulky tert-butyl group on the nitrogen directs the deprotonation to the ortho position of the aromatic ring.
-
Formylation: After stirring for 1-2 hours at low temperature, add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture. The DMF will act as a formylating agent.
-
Cyclization and Workup: Allow the reaction to slowly warm to room temperature. The intermediate aldehyde will be in equilibrium with the cyclic hemiaminal, which is the desired 3-hydroxyisoindolinone product. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality: The use of a strong, sterically hindered base like s-BuLi is crucial for efficient and regioselective deprotonation at the ortho-position, which is activated by the amide directing group. DMF is an effective one-carbon electrophile for this transformation. The final intramolecular cyclization is a spontaneous process driven by the proximity of the newly introduced aldehyde and the amide nitrogen.
Caption: Workflow for Synthesis Route A.
Route B: Amine Addition to an Alkylidenephthalide
This method involves the reaction of a primary amine with a 3-alkylidenephthalide, which proceeds via a Michael addition followed by intramolecular cyclization. This route has been shown to be effective under ultrasonic irradiation for various amines.[1]
Important Caveat: One study noted that this reaction failed when using tert-butylamine, presumably due to its significant steric hindrance preventing the initial nucleophilic attack.[1] Therefore, this route may require significant optimization or might not be viable for this specific target.
Methodology:
-
Starting Material: (Z)-3-Benzylideneisobenzofuran-1(3H)-one (a type of alkylidenephthalide) is a common starting material.
-
Reaction Setup: Dissolve the alkylidenephthalide in a suitable solvent such as isopropanol.
-
Amine Addition: Add an excess of tert-butylamine to the solution.
-
Reaction Conditions: The mixture can be heated or subjected to ultrasonic irradiation to promote the reaction. A study using ultrasound conducted the reaction at 50 °C for 30 minutes.[1]
-
Workup and Purification: After the reaction is complete, partition the mixture between ethyl acetate and water. The organic layer is then dried and concentrated. Purification is typically achieved via column chromatography.
Causality: The reaction is initiated by the nucleophilic attack of the amine on the exocyclic double bond of the phthalide. This opens the lactone ring, and the resulting intermediate undergoes a subsequent intramolecular cyclization to form the five-membered isoindolinone ring. The steric bulk of the tert-butyl group is the primary barrier to this reaction's success.
Caption: Workflow for Synthesis Route B.
Chemical Reactivity and Potential Mechanism of Action
Reactivity at the C-3 Position
The 3-hydroxy group is the primary site of reactivity. Under acidic conditions, this hydroxyl group can be protonated and eliminated as a water molecule.[4] This elimination is facilitated by the adjacent nitrogen atom, leading to the formation of a highly reactive and electrophilic N-acyliminium ion (also referred to as an N-acyl ketimine) intermediate.[4] This intermediate can then be trapped by various nucleophiles or undergo elimination to form an enamide, making the 3-hydroxyisoindolinone a valuable synthon for creating more complex molecules.[4]
Sources
- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 4. bib.irb.hr:8443 [bib.irb.hr:8443]
The Emerging Therapeutic Potential of Pyrrolidine-Containing Benzoic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
The unique structural amalgamation of the pyrrolidine ring and a benzoic acid moiety has given rise to a promising class of compounds with a diverse pharmacological profile. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of pyrrolidine-containing benzoic acids. We will delve into their potential as anticancer, anti-inflammatory, and antimicrobial agents, elucidating the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights to guide future research and development in this exciting area of medicinal chemistry.
Introduction: The Strategic Fusion of Two Privileged Scaffolds
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold" due to its unique three-dimensional structure, which allows for the efficient exploration of pharmacophore space.[1][2] This five-membered saturated nitrogen heterocycle is a cornerstone in a multitude of FDA-approved drugs, where its conformational flexibility and stereochemical potential are pivotal for target interaction.[2][3] The pyrrolidine nucleus can be strategically modified to influence a compound's physicochemical properties, such as solubility and basicity, thereby enhancing its pharmacokinetic profile.[1]
Similarly, the benzoic acid scaffold is a well-established pharmacophore present in a wide array of biologically active compounds.[4] The carboxylic acid group is a key hydrogen bond donor and acceptor, frequently engaging with the active sites of enzymes and receptors.[4] The aromatic ring of benzoic acid provides a versatile platform for substitution, allowing for the fine-tuning of electronic and steric properties to modulate biological activity.[4][5]
The conjugation of these two powerful moieties creates a synergistic molecular architecture with the potential for novel and enhanced biological activities. This guide will explore the significant therapeutic promise of these hybrid molecules.
Anticancer Activity: Targeting Proliferation and Angiogenesis
Pyrrolidine-containing benzoic acids have emerged as a compelling class of compounds in oncology research, demonstrating potent antiproliferative and antiangiogenic activities.
Mechanism of Action: A Multi-pronged Attack on Cancer
The anticancer effects of these compounds are often multifaceted, targeting key pathways involved in tumor growth and survival.
-
Inhibition of Angiogenesis: A crucial strategy in cancer therapy is to cut off the tumor's blood supply, a process known as angiogenesis. Certain N-sulfonyl pyrrolidine-2-carboxylic acid analogues have been designed as bioisosteres of a major metabolite of thalidomide, a known antiangiogenic agent.[4][6] These compounds have been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), indicating their potential to disrupt the formation of new blood vessels that feed tumors.[6] The primary molecular target for some of these compounds is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[7]
-
Induction of Apoptosis: Programmed cell death, or apoptosis, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade this process. Pyrrolidine-containing benzoic acid derivatives have been shown to induce apoptosis in cancer cell lines.[7] Flow cytometry analyses have revealed that these compounds can arrest the cell cycle at the G2/M and Pre-G1 phases, ultimately leading to cell death.[7]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these molecules is highly dependent on their substitution patterns. For a series of N-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogs, the nature of the substituent on the phenyl ring plays a critical role in their cytotoxic activity against multiple myeloma cell lines.[6]
Quantitative Data: Anticancer Activity
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| N-(4-ethoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogs | RPMI 8226 (Multiple Myeloma) | 2.28 - 3.89 | [4] |
| N-sulfonylpiperidine derivatives | HCT-116 (Colorectal Carcinoma) | 3.94 | [7] |
| N-sulfonylpiperidine derivatives | HepG-2 (Hepatocellular Carcinoma) | 3.76 | [7] |
| N-sulfonylpiperidine derivatives | MCF-7 (Breast Cancer) | 4.43 | [7] |
| Pyrrolidinone-hydrazone derivatives | PPC-1 (Prostate Cancer) | 2.5 - 20.2 | [8] |
| Pyrrolidinone-hydrazone derivatives | IGR39 (Melanoma) | 2.5 - 20.2 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for evaluating the in vitro anticancer activity of novel pyrrolidine-containing benzoic acid derivatives.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[10]
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and pyrrolidine-containing benzoic acids have demonstrated significant potential as anti-inflammatory agents.
Mechanism of Action: Targeting Key Inflammatory Mediators
These compounds exert their anti-inflammatory effects through various mechanisms, including:
-
VLA-4 Antagonism: Very Late Antigen-4 (VLA-4) is an integrin that plays a critical role in the trafficking of leukocytes to sites of inflammation.[11][12] Antagonists of VLA-4 can prevent this migration, thereby reducing the inflammatory response. A series of 4-(pyrrolidinyl)methoxybenzoic acid derivatives have been identified as potent and orally active VLA-4 antagonists, showing efficacy in a murine asthma model.[1][13][14]
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[15][16][17][18] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[15] Certain (3-benzoyl-4,5-dioxo-2-phenyl-pyrrolidin-1-yl)acetic acid ethyl ester derivatives have shown good anti-inflammatory activities, comparable to reference drugs like diclofenac.[19] Molecular docking studies suggest that these compounds can bind effectively to the active site of the COX-2 enzyme.[20]
-
NAAA Inhibition: N-acylethanolamine acid amidase (NAAA) is an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[21] By inhibiting NAAA, pyrrolidine amide derivatives can increase the levels of PEA, leading to an anti-inflammatory effect.[21]
Structure-Activity Relationship (SAR) Insights
For 4-(pyrrolidinyl)methoxybenzoic acid derivatives acting as VLA-4 antagonists, optimization of the diphenyl urea moiety led to potent compounds.[14] In the case of NAAA inhibitors, small lipophilic 3-phenyl substituents on the pyrrolidine amide were found to be preferable for optimal potency.[21]
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Target | IC50 | In Vivo Model | % Inhibition | Reference |
| 4-(Pyrrolidinyl)methoxybenzoic acid derivative (15e) | VLA-4 | 1.6 nM | Murine asthma | Efficacy at 30 mg/kg (oral) | [1][13] |
| Pyridazine derivative (6b) | COX-2 | 0.18 µM | Carrageenan-induced paw edema | Comparable to celecoxib | [20] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[1][22]
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[1][19] The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and a reference drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrrolidine-containing benzoic acid derivative.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[1]
-
Drug Administration: Administer the test compounds and the reference drug orally via gavage one hour before the carrageenan injection.[1]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[1][23]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1]
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. Pyrrolidine-containing benzoic acids have shown promise in this area.[13][24]
Mechanism of Action: Disrupting Essential Bacterial Processes
The antimicrobial activity of these compounds can be attributed to mechanisms such as:
-
Enzyme Inhibition: Pyrrolidine carboxamides have been identified as a novel class of inhibitors of enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[25] InhA is a key enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][26][27][28][29] Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial cell death.
Structure-Activity Relationship (SAR) Insights
For pyrrolidine carboxamide inhibitors of InhA, the introduction of appropriate hydrophobic moieties as phenyl ring replacements can lead to compounds with improved potency.[25]
Quantitative Data: Antimicrobial Activity
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4b) | Staphylococcus aureus | 15.6 | [5] |
| Pyrrolidine dithiocarbamate | Porphyromonas gingivalis | Varies | [30] |
Experimental Protocol: Agar Well Diffusion Assay
This is a widely used method for the preliminary screening of the antimicrobial activity of new compounds.
Objective: To qualitatively assess the antimicrobial activity of test compounds.
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile cotton swabs
-
Sterile cork borer
-
Test compounds dissolved in a suitable solvent
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of a nutrient agar plate using a sterile cotton swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Synthesis Strategies
The synthesis of pyrrolidine-containing benzoic acids can be achieved through various synthetic routes. A common approach involves the coupling of a pre-formed pyrrolidine ring with a benzoic acid derivative.
General Synthesis of 4-(Pyrrolidin-1-yl)benzoic acid
A straightforward method for the synthesis of 4-(pyrrolidin-1-yl)benzoic acid involves the nucleophilic aromatic substitution of 4-fluorobenzoic acid with pyrrolidine.
Reaction Scheme:
Experimental Procedure: A mixture of 4-fluorobenzoic acid, pyrrolidine, and a base such as potassium carbonate in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by acidification, followed by filtration or extraction. The crude product is then purified by recrystallization.
Visualization of Key Concepts
Experimental Workflow for Drug Discovery
Caption: A generalized workflow for the discovery and development of pyrrolidine-containing benzoic acid derivatives.
VLA-4 Mediated Leukocyte Extravasation
Caption: Inhibition of VLA-4 mediated leukocyte migration to inflamed tissue by a pyrrolidine-containing benzoic acid antagonist.
Conclusion and Future Directions
The amalgamation of the pyrrolidine ring and the benzoic acid scaffold has yielded a class of molecules with significant and diverse biological activities. The evidence presented in this guide underscores their potential as anticancer, anti-inflammatory, and antimicrobial agents. The modular nature of their synthesis allows for extensive structural modifications, providing a rich platform for the optimization of their pharmacological properties.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways will facilitate the rational design of more potent and selective compounds.
-
Expanding structure-activity relationship studies: Systematic modifications of both the pyrrolidine and benzoic acid moieties will help to identify the key structural features required for optimal activity and selectivity for different therapeutic targets.
-
In vivo efficacy and safety profiling: Promising lead compounds should be advanced to more comprehensive in vivo studies to evaluate their therapeutic efficacy, pharmacokinetic profiles, and toxicological properties.
The continued exploration of pyrrolidine-containing benzoic acids holds great promise for the development of novel therapeutics to address unmet medical needs in oncology, inflammation, and infectious diseases.
References
-
Chiba, J., Iimura, S., Yoneda, Y., Sugimoto, Y., Horiuchi, T., Muro, F., Ochiai, Y., Ogasawara, T., Tsubokawa, M., Iigou, Y., Takayama, G., Taira, T., Takata, Y., Yokoyama, M., Takashi, T., Nakayama, A., & Machinaga, N. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. [Link]
-
Request PDF. (n.d.). Design, Synthesis, Molecular Docking and in vitro Evaluation of N-(4-Methoxyphenylsulfonyl)pyrrolidine-2-carboxylic Acid Analogues as Antiangiogenic and Anticancer Agents on Multiple Myeloma. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (n.d.). Anti‐Inflammatory and Analgesic Activities of Newly Synthesized Chiral Peptide Derivatives Using (3‐Benzoyl‐ 4,5‐dioxo‐2‐phenyl‐pyrrolidin‐1‐yl)acetic Acid Ethylester as Starting Material. Retrieved January 17, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Mycobacterium tuberculosis enoyl-acyl carrier protein reductase inhibitors as potential antituberculotics: development in the past decade. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 17, 2026, from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). A mechanism of drug action revealed by structural studies of enoyl reductase. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Rational design of potent and selective VLA-4 inhibitors and their utility in the treatment of asthma. Retrieved January 17, 2026, from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Structures of enoyl-ACP reductase inhibitors. A) The mechanism of.... Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Retrieved January 17, 2026, from [Link]
-
Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 794. [Link]
-
Bio-protocol. (n.d.). Carrageenan paw edema. Retrieved January 17, 2026, from [Link]
-
PubMed. (1999). Structural basis and mechanism of enoyl reductase inhibition by triclosan. Retrieved January 17, 2026, from [Link]
- Narayana Babu, M., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of ChemTech Research, 4(3), 903-908.
-
National Institutes of Health. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Retrieved January 17, 2026, from [Link]
-
IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 17, 2026, from [https://iris.unipa.it/retrieve/handle/10447/512968/1073747/ Raimondi_et_al-2021-Pharmaceuticals.pdf]([Link] Raimondi_et_al-2021-Pharmaceuticals.pdf)
-
PubMed. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Retrieved January 17, 2026, from [Link]
-
PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved January 17, 2026, from [Link]
-
PubMed. (1998). Very late antigen 4 (VLA4) antagonists as anti-inflammatory agents. Retrieved January 17, 2026, from [Link]
-
PubMed. (2024). Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Retrieved January 17, 2026, from [Link]
-
PubMed. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Retrieved January 17, 2026, from [Link]
-
PubMed. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). The discovery of VLA-4 antagonists. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Antibacterial activity of pyrrolidine dithiocarbamate. Retrieved January 17, 2026, from [Link]
-
PubMed. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Retrieved January 17, 2026, from [Link]
-
PubMed. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Retrieved January 17, 2026, from [Link]
-
PubMed. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived.... Retrieved January 17, 2026, from [Link]
-
Request PDF. (n.d.). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid. Retrieved January 17, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-(PYRROLIDIN-1-YL)BENZOIC ACID | CAS 22090-27-3. Retrieved January 17, 2026, from [Link]
-
OUCI. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur…. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Retrieved January 17, 2026, from [Link]
-
PubMed. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Retrieved January 17, 2026, from [Link]
-
PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Inhibitory activity of compounds synthesized and selectiv- ity against COX-2 over COX-1. Retrieved January 17, 2026, from [Link]
-
Request PDF. (n.d.). COX-1 and COX-2 inhibitors. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). 4-(Pyrrolidinyl)methoxybenzoic Acid Derivatives as a Potent, Orally Active VLA4 Antagonist. Retrieved January 17, 2026, from [Link]
-
MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). VLA-4 antagonists: potent inhibitors of lymphocyte migration. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). SAR Studies of 2-arylthiazolidine-4-carboxylic Acid Amides: A Novel Class of Cytotoxic Agents for Prostate Cancer. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Therapeutic approaches to asthma based on VLA-4 integrin and its counter receptors | Semantic Scholar [semanticscholar.org]
- 3. Structural basis and mechanism of enoyl reductase inhibition by triclosan. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Rational design of potent and selective VLA-4 inhibitors and their utility in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VLA-4 antagonists: potent inhibitors of lymphocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Therapeutic approaches to asthma based on VLA-4 integrin and its counter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. inotiv.com [inotiv.com]
- 24. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. A mechanism of drug action revealed by structural studies of enoyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Structural basis and mechanism of enoyl reductase inhibition by triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 2-Pyrrolidin-1-ylmethylbenzoic acid
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Pyrrolidin-1-ylmethylbenzoic acid, a molecule of interest in medicinal chemistry and drug development. The structural elucidation of such compounds is paramount for ensuring purity, understanding conformation, and predicting reactivity. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering not only predicted spectroscopic data based on established principles but also the rationale behind the experimental methodologies for acquiring such data.
Introduction to the Spectroscopic Characterization
This compound is a bifunctional molecule incorporating a saturated heterocyclic pyrrolidine ring linked via a methylene bridge to an aromatic benzoic acid moiety. This unique combination of a basic tertiary amine and an acidic carboxylic acid suggests interesting chemical and pharmacological properties. Accurate characterization is the bedrock of any scientific investigation, and for a molecule of this nature, a multi-technique spectroscopic approach is essential. Nuclear Magnetic Resonance (NMR) spectroscopy will elucidate the carbon-hydrogen framework, Infrared (IR) spectroscopy will identify key functional groups, and Mass Spectrometry (MS) will confirm the molecular weight and provide insights into the fragmentation patterns.
This guide will present a detailed, predicted spectroscopic profile of this compound, substantiated by data from analogous structures and foundational spectroscopic principles. Furthermore, it will outline robust, self-validating experimental protocols for acquiring this data, ensuring reproducibility and reliability in the laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a complete picture of the molecular connectivity can be assembled.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene bridge protons, and the pyrrolidine ring protons. The acidic proton of the carboxylic acid is also a key feature, though its chemical shift can be highly variable.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
| Aromatic (H-6) | ~8.0 | Doublet of Doublets | 1H |
| Aromatic (H-3, H-4, H-5) | 7.2 - 7.6 | Multiplet | 3H |
| Methylene (-CH₂-) | ~3.8 | Singlet | 2H |
| Pyrrolidine (α-CH₂) | ~2.6 | Multiplet | 4H |
| Pyrrolidine (β-CH₂) | ~1.8 | Multiplet | 4H |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The predicted chemical shifts are based on the electronic environment of each proton. The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, resulting in a downfield shift.[1][2] The aromatic protons are in the typical aromatic region, with the proton ortho to the electron-withdrawing carboxylic acid group (H-6) expected to be the most deshielded. The methylene bridge protons are adjacent to the nitrogen of the pyrrolidine ring and the aromatic ring, placing them in the range of 3.5-4.0 ppm. The protons on the pyrrolidine ring will appear as multiplets due to complex spin-spin coupling with each other. The α-protons, being directly attached to the nitrogen, will be more deshielded than the β-protons.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | 170 - 175 |
| Aromatic (C-1) | ~135 |
| Aromatic (C-2) | ~132 |
| Aromatic (C-6) | ~130 |
| Aromatic (C-3, C-4, C-5) | 125 - 129 |
| Methylene (-CH₂-) | 55 - 60 |
| Pyrrolidine (α-C) | 50 - 55 |
| Pyrrolidine (β-C) | 20 - 25 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear significantly downfield.[3] The aromatic carbons will have distinct chemical shifts, with the carbon attached to the carboxylic acid (C-1) and the carbon attached to the methylene group (C-2) being quaternary and often showing lower intensity. The chemical shifts of the other aromatic carbons are influenced by the position of the substituents.[4][5] The methylene carbon is deshielded by the adjacent nitrogen and aromatic ring. The pyrrolidine carbons show typical shifts for a saturated heterocycle, with the carbons directly bonded to the nitrogen (α-carbons) appearing further downfield than the β-carbons.[6][7]
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for NMR analysis involves careful sample preparation, instrument setup, and data processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound has both acidic and basic moieties).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the structure.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural clues.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |
| 219 | [M]⁺ | Molecular Ion |
| 202 | [M - OH]⁺ | Loss of hydroxyl radical |
| 174 | [M - COOH]⁺ | Loss of carboxyl group |
| 148 | [M - C₄H₈N]⁺ | Cleavage of the pyrrolidine ring |
| 122 | [C₇H₆O₂]⁺ | Benzoic acid fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 70 | [C₄H₈N]⁺ | Pyrrolidin-1-yl-methyl cation |
Expertise & Experience: Interpreting the Mass Spectrum
The molecular ion peak at m/z 219 will confirm the molecular weight of the compound. A common fragmentation pathway for benzoic acid derivatives is the loss of the hydroxyl group (-17 amu) or the entire carboxylic acid group (-45 amu). [8][9]Another likely fragmentation is the cleavage of the C-N bond between the methylene bridge and the pyrrolidine ring, due to the stability of the resulting benzyl-type cation. [10][11][12][13][14]This would lead to a fragment at m/z 148. The formation of the tropylium ion (m/z 91) is a common rearrangement for benzyl-containing compounds. The phenyl cation (m/z 77) is also a characteristic fragment of benzene derivatives. [8]The fragment at m/z 70 would correspond to the pyrrolidin-1-yl-methyl cation.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)
For a volatile compound like this compound (or its ester derivative for better volatility), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
GC-MS Instrument Setup:
-
GC:
-
Install an appropriate capillary column (e.g., HP-5MS).
-
Set a suitable temperature program for the oven to ensure separation from any impurities.
-
Set the injector temperature and use a suitable carrier gas (e.g., helium).
-
-
MS:
-
Use a standard electron ionization energy of 70 eV.
-
Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-300).
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated on the column and then enter the mass spectrometer.
-
The mass spectrometer will record the mass spectra of the eluting components.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.
-
Compare the fragmentation pattern with the predicted pathways to confirm the structure.
-
Diagram of the Mass Spectrometry Experimental Workflow:
Caption: Workflow for GC-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation. The predicted data, based on established chemical principles and comparison with related structures, offers a reliable benchmark for experimental verification. The detailed protocols outlined in this guide are designed to ensure the acquisition of high-quality, reproducible data, which is fundamental to the integrity of any research or development program. By understanding the causality behind the spectroscopic signatures and the experimental choices, researchers can confidently characterize this and other novel chemical entities.
References
- Zarghi, A., & Shafaati, A. (2016). A review on the chemistry and pharmacology of 2-substituted benzoic acids. Iranian Journal of Pharmaceutical Research, 15(4), 645–670.
- Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.
- Cole, R. B. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.
- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
- Homework.Study.com. Can someone explain the mass spectrum of benzoic acid?.
- PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines.
- LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (2025, August 4). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes.
- Quora. (2022, December 20). How is IR spectroscopy distinguish between O.P.M. hydroxybenzoic acid?.
- Doc Brown's Chemistry. (2025, November 8).
- BenchChem. (n.d.). In-Depth Technical Guide: Mass Spectrometry of N-benzyl-3-nitrothiophen-2-amine.
- R Discovery. (2010, June 29).
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- ResearchGate. (2025, August 6). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF.
- The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ....
- ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines.
- ResearchGate. (2020, April 6). (PDF)
- ChemicalBook. (n.d.). Benzoic acid(65-85-0) 1H NMR spectrum.
- ResearchGate. (n.d.). (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids.
- Chemistry LibreTexts. (2023, August 29).
- CORE. (n.d.). Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha.
- University of Cambridge. (n.d.). 1H NMR Spectroscopy.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Semantic Scholar. (n.d.).
- University of California, Irvine. (n.d.).
- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.
- ChemicalBook. (n.d.). 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum.
- SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
- Science Ready. (n.d.).
- Chemguide. (n.d.).
Sources
- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. rsc.org [rsc.org]
- 6. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. homework.study.com [homework.study.com]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Discovery and history of N-substituted benzoic acid compounds
An In-Depth Technical Guide to the Discovery and History of N-Substituted Benzoic Acid Compounds
Authored by Gemini, Senior Application Scientist
N-substituted benzoic acid derivatives, particularly the N-arylanthranilic acids known as fenamates, represent a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive exploration of their journey from the initial discovery of their core chemical scaffolds to their establishment as clinically significant therapeutic agents. We will delve into the historical context that spurred their creation, the seminal scientific breakthroughs that elucidated their mechanism of action, the critical structure-activity relationship studies that optimized their potency, and the synthetic methodologies that enabled their production. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, technical understanding of this vital class of compounds.
The Genesis: From Natural Dyes to a Privileged Scaffold
The story of N-substituted benzoic acids does not begin in a pharmaceutical lab, but with the historical investigation of natural products. The journey to this important class of molecules is rooted in the discovery of its two key components: benzoic acid and anthranilic acid.
Benzoic acid itself was discovered in the 16th century through the dry distillation of gum benzoin, a resin from Styrax trees.[1] However, it was the isolation and characterization of anthranilic acid (2-aminobenzoic acid) that proved pivotal. In 1841, Carl Julius Fritzsche, while studying the degradation products of the popular indigo dye, successfully isolated this amino acid.[2] This discovery provided chemists with a versatile, inexpensive, and readily available bifunctional molecule, possessing both a carboxylic acid and an amino group on a benzene ring.[3][4] This unique structure made anthranilic acid an ideal starting material for the synthesis of a wide array of more complex molecules, particularly benzofused heterocycles.[3][5]
The stage was set by the immense success of the first synthetically produced NSAID, aspirin (acetylsalicylic acid), which was introduced by Bayer in 1897.[6][7][8] Aspirin's efficacy in treating pain, fever, and inflammation triggered a decades-long search by the pharmaceutical industry for novel organic acids with improved properties.[6][9]
A New Class of Analgesics: The Rise of the Fenamates
The breakthrough for N-substituted benzoic acids came in the 1960s from the laboratories of Parke-Davis. A team led by scientist Claude Winder, seeking structural analogs of salicylic acid, systematically synthesized and evaluated a series of N-arylanthranilic acids.[10] This research culminated in the discovery of a new class of NSAIDs, which they named the "fenamates" .[2][11]
The pioneering compounds from this work were:
These compounds demonstrated potent analgesic, anti-inflammatory, and antipyretic properties, validating N-phenylanthranilic acid as a core pharmacophore for NSAID activity.[10][14] Mefenamic acid was brought to market by Parke-Davis as Ponstel and quickly became a widely used treatment for mild to moderate pain.[12]
| Compound | Year Discovered | Key Structural Feature |
| Mefenamic Acid | 1961 | N-(2,3-dimethylphenyl) substitution |
| Flufenamic Acid | 1963 | N-(3-trifluoromethylphenyl) substitution |
| Meclofenamic Acid | 1964 | N-(2,6-dichloro-3-methylphenyl) substitution |
Elucidating the Mechanism of Action: The Cyclooxygenase (COX) Pathway
For years after their introduction, the precise molecular mechanism behind how fenamates and other NSAIDs worked remained a mystery.[7][15] The critical insight came in 1971 from the work of Sir John Vane, who demonstrated that aspirin and related drugs exert their effects by inhibiting the biosynthesis of prostaglandins.[8][9][15] Prostaglandins are lipid compounds that act as signaling molecules in inflammation, pain, and fever.
Further research in the late 1980s and early 1990s refined this understanding with the discovery of two distinct isoforms of the key enzyme responsible for prostaglandin synthesis: cyclooxygenase (COX) .[6][8]
-
COX-1: A constitutively expressed enzyme involved in baseline physiological functions, such as protecting the gastrointestinal mucosa and maintaining platelet aggregation.[6][15]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of pain and fever.[6][15]
It was determined that the fenamates, like other traditional NSAIDs, are non-selective inhibitors of both COX-1 and COX-2.[11][12] This dual-inhibition model elegantly explains both the therapeutic benefits of these drugs (via COX-2 inhibition) and their most common adverse effects, particularly gastrointestinal distress and ulceration (via COX-1 inhibition).[6][15][16]
Diagram: The Arachidonic Acid Cascade and NSAID Inhibition
Caption: Inhibition of COX-1 and COX-2 by fenamates.
Causality in Design: The Structure-Activity Relationship (SAR)
The development of potent fenamates was not accidental but was guided by rigorous structure-activity relationship (SAR) studies. These investigations systematically altered the molecular structure to understand how chemical modifications influenced biological activity, providing a rational basis for drug design.
Key SAR insights for the N-arylanthranilic acid series include:
-
Core Scaffold: The N-phenylanthranilic acid moiety was identified as the essential pharmacophore, the minimum structural unit required for activity.[14]
-
Nitrogen Linker: The secondary amine (-NH-) linking the two aromatic rings is critical. Replacing it with an oxygen (-O-), sulfur (-S-), or methylene (-CH₂-) group drastically reduces or abolishes anti-inflammatory activity.[17]
-
Carboxylic Acid Position: The placement of the carboxylic acid group is paramount. Only the ortho-substituted benzoic acid (anthranilic acid) derivatives are active. The meta and para isomers are inactive, suggesting a specific conformational requirement for binding to the COX enzyme's active site.[10]
-
N-Aryl Ring Substitution: This was the most fruitful area for optimization. It was discovered that substitutions on the N-aryl ring that force it into a non-coplanar orientation relative to the anthranilic acid ring significantly increase potency.[17] This is exemplified by meclofenamic acid, which has two chlorine atoms at the 2 and 6 positions of the N-aryl ring. These bulky groups prevent free rotation around the C-N bond, locking the molecule into a more active conformation. This is why meclofenamic acid is a more potent agent than flufenamic acid and mefenamic acid.[13][17]
-
Substitution Pattern: For single substitutions on the N-aryl ring, the general order of activity was found to be meta > ortho > para.[17]
Experimental Protocol: Synthesis of Mefenamic Acid
The most common and industrially relevant synthesis of fenamates is a variation of the Ullmann Condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. The following protocol provides a representative step-by-step methodology for the synthesis of Mefenamic Acid.
Diagram: Mefenamic Acid Synthesis Workflow
Caption: Ullmann condensation workflow for Mefenamic Acid.
Objective: To synthesize Mefenamic Acid via the copper-catalyzed N-arylation of 2,3-dimethylaniline with a salt of 2-chlorobenzoic acid.
Materials & Reagents:
-
2-Chlorobenzoic acid
-
2,3-Dimethylaniline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper(II) Acetate (Cu(OAc)₂) or other copper catalyst
-
Aprotic polar solvent (e.g., Dimethylformamide - DMF)
-
Dehydrating agent/solvent (e.g., Toluene)[18]
-
Dilute Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard reflux apparatus, magnetic stirrer, heating mantle, Buchner funnel, and filtration flask.
Methodology:
-
Salt Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid and a molar excess of anhydrous potassium carbonate. Add a suitable aprotic polar solvent like DMF. Stir the mixture to form the potassium salt of 2-chlorobenzoic acid.[18][19]
-
Causality: The reaction proceeds more efficiently with the carboxylate salt than the free acid. Potassium carbonate acts as the base to deprotonate the carboxylic acid.
-
-
Addition of Reactants: To the flask, add 2,3-dimethylaniline (approximately 1 molar equivalent) and a catalytic amount of copper(II) acetate. Add toluene to act as a dehydrating agent via azeotropic removal of water.[18]
-
Causality: The copper catalyst is essential for the Ullmann condensation, facilitating the C-N bond formation. Removing water drives the reaction equilibrium towards the product.
-
-
Condensation Reaction: Heat the reaction mixture to reflux under constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically heated for several hours.[19]
-
Workup and Acidification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off any inorganic solids. Transfer the filtrate to a beaker and slowly acidify by adding dilute hydrochloric acid with stirring until the pH is acidic (pH ~2-3).[19]
-
Causality: Acidification protonates the potassium salt of mefenamic acid, converting it to the free acid, which is poorly soluble in water and precipitates out of the solution.
-
-
Isolation: The precipitated crude Mefenamic Acid is collected by vacuum filtration using a Buchner funnel. The solid is washed with cold deionized water to remove any remaining salts.
-
Purification: The crude product is then purified by recrystallization, typically from an ethanol/water mixture, to yield pure Mefenamic Acid as a crystalline solid.
-
Characterization: The final product's identity and purity should be confirmed using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Modern Applications and Future Directions
While the primary application of N-substituted benzoic acids remains in pain and inflammation management, modern research has unveiled a broader spectrum of biological activities. These compounds have been shown to modulate other biological targets, including ion channels, and some derivatives exhibit potential anticancer properties.[11][14][20]
Current research focuses on designing novel derivatives and prodrugs to improve the pharmacological profile of fenamates, aiming to enhance their water solubility, reduce gastrointestinal toxicity, and achieve targeted delivery.[21] The foundational N-substituted benzoic acid scaffold continues to be a valuable starting point for the development of new therapeutic agents for a range of diseases.[5][22]
Conclusion
The history of N-substituted benzoic acid compounds is a compelling narrative of chemical discovery and rational drug design. From the early isolation of anthranilic acid from a natural dye to the targeted synthesis of the fenamates, this class of molecules exemplifies the core principles of medicinal chemistry. The elucidation of their COX-inhibitory mechanism provided a deep biological understanding, while meticulous SAR studies allowed for the optimization of their therapeutic efficacy. As versatile and biologically active scaffolds, N-substituted benzoic acids and their derivatives will undoubtedly continue to be a fruitful area of research for scientists and drug development professionals for years to come.
References
- Brown, T. R., & Smith, J. D. (Year). Structure-activity relationship of fenamates as Slo2.
- Galt Pharmaceuticals. (Year).
- Brooks, P. M. (Year).
- Wikipedia. (Year). Anthranilic acid. Wikipedia.
- Reddy, P. B., & Reddanna, P. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs.
- ARA. (Year). The Untold NSAID Story.
- Ulusoy, N., & Sanlier, N. (2022). Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention.
- Large, C. H., et al. (2016). Investigation of the structure activity relationship of flufenamic acid derivatives at the human TRESK channel K2P18.1. PubMed.
- Wikipedia. (Year). Mefenamic acid. Wikipedia.
- Kuras, M. (Year). The Chemistry of Anthranilic Acid.
- Singh, R., & Kaur, H. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics.
- Gpatindia. (2020). MEFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
- ResearchGate. (Year). Fenamate chemical structures.
- ResearchGate. (Year). Structural details on the interaction of fenamates with lipid membranes.
- Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung.
- Grokipedia. (Year). Anthranilic acid. Grokipedia.
- Benchchem. (Year). Unlocking the Therapeutic Potential of Substituted Benzoic Acid Esters: A Technical Guide for Researchers. Benchchem.
- Kumar, A. (Year). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. Pharmapproach.com.
- Pharmarecipereview.com. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Pharmarecipereview.com.
- GDC Classes. (2019).
- Wikipedia. (Year). Benzoic acid. Wikipedia.
- Angilella, L., et al. (Year). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. PubMed.
- Google Patents. (Year). Synthesis method of mefenamic acid.
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. galtrx.com [galtrx.com]
- 7. arapc.com [arapc.com]
- 8. Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 13. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship of fenamates as Slo2.1 channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. MEFENAMIC ACID Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 18. CN105949075A - Synthesis method of mefenamic acid - Google Patents [patents.google.com]
- 19. youtube.com [youtube.com]
- 20. Investigation of the structure activity relationship of flufenamic acid derivatives at the human TRESK channel K2P18.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
Theoretical studies on 2-Pyrrolidin-1-ylmethylbenzoic acid molecular structure
An In-depth Technical Guide to the Theoretical and Experimental Characterization of 2-Pyrrolidin-1-ylmethylbenzoic Acid
Abstract
This technical guide presents a comprehensive, integrated approach for the detailed molecular structure elucidation of this compound. By combining high-level quantum chemical calculations with established spectroscopic techniques, we provide a robust framework for researchers, scientists, and drug development professionals. This document outlines both the theoretical underpinnings and the practical experimental protocols necessary for a thorough characterization. The methodologies described herein are designed to be self-validating, where theoretical predictions are rigorously tested against experimental results, ensuring a high degree of scientific integrity. The core of this guide focuses on Density Functional Theory (DFT) for computational analysis and Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy for experimental validation.
Introduction
This compound is a molecule of significant interest, incorporating two key chemical moieties: a benzoic acid group and a pyrrolidine ring. Benzoic acid and its derivatives are widely recognized for their diverse applications, ranging from precursors in chemical synthesis to their roles in pharmaceuticals and food preservation. The pyrrolidine ring is a saturated nitrogen heterocycle that is a cornerstone in the structure of many natural products and synthetic drugs, valued for its ability to introduce three-dimensionality and specific stereochemical properties into a molecule.[1] The combination of these two groups in this compound suggests a potential for unique chemical and biological activities.
A comprehensive understanding of the molecule's three-dimensional structure, electronic properties, and vibrational modes is paramount for predicting its behavior, reactivity, and potential interactions in a biological system. This guide provides a detailed roadmap for achieving this understanding through a synergistic approach that leverages the predictive power of computational chemistry with the empirical evidence of spectroscopic analysis.
Part I: Theoretical and Computational Methodology
The foundation of a modern molecular structure investigation lies in quantum chemical calculations, which provide insights into the molecule's geometry and electronic structure at the atomic level.
Quantum Chemical Calculations
For a molecule of this size and complexity, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency. We propose the use of the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has demonstrated high accuracy for a wide range of organic molecules.[2] This will be paired with the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalently interacting systems and polarization functions (d,p) for a more accurate description of bonding.[2] For comparative purposes, calculations using the Hartree-Fock (HF) method can also be performed.[2] All calculations would be performed using a standard quantum chemistry software package like Gaussian.[2]
Computational Protocol
-
Molecular Modeling: The initial 3D structure of this compound is constructed using a molecular modeling program.
-
Geometry Optimization: The initial structure is then optimized using the selected DFT (B3LYP/6-311++G(d,p)) and HF methods to find the most stable conformation (the global minimum on the potential energy surface).
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.
-
Spectroscopic Simulation:
-
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR isotropic chemical shifts.[3]
-
UV-Vis: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum, which can be compared with the experimental UV-Vis spectrum.[4][5] The CAM-B3LYP functional is often recommended for such calculations due to its good performance in predicting excitation energies.[4]
-
-
Molecular Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.[2]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[2]
-
Caption: Computational workflow for the theoretical analysis of this compound.
Part II: Experimental Validation
The theoretical predictions must be substantiated by empirical data. This section outlines the experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis
A plausible synthetic route involves the reaction of a suitable benzoic acid derivative with pyrrolidine and formaldehyde via the Mannich reaction. The synthesized compound would be purified by recrystallization or column chromatography, and its purity confirmed by standard analytical techniques.
Spectroscopic Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[6]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Protocol (KBr Pellet Method):
-
Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder using an agate mortar and pestle.
-
Pellet Formation: Compress the powder in a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using an FT-IR spectrometer. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.[7]
-
3. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the molecule.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration.
-
Data Acquisition: Record the absorption spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.[8][9]
-
Caption: Workflow for the experimental validation of this compound's structure.
Part III: Data Correlation and Interpretation
The true power of this integrated approach comes from the careful comparison of the theoretical and experimental data.
Spectroscopic Correlation
The predicted and experimental spectra are correlated to validate the computational model and to assign the experimental signals with confidence.
Table 1: Comparative ¹H NMR Data (Hypothetical)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| Aromatic-H | 7.2 - 8.0 | 7.3 - 8.1 |
| -CH₂- (linker) | 3.8 | 3.9 |
| Pyrrolidine-H (α to N) | 2.6 | 2.7 |
| Pyrrolidine-H (β to N) | 1.8 | 1.9 |
| -COOH | 11.5 | 11.8 (broad) |
Table 2: Comparative FT-IR Data (Hypothetical)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| O-H stretch (acid) | 3050 (broad) | 3000-3300 (broad) |
| C-H stretch (aromatic) | 3030 | 3045 |
| C-H stretch (aliphatic) | 2950, 2870 | 2960, 2880 |
| C=O stretch (acid) | 1710 | 1705 |
| C=C stretch (aromatic) | 1600, 1480 | 1610, 1475 |
| C-N stretch | 1280 | 1290 |
Advanced Structural Insights
-
FMO Analysis: The HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive molecule. The distribution of HOMO and LUMO orbitals reveals the regions of the molecule involved in electron donation and acceptance, respectively.
-
MEP Analysis: The MEP map provides a visual representation of the charge distribution. Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack (e.g., the carbonyl oxygen). Blue regions (positive potential) indicate electron-deficient areas, which are prone to nucleophilic attack.
Caption: The relationship between theoretical and experimental data leading to a validated structure.
Conclusion
The comprehensive characterization of this compound's molecular structure requires a multi-faceted approach that integrates computational chemistry with experimental spectroscopy. The methodologies outlined in this guide provide a robust framework for obtaining a detailed and reliable understanding of its geometric, electronic, and vibrational properties. This knowledge is fundamental for any further investigation into its potential applications in medicinal chemistry, materials science, or other scientific disciplines. By adhering to these principles of theoretical prediction and experimental validation, researchers can ensure the scientific rigor and integrity of their findings.
References
-
Singh, D., Sharma, R., Deshmukh, S. M., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP), 61(9), 793-797. [Link]
-
ResearchGate. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. [Link]
-
CSIR-NIScPR. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP). [Link]
-
Guo, H., & Smith, J. C. (2012). Time-dependent density functional theory assessment of UV absorption of benzoic acid derivatives. The Journal of Physical Chemistry A, 117(1), 163-171. [Link]
-
ResearchGate. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. [Link]
-
Benites, J., et al. (2022). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. Molecules, 27(19), 6596. [Link]
-
Royal Society of Chemistry. (2021). Pyrrolidin-1-ium-2-carboxylate·4-hydroxybenzoic acid co-crystal: a novel phase-matchable acentric organic material for efficient second-harmonic generation. CrystEngComm, 23(38), 6685-6693. [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(3), 957. [Link]
-
National Center for Biotechnology Information. (2014). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 23(10), 4418-4427. [Link]
-
National Center for Biotechnology Information. (2013). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1073. [Link]
-
PubChem. (n.d.). 2-(Pyrrolidine-1-carbonyl)benzoic acid. [Link]
-
DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. [Link]
-
Beilstein Journals. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 15, 2486-2494. [Link]
-
University Course Materials. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-9. [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (n.d.). REVIEW IN (NMR and UV-VIS) SPECTRA. [Link]
-
International Journal of Research Trends and Innovation. (n.d.). HIGHLIGHTS OF SPECTROSCOPIC TECHINIQUE AND THEIR APPLICATION. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Time-dependent density functional theory assessment of UV absorption of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmrpsjournal.com [ijmrpsjournal.com]
- 9. ijrti.org [ijrti.org]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of 2-Pyrrolidin-1-ylmethylbenzoic acid
Abstract
This application note presents a robust, specific, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Pyrrolidin-1-ylmethylbenzoic acid. The method utilizes a C18 stationary phase with a simple mobile phase consisting of acetonitrile and a phosphate buffer at an acidic pH, ensuring optimal retention and symmetric peak shape. Detection is performed using a UV detector at 235 nm. The development and validation of this method were conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for routine quality control and analytical studies in pharmaceutical research and development.[1][2][3]
Principle and Rationale
Analyte Chemistry and Chromatographic Strategy
This compound (Molecular Formula: C₁₂H₁₅NO₂, Molecular Weight: 205.25 g/mol ) is a bifunctional molecule containing both a weakly acidic carboxylic acid group and a weakly basic tertiary amine (pyrrolidine ring).[4] This amphoteric nature necessitates careful control of the mobile phase pH to ensure consistent analyte ionization state, which is critical for reproducible retention and good chromatography.
The benzoic acid moiety contains a strong chromophore, making it ideal for UV detection. The analytical strategy is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity.[5][6]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its versatility and strong hydrophobic retention of aromatic compounds.
-
Mobile Phase pH Control: To achieve a single, stable ionic form of the analyte, the mobile phase is buffered to an acidic pH of 3.0. At this pH, the carboxylic acid group (pKa ≈ 4-5) is largely protonated (neutral), while the tertiary amine (pKa ≈ 9-10) is fully protonated (cationic). This approach minimizes peak tailing that can occur from silanol interactions on the silica support and ensures consistent retention.
-
Detection Wavelength: The phenyl ring conjugated with the carboxyl group provides strong UV absorbance. A detection wavelength of 235 nm was selected to provide high sensitivity for the analyte.
Validation Framework
The reliability of any analytical method is established through a rigorous validation process. This protocol is designed to be a self-validating system, where system suitability tests confirm instrument performance before each run, and the validation parameters demonstrate the method is fit for its intended purpose. The validation follows the comprehensive framework established by the ICH Q2(R2) guidelines, which is the global standard for the pharmaceutical industry.[3][7][8]
Materials and Methods
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric glassware (Class A).
Chemicals and Reagents
-
This compound Reference Standard (purity >99%).
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (ACS grade or higher).
-
Phosphoric Acid (85%, analytical grade).
-
Water (HPLC grade or Milli-Q).
Experimental Protocols
HPLC Instrument and Chromatographic Conditions
The operational parameters for the HPLC system are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
25 mM Phosphate Buffer (pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase: Mix acetonitrile and the 25 mM phosphate buffer (pH 3.0) in a 40:60 volume ratio. Degas the solution by sonication or helium sparging.
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations suitable for the calibration curve (e.g., 5, 20, 50, 100, 200 µg/mL).
System Suitability Testing (SST)
Before initiating any analysis, the chromatographic system must be equilibrated and its performance verified according to USP <621> requirements.[5][9][10] Inject the 100 µg/mL working standard solution six consecutive times. The system is deemed ready for use if the following criteria are met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Analytical Workflow
The general workflow for quantifying a sample is depicted below.
Method Validation Protocol
The method was validated for its intended purpose following the ICH Q2(R2) guidelines.[1][2][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[11][12]
-
Protocol: Analyze the diluent (blank) and a placebo sample (if applicable) to ensure no interfering peaks are present at the retention time of the analyte.
Linearity and Range
-
Protocol: Analyze the prepared working standard solutions (e.g., 5-200 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy (% Recovery)
Accuracy is the closeness of the test results to the true value.[12]
-
Protocol: Perform a recovery study by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
4.4.1 Repeatability (Intra-assay Precision):
-
Protocol: Prepare six individual samples at 100% of the target concentration and analyze them on the same day.
-
Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.
-
-
4.4.2 Intermediate Precision (Inter-assay Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The cumulative % RSD for both sets of data should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = standard deviation of the y-intercepts of regression lines and S = the mean slope of the calibration curves.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
-
Protocol: Analyze a standard solution while making small variations to the following parameters:
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5 °C)
-
Mobile Phase Organic Composition (± 2%)
-
-
Acceptance Criteria: The system suitability criteria must be met, and the results should not significantly deviate from the nominal conditions.
Method Validation Logic
The relationship between different validation experiments is crucial for building a comprehensive and trustworthy method.
Representative Data and Results
The following table summarizes the acceptance criteria and typical results obtained during the validation of this method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | 5 - 200 | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Repeatability (% RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (% RSD) | ≤ 2.0% | 1.15% |
| LOD (µg/mL) | Report | ~0.5 µg/mL |
| LOQ (µg/mL) | Report | ~1.5 µg/mL |
| Robustness | SST criteria met | Pass |
A typical chromatogram shows a sharp, symmetric peak for this compound at a retention time of approximately 6.5 minutes, well-resolved from any solvent front or impurity peaks.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, and reliable for the quantification of this compound. The comprehensive validation demonstrates that the method possesses excellent linearity, accuracy, precision, and specificity. The established protocol is robust and meets all requirements for system suitability as per pharmacopeial standards.[5][6] This method is therefore deemed fit for its intended purpose in routine quality control and other quantitative analytical applications.
References
-
Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: Food and Drug Administration (FDA) URL: [Link]
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) via drugfuture.com URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]
-
Title: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column Source: HELIX Chromatography URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC Source: SIELC Technologies URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column Source: PubMed URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: CAS NO. 876717-98-5 | this compound Source: Arctom Scientific URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. database.ich.org [database.ich.org]
- 4. arctomsci.com [arctomsci.com]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. agilent.com [agilent.com]
- 10. dsdpanalytics.com [dsdpanalytics.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. actascientific.com [actascientific.com]
Application Note: A Validated GC-MS Method for the Analysis of 2-Pyrrolidin-1-ylmethylbenzoic Acid and Its Process-Related Impurities
Abstract
This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2-Pyrrolidin-1-ylmethylbenzoic acid, a key chemical intermediate, and its potential process-related impurities. Due to the polar nature and low volatility of the target analyte, which contains both a carboxylic acid and a tertiary amine functional group, a derivatization step is essential for successful GC analysis.[1][2] This protocol details a robust silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance analyte volatility and thermal stability, ensuring sharp chromatographic peaks and reliable quantification.[3] The method is designed for use in research, process development, and quality control environments, providing the specificity and sensitivity required to assess material purity accurately. All procedures are grounded in established analytical principles and align with ICH guidelines for method validation.[4][5][6]
Introduction and Scientific Rationale
This compound is a substituted benzoic acid derivative whose structural motif is relevant in the synthesis of various chemical entities. The purity of such intermediates is paramount, as the presence of impurities can significantly impact the yield, safety, and efficacy of the final product. Gas Chromatography (GC) is a powerful separation technique, but it is fundamentally limited to thermally stable and volatile compounds.[7]
The target analyte, with its polar carboxylic acid group, is prone to strong intermolecular hydrogen bonding, resulting in low volatility and poor chromatographic performance, such as peak tailing and adsorption on active sites within the GC system.[1][8] To overcome these challenges, derivatization is employed. This chemical modification process converts polar functional groups into less polar, more volatile derivatives suitable for GC analysis.[9] Silylation is one of the most common and effective derivatization techniques, where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[1][7] This method utilizes BSTFA, a powerful silylating agent, to convert the carboxylic acid into its corresponding TMS ester, thereby increasing volatility and improving peak shape.
The coupling of GC with Mass Spectrometry (MS) provides an unparalleled level of specificity. The mass spectrometer acts as a highly selective detector, identifying compounds based on their unique mass fragmentation patterns, which allows for the unambiguous identification of the main component and any co-eluting impurities.
Potential Impurities and Synthesis Context
A robust analytical method must be able to separate and detect not only the main compound but also any potential process-related impurities. While the specific synthesis route dictates the impurity profile, common impurities for a compound like this compound could arise from:
-
Unreacted Starting Materials: Such as derivatives of benzoic acid or pyrrolidine.
-
By-products: Formed from side reactions during the synthesis.
-
Intermediates: Incomplete conversion of an intermediate to the final product.
-
Degradation Products: Resulting from instability under reaction or storage conditions.
This method is designed to be a purity-indicating assay, capable of separating a range of potential impurities with varying polarities and concentrations.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis.
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): Benzoic acid-D5 (or other suitable deuterated analog not present in the sample)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Pyridine (Anhydrous, GC grade)
-
Dilution Solvent: Dichloromethane (DCM, HPLC or GC grade)
-
Reagents for Sample Preparation (if applicable): Anhydrous Sodium Sulfate
Instrumentation and Chromatographic Conditions
-
GC-MS System: A standard GC-MS system with a capillary column and an electron ionization (EI) source.
-
GC Column: A non-polar column such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended. The 5% phenyl-arylene phase provides excellent inertness and thermal stability for a wide range of compounds.
-
Injector: Split/Splitless injector.
Table 1: GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Injector Temperature | 280 °C | Ensures rapid and complete volatilization of the derivatized analytes without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for concentrated samples and ensures sharp peaks. Splitless mode can be used for trace analysis. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Optimal flow rate for a 0.25 mm ID column, balancing analysis time and resolution. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min | The program starts at a low temperature to focus analytes at the column head and ramps to elute the high-boiling point TMS derivatives. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| MS Source Temperature | 230 °C | Standard temperature for an EI source, promoting reproducible fragmentation. |
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces a library-searchable fragmentation pattern. |
| Ionization Energy | 70 eV | Standard energy for EI, providing consistent and reproducible mass spectra. |
| Mass Scan Range | m/z 40-550 | A wide range to capture the molecular ion of the derivatized analyte and its fragments, as well as lower mass impurities. |
| Data Acquisition Mode | Full Scan (for impurity identification) Selected Ion Monitoring (SIM) (for quantification) | Full scan provides comprehensive spectral data, while SIM mode offers enhanced sensitivity for quantifying target compounds.[10] |
Preparation of Solutions
-
Internal Standard Stock Solution (IS Stock, 1 mg/mL): Accurately weigh 10 mg of Benzoic acid-D5 and dissolve in 10 mL of Dichloromethane.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with Dichloromethane to cover the desired concentration range (e.g., 1-100 µg/mL). Spike each calibration standard with a fixed concentration of the Internal Standard.
Sample Preparation and Derivatization Protocol
-
Weighing: Accurately weigh approximately 10 mg of the sample into a GC vial.
-
Dissolution: Add 1.0 mL of Dichloromethane and the appropriate volume of IS Stock Solution. Vortex to dissolve.
-
Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen. This step is critical to remove any residual water, which would preferentially react with the silylating reagent.[9]
-
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dry residue.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before injection.
Method Validation Overview
The analytical method should be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[4][6] Validation ensures the method is reliable, reproducible, and accurate for the intended analysis.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the lack of interfering peaks at the retention time of the analyte and IS in a blank sample and by achieving baseline separation from known impurities.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.[11]
-
Accuracy: The closeness of the test results to the true value, assessed by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should be within acceptable limits (typically <2% for the main analyte).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate).
Table 2: Representative Method Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at RT | Passed |
| Linearity (Range) | r² ≥ 0.999 (1-100 µg/mL) | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.8% |
| - Intermediate (n=6) | ≤ 2.0% | 1.2% |
| LOQ | S/N ≥ 10 | 0.5 µg/mL |
| Robustness | %RSD ≤ 5.0% | Passed |
Data Analysis and Workflow
The overall analytical workflow is designed to be systematic and robust, ensuring data integrity from sample receipt to final report.
Data Interpretation:
-
Identification: The primary peak is identified by comparing its retention time and mass spectrum with that of a known reference standard. The TMS derivative of this compound is expected to show a characteristic molecular ion and fragmentation pattern. Impurities are identified by interpreting their mass spectra or comparing them to known impurity standards.
-
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against the concentration from the calibration curve. Impurities can be quantified relative to the main peak (area percent) or against a qualified standard if available.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound and its impurities. The critical step of silylation derivatization successfully overcomes the challenges associated with analyzing this polar compound by gas chromatography.[1][9] This method is highly specific, sensitive, and, once validated, is suitable for routine quality control in a regulated pharmaceutical environment, ensuring the purity and quality of this important chemical intermediate.
References
-
IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2015). International Journal of Researches in Biosciences, Agriculture and Technology. Retrieved from [Link]
-
Jurutkaporn, C., & Ratanachai, S. (2013). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in molecular biology (Clifton, N.J.), 963, 341–348. Retrieved from [Link]
-
Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). (2013). ResearchGate. Retrieved from [Link]
-
GC Derivatization. (n.d.). Restek. Retrieved from [Link]
-
Sen, I., Shandil, A., & Shrivastava, V. S. (2012). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. Retrieved from [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2016). ResearchGate. Retrieved from [Link]
-
Derivatization in Gas Chromatography (GC) Explained. (2021). Phenomenex. Retrieved from [Link]
-
Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]
-
A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. impactfactor.org [impactfactor.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. GC Derivatization Explained for Better Results [phenomenex.com]
- 8. weber.hu [weber.hu]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Topic: Developing a Stability-Indicating HPLC Assay for 2-Pyrrolidin-1-ylmethylbenzoic acid
An Application Note and Protocol from the Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven guide for the development and validation of a stability-indicating analytical method (SIAM) for the novel active pharmaceutical ingredient (API), 2-Pyrrolidin-1-ylmethylbenzoic acid. The narrative follows a logical progression from initial method development and forced degradation studies to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The protocols herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework to ensure the specificity, accuracy, and precision required for regulatory submissions and quality control. We delve into the causality behind experimental choices, particularly in tailoring the chromatographic conditions to the amphoteric nature of the analyte and in designing stress studies that produce relevant degradation products.
Introduction: The Imperative for Stability-Indicating Methods
In pharmaceutical development, the chemical stability of an API is a critical quality attribute that directly impacts its safety and efficacy.[4] A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the intact API without interference from its potential degradation products, process impurities, or other components in the sample matrix.[5][6] The development of such a method is a mandatory requirement by regulatory agencies like the FDA and EMA, as outlined in ICH guidelines Q1A(R2) and Q2(R1).[2][5][7]
This document details the systematic development of a SIAM for this compound, a molecule containing both a tertiary amine (pyrrolidine ring) and a carboxylic acid (benzoic acid group). This amphoteric nature presents specific challenges in chromatographic separation, which this guide will address. The ultimate goal is to establish an analytical procedure that can be confidently used in formal stability studies to determine the re-test period or shelf life of the drug substance.[8]
Phase I: Analyte Characterization & Initial Method Scoping
A foundational understanding of the analyte's physicochemical properties is paramount for efficient method development.[9]
-
Chemical Structure: this compound possesses two key functional groups: a basic tertiary amine (pKa ~9-10) and an acidic carboxylic acid (pKa ~4-5). This amphoteric character means its ionization state, and therefore its chromatographic retention on a reversed-phase column, will be highly dependent on the mobile phase pH.
-
UV Chromophore: The benzoic acid ring provides a strong chromophore, making UV detection a suitable and straightforward choice for quantification.[10] An initial UV scan of the analyte dissolved in the mobile phase is performed to determine the wavelength of maximum absorbance (λmax), which provides the greatest sensitivity.[10] For this molecule, a λmax is typically observed around 254 nm.
The initial strategy is to develop a reversed-phase high-performance liquid chromatography (RP-HPLC) method, which is the workhorse for purity and stability analysis of small molecules in the pharmaceutical industry.[11][12]
Phase II: Chromatographic Method Development
The objective is to achieve a symmetric, well-retained peak for the parent API, with baseline separation from any potential impurities or future degradation products.
Experimental Protocol: HPLC Method Development
-
Instrumentation:
-
HPLC System: A standard HPLC or UPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[13]
-
Data System: Chromatography Data Software (CDS) for instrument control, data acquisition, and processing.
-
-
Initial Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is a versatile, non-polar stationary phase suitable for a wide range of small molecules.[11]
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 4.0 with acetic acid. This low pH ensures the carboxylic acid group is protonated (neutral) and the tertiary amine is protonated (positive charge), promoting good retention and peak shape.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[13]
-
Injection Volume: 5 µL.
-
-
Method Optimization Workflow:
-
Step 1 (Scouting Gradient): Perform a broad gradient run (e.g., 5% to 95% B over 20 minutes) with a standard solution of this compound (~0.5 mg/mL) to determine its approximate retention time.
-
Step 2 (Gradient Refinement): Based on the scouting run, develop a more focused gradient that elutes the main peak at an appropriate time and allows sufficient resolution from early and late-eluting compounds. A typical refined gradient might be 10-70% B over 15 minutes.
-
Step 3 (pH Optimization): If peak shape is poor (e.g., tailing), the mobile phase pH can be adjusted. For this molecule, a pH between 3 and 5 is ideal.
-
Step 4 (Finalization): Once a satisfactory separation is achieved for the pure API, the method is ready to be challenged with stressed samples.
-
Caption: Workflow for HPLC Method Development.
Phase III: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[4] Its purpose is twofold: to understand the intrinsic stability of the drug molecule and to generate degradation products to prove the analytical method can separate them from the parent API.[5][7] The goal is to achieve a target degradation of 5-20% of the API, as excessive degradation can lead to secondary products not relevant to formal stability.[5][14]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. A corresponding placebo (if applicable) and a blank (reaction medium only) must be subjected to the same stress conditions.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1 M HCl.
-
Heat at 60 °C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24h), withdraw an aliquot, cool, and neutralize with an equivalent amount of 1 M NaOH. Dilute with mobile phase to the target concentration (~0.1 mg/mL) and inject.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
At appropriate time points (e.g., 1, 4, 8h), withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl. Dilute with mobile phase and inject.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.[15]
-
Monitor at regular intervals. Once target degradation is achieved, dilute with mobile phase and inject. The reaction is often rapid.
-
-
Thermal Degradation:
-
Store the solid API in an oven at 80 °C for 48 hours.
-
Also, store a solution of the API (in the diluent) at 60 °C.
-
At time points, prepare a sample by dissolving the solid or diluting the solution and inject.
-
-
Photolytic Degradation:
-
Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
-
A control sample should be protected from light (e.g., with aluminum foil).
-
Prepare samples for injection after exposure.
-
After injection, the chromatograms from all stress conditions are evaluated. The method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the parent API peak and from each other. Peak purity analysis using a DAD is essential to confirm that the main API peak is spectrally pure in all stressed samples.
Caption: Forced Degradation Study Workflow.
Phase IV: Method Validation (ICH Q2(R1))
Once the method is finalized and proven to be stability-indicating, it must be formally validated to demonstrate its suitability for its intended purpose.[1][16]
Validation Parameters and Protocols
1. Specificity:
-
Protocol: Analyze samples from the forced degradation study. Assess peak purity of the this compound peak using the DAD. Resolution between the main peak and the closest eluting degradant peak should be >2.0.
-
Acceptance Criteria: The peak purity angle must be less than the purity threshold, and no co-elution should be detected.
2. Linearity & Range:
-
Protocol: Prepare a series of at least five standard solutions of this compound from 50% to 150% of the nominal analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be minimal.
3. Accuracy (% Recovery):
-
Protocol: Prepare a placebo sample spiked with the API at three concentration levels (e.g., 80%, 100%, 120%) across the specified range. Prepare each level in triplicate. Calculate the percentage recovery of the API.
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
4. Precision:
-
Protocol (Repeatability): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Quantitation (LOQ):
-
Protocol: Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. This can be confirmed by preparing a standard at this concentration and verifying that its precision (n=6) and accuracy are acceptable.
-
Acceptance Criteria: The LOQ must be sufficiently low to quantify any potential degradation products at their specification limits (e.g., 0.1%).
6. Robustness:
-
Protocol: Make small, deliberate variations to the method parameters and assess the impact on the results. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the assay results should not be significantly affected.
Example Validation Data Summary
| Validation Parameter | Results | ICH Q2(R1) Acceptance Criteria |
| Specificity | Baseline resolution (>2.0) for all degradants; Peak Purity Pass | No co-elution; peak purity confirmed |
| Linearity (80-120 µg/mL) | Correlation Coefficient (r²): 0.9995 | r² ≥ 0.999 |
| Range | 80 µg/mL to 120 µg/mL | Method is linear, accurate, and precise |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability) | RSD = 0.85% | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD = 1.10% | RSD ≤ 2.0% |
| LOQ | 0.3 µg/mL (S/N ~ 10.5) | Sufficiently sensitive for impurity analysis |
| Robustness | System suitability passed under all varied conditions | No significant impact on results |
Conclusion
This application note has detailed a systematic and scientifically-grounded approach to developing and validating a stability-indicating HPLC method for this compound. By understanding the analyte's chemistry, employing a logical method development workflow, performing comprehensive forced degradation studies, and validating the final method against ICH Q2(R1) criteria, a robust and reliable analytical procedure has been established. This method is now deemed suitable for its intended purpose: the quantitative analysis of this compound in the presence of its degradation products, making it an essential tool for formal stability studies and routine quality control.
References
-
An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. GMP Navigator. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis via NIH. [Link]
-
Method Development & Validation (Stability-Indicating). GMP-Training. [Link]
-
Transdermal Formulation Forced Degradation Testing. CD Formulation. [Link]
-
Forced Degradation Studies. STEMart. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. Helago. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 7. database.ich.org [database.ich.org]
- 8. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 9. asianjpr.com [asianjpr.com]
- 10. pharmtech.com [pharmtech.com]
- 11. onyxipca.com [onyxipca.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Forced Degradation Studies - STEMart [ste-mart.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: The 2-Pyrrolidin-1-ylmethylbenzoic Acid Scaffold for Designing Novel Sigma-1 Receptor Modulators
Introduction: A Privileged Scaffold for a Pluripotent Target
In modern medicinal chemistry, the concept of a "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple, distinct biological targets, offering a rich starting point for drug discovery. The 2-Pyrrolidin-1-ylmethylbenzoic acid core represents such a scaffold. Its structure marries the sp³-rich, conformationally flexible pyrrolidine ring—a common feature in numerous approved drugs that enhances aqueous solubility and provides key stereochemical information—with the rigid, aromatic benzoic acid moiety, a classic pharmacophoric element for hydrogen bonding and ionic interactions.[1][2][3]
This guide posits that the unique combination of a basic nitrogen center, an acidic group, and a defined spatial arrangement makes the this compound scaffold an exceptional candidate for designing modulators of the Sigma-1 Receptor (S1R). The S1R is not a classical receptor but a ligand-operated molecular chaperone, primarily located at the endoplasmic reticulum-mitochondrion interface.[4][5] Its role in regulating cellular stress responses and ion channel function has implicated it as a key therapeutic target for a range of pathologies, including neuropathic pain, neurodegenerative diseases, and certain cancers.[6][7]
Herein, we provide a comprehensive guide for researchers, from the synthesis and derivatization of this scaffold to detailed protocols for its biological evaluation against the S1R, empowering the development of next-generation therapeutics.
Part I: Scaffold Synthesis and Derivatization Strategy
A successful scaffold-based drug discovery campaign begins with a robust and versatile synthetic route. The proposed synthesis for the parent scaffold is designed for scalability and allows for facile diversification to build a compound library for structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of this compound
This two-step protocol involves a nucleophilic substitution followed by saponification. The starting material, methyl 2-(bromomethyl)benzoate, can be readily prepared from methyl 2-methylbenzoate via radical bromination or purchased commercially.
Causality Behind Experimental Choices:
-
Solvent (Acetonitrile): A polar aprotic solvent is chosen to facilitate the Sₙ2 reaction without interfering with the nucleophile.
-
Base (K₂CO₃): A mild inorganic base is used to scavenge the HBr byproduct without promoting side reactions.
-
Saponification (LiOH): Lithium hydroxide is a strong base effective for ester hydrolysis. Using a THF/water mixture ensures the solubility of both the organic ester and the aqueous base.
Step 1: Synthesis of Methyl 2-(pyrrolidin-1-ylmethyl)benzoate
-
To a solution of methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile (0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add pyrrolidine (1.2 eq) dropwise at room temperature while stirring.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield methyl 2-(pyrrolidin-1-ylmethyl)benzoate as a clear oil.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, acidify the reaction mixture to pH ~4-5 with 1N HCl.
-
Extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.
Caption: Synthetic pathway for the this compound scaffold.
Scaffold Derivatization for SAR Exploration
To understand how structural modifications impact biological activity, a focused library should be synthesized. Key points of diversification include the aromatic ring and the pyrrolidine moiety.
| Modification Site | Rationale for Derivatization | Example Substituents |
| Benzoic Acid Ring | Modulate electronics, lipophilicity, and introduce new H-bond donors/acceptors.[8] | 4-fluoro, 4-chloro, 3-methoxy, 4-hydroxy |
| Carboxylic Acid | Explore bioisosteric replacements, improve metabolic stability, or create prodrugs. | Methyl ester, Amide, Tetrazole |
| Pyrrolidine Ring | Introduce stereocenters, alter basicity (pKa), and probe steric tolerance in the binding pocket.[9][10] | (R/S)-3-hydroxy, (R/S)-2-methyl, 3,3-difluoro |
Part II: Targeting the Sigma-1 Receptor (S1R)
The S1R's binding pocket is known to accommodate a basic amine and an adjacent hydrophobic region. We hypothesize that the protonated pyrrolidine nitrogen of our scaffold can form a key salt bridge or hydrogen bond with an acidic residue (e.g., Asp126 or Glu172) in the S1R binding site, while the benzoic acid moiety can engage in additional interactions, conferring affinity and selectivity.
Caption: Hypothesized binding mode of the scaffold within the S1R active site.
Part III: In Vitro Evaluation Protocols
A tiered screening approach is essential for efficiently identifying promising compounds. The cascade begins with primary binding assays to determine affinity, followed by selectivity assays, and finally, functional assays to characterize the mode of action.
Caption: High-level workflow for the in vitro screening cascade.
Protocol 2: Primary S1R Radioligand Binding Assay
Principle: This competitive binding assay measures the affinity of a test compound for the S1R by quantifying its ability to displace a known high-affinity radioligand, -pentazocine.[11][12]
Self-Validation: The protocol's validity is ensured by running a known S1R ligand (e.g., haloperidol) as a positive control to confirm that the assay can detect displacement and produce an expected Ki value.
Materials:
-
Receptor Source: Guinea pig liver membrane homogenate, a tissue rich in S1R.[11]
-
Radioligand: -pentazocine (specific activity ~40-50 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Test Compounds: Serial dilutions in assay buffer.
-
96-well plates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add:
-
Total Binding: 50 µL buffer + 50 µL -pentazocine + 100 µL membrane homogenate.
-
Non-specific Binding (NSB): 50 µL 10 µM Haloperidol + 50 µL -pentazocine + 100 µL membrane homogenate.
-
Test Compound: 50 µL test compound dilution + 50 µL -pentazocine + 100 µL membrane homogenate.
-
-
Radioligand Concentration: Use -pentazocine at a final concentration near its K_d (~2-3 nM).
-
Incubation: Incubate the plate at 37°C for 150 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - NSB (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response).
-
Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Protocol 3: S2R Selectivity Counter-Screen
Principle: To ensure compounds are selective for S1R, a counter-screen against the Sigma-2 Receptor (S2R) is performed. This assay uses [³H]-DTG, a non-selective sigma ligand, in rat liver membranes where S1R sites are masked by a selective S1R ligand.[4][12]
Materials:
-
Receptor Source: Rat liver membrane homogenate.
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG).
-
Masking Agent: (+)-pentazocine (100 nM final concentration) to block S1R sites.[4]
-
Non-specific Binding Control: Haloperidol (10 µM).
Procedure:
-
The protocol is identical to the S1R assay, with the following key differences:
-
All wells (except total binding) contain 100 nM (+)-pentazocine to mask S1R.
-
The radioligand is [³H]-DTG.
-
-
Calculate the K_i for S2R.
-
Selectivity Ratio = K_i (S2R) / K_i (S1R) . A higher ratio indicates greater selectivity for S1R.
| Compound ID | S1R K_i (nM) | S2R K_i (nM) | Selectivity (S2R/S1R) |
| Scaffold-001 | 150 | 2500 | 16.7 |
| Scaffold-002 (4-F) | 25 | 4500 | 180 |
| Scaffold-003 (3-OH) | 80 | 1200 | 15 |
Table represents hypothetical data for illustrative purposes.
Protocol 4: Functional Profiling in a Neuropathic Pain Model
Principle: S1R antagonists are known to produce antiallodynic effects in models of neuropathic pain.[13] This in vivo assay helps differentiate antagonists from agonists and confirms target engagement in a physiological context.
Self-Validation: The use of a vehicle control establishes the baseline pain response, while a positive control (e.g., gabapentin or a known S1R antagonist like E-52862) validates the model's sensitivity to analgesic compounds.[6]
Model: Chronic Constriction Injury (CCI) model in rats.
-
Induction: Surgically induce neuropathic pain by loosely ligating the sciatic nerve in anesthetized rats.
-
Development of Allodynia: Allow 7-14 days for the animals to develop mechanical allodynia (a painful response to a non-painful stimulus).
-
Baseline Measurement: Measure the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments. A significant decrease in PWT in the injured paw compared to the contralateral paw confirms allodynia.
-
Drug Administration: Administer test compounds (e.g., intraperitoneally, i.p.) at various doses. Include vehicle and positive control groups.
-
Post-Dose Measurement: Measure PWT at several time points after administration (e.g., 30, 60, 120 minutes).
-
Data Analysis: An S1R antagonist is expected to cause a dose-dependent increase in PWT, indicating a reversal of mechanical allodynia. Plot the change in PWT versus time or dose.
Interpretation:
-
Antagonist Profile: A compound that significantly increases the paw withdrawal threshold is likely an S1R antagonist.
-
Agonist/No Effect: An S1R agonist may have no effect or could potentially worsen the pain phenotype in some models.
Conclusion and Future Outlook
The this compound scaffold presents a compelling and synthetically accessible starting point for the discovery of novel Sigma-1 Receptor modulators. The protocols outlined in this guide provide a clear, validated pathway for synthesizing a focused compound library and evaluating its biological activity through a robust screening cascade. By systematically applying these methods, researchers can effectively probe the structure-activity relationships of this scaffold, leading to the identification of potent and selective lead candidates. Subsequent steps will involve comprehensive ADME-Tox profiling and efficacy testing in advanced disease models to translate these initial findings into viable clinical candidates for treating neuropathic pain and other CNS disorders.
References
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (n.d.). MDPI. [Link]
-
Sigma Receptor Binding Assays. (2016). PMC - NIH. [Link]
-
Functional assays to define agonists and antagonists of the sigma-2 receptor. (n.d.). PMC - NIH. [Link]
-
In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. (2009). PubMed. [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. [Link]
-
Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. (n.d.). RSC Publishing. [Link]
-
Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. (2024). ACS Pharmacology & Translational Science. [Link]
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2023). PubMed. [Link]
-
(PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2022). ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]
-
Synthesis and Biological Evaluation of 5′-Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues. (2021). ResearchGate. [Link]
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (n.d.). bepls. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). iMedPub. [Link]
-
Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. (n.d.). PubMed. [Link]
-
Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. (2022). PMC - PubMed Central. [Link]
-
The Pharmacology of Sigma-1 Receptors. (n.d.). PMC - PubMed Central. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. [Link]
-
Pharmaceuticals with 2-pyrrolidinone scaffold. (n.d.). ResearchGate. [Link]
-
Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020). PubMed. [Link]
- Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. (n.d.).
-
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2019). NIH. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). RUA. [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PMC - NIH. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iomcworld.com [iomcworld.com]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Phased Approach for Evaluating the Anticancer Activity of 2-Pyrrolidin-1-ylmethylbenzoic Acid Derivatives
Abstract
This document provides a comprehensive, phased experimental protocol for the initial in vitro evaluation of the anticancer potential of novel 2-pyrrolidin-1-ylmethylbenzoic acid derivatives. The guide is structured to progress logically from broad-spectrum cytotoxicity screening to more detailed mechanistic investigations, including the assessment of apoptosis, cell cycle arrest, and anti-migratory effects. Each protocol is designed with scientific rigor, explaining the causality behind experimental choices and incorporating necessary controls to ensure data integrity. This application note serves as a foundational guide for researchers seeking to characterize the bioactivity of new chemical entities in oncology drug discovery.
Introduction and Scientific Principle
The discovery of novel small molecules with potent and selective anticancer activity is a cornerstone of modern oncology research. The this compound scaffold represents a class of compounds with potential for biological activity. A systematic and robust evaluation is necessary to determine their efficacy and mechanism of action.
This guide employs a multi-phase approach, beginning with a primary screen to identify cytotoxic "hits" and determine their potency (Phase 1). Promising compounds are then advanced to secondary assays to elucidate the mechanism of cell death (Phase 2) and to assess their potential to inhibit metastasis-related processes like cell migration (Phase 3). This tiered strategy ensures that resources are focused on the most promising candidates.
The protocols herein utilize standard, well-validated cell-based assays that are fundamental to preclinical cancer drug discovery. These include colorimetric viability assays, flow cytometry-based analysis of apoptosis and cell cycle, and imaging-based migration assays.
Overall Experimental Workflow
The evaluation process is structured as a sequential pipeline. This workflow ensures a cost-effective and scientifically sound progression from initial screening to detailed characterization.
Caption: High-level workflow for anticancer compound evaluation.
Phase 1: Primary Cytotoxicity Screening (MTT Assay)
Principle
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of living cells.[3] This assay is a robust, high-throughput method for determining the concentration at which a compound inhibits cell growth by 50% (IC50).[5]
Materials
-
Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom tissue culture plates
-
Test compounds dissolved in DMSO (stock solution, e.g., 10 mM)
-
MTT solution: 5 mg/mL in sterile PBS, filtered[3]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl[3]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Protocol
-
Cell Seeding: Trypsinize and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO) to the respective wells. Include a "no-cell" blank and an "untreated" control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[3] During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[3][5] Gently pipette up and down or use a plate shaker to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[7]
Data Analysis and Presentation
-
Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100
-
-
IC50 Calculation: Plot the % Viability against the log-transformed compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[8][9][10] Software like GraphPad Prism or Origin is recommended for this analysis.[8][10][11]
Table 1: Representative IC50 Data Summary
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) | R² of Curve Fit |
|---|---|---|---|---|
| Derivative-001 | MCF-7 | 48 | 5.2 | 0.991 |
| Derivative-001 | A549 | 48 | 8.9 | 0.985 |
| Derivative-002 | MCF-7 | 48 | > 50 | N/A |
| Doxorubicin (Control) | MCF-7 | 48 | 0.8 | 0.995 |
Phase 2: Mechanistic Elucidation
Compounds showing significant cytotoxicity (e.g., IC50 < 10 µM) should be further investigated to determine their mechanism of action. The two most common mechanisms for anticancer drugs are induction of apoptosis and cell cycle arrest.
Apoptosis Induction (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect this event.[13] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[13]
Caption: Converging intrinsic and extrinsic apoptosis pathways.[14][15][16][17]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include untreated and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, wash with cold PBS, and centrifuge again.[18]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[12] Add 5 µL of FITC-Annexin V and 1-2 µL of PI solution.
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained and single-stained controls to set compensation and gates.
The flow cytometer will generate a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).
Cell Cycle Analysis
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[19] Propidium iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[19][20] Cells in the G2/M phase (with twice the DNA content) will fluoresce twice as brightly as cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence. Treatment with an anticancer agent can cause cells to accumulate in a specific phase, indicating an arrest of the cell cycle.
-
Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the pellet dropwise to ice-cold 70% ethanol while gently vortexing.[20][21] Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[21][22]
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A.[22] The RNase A is critical to degrade RNA, as PI also binds to double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples by flow cytometry, collecting fluorescence data on a linear scale.[21] Use doublet discrimination gating to exclude cell clumps.[21][22]
Phase 3: Evaluation of Anti-Metastatic Potential
Wound Healing (Scratch) Assay
The wound healing assay is a simple, standard method to study collective cell migration in vitro.[23][24] A "wound" or "scratch" is created in a confluent monolayer of cells.[25] The rate at which the cells migrate to close this gap is monitored over time.[23] A reduction in the closure rate in treated cells compared to control cells indicates an inhibitory effect on cell migration.
-
Monolayer Formation: Seed cells in a 6-well or 12-well plate and grow them until they form a fully confluent monolayer.
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the monolayer.[23][26] Apply consistent pressure to ensure a uniform wound width.
-
Washing and Treatment: Gently wash the wells with PBS or medium to remove detached cells.[25] Add fresh medium containing a sub-lethal concentration of the test compound (e.g., IC50/4) to avoid confounding effects from cytotoxicity.
-
Imaging: Immediately capture an initial image (T=0) of the scratch using a phase-contrast microscope.[23] Mark reference points to ensure the same field is imaged over time.
-
Monitoring: Incubate the plate and capture images at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.[23]
Quantify the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.
-
% Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100
Compare the rate of closure between treated and control groups to determine the anti-migratory effect.
References
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]
-
ScratchAssay.com. How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Available at: [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. Available at: [Link]
-
University College London. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]
-
PubMed. Overview of cell death signaling pathways. Available at: [Link]
-
Bio-protocol. Propidium Iodide Staining of Cells for FACS Analysis. Available at: [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Available at: [Link]
-
CellCultures.com. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
-
Science Gateway. How to calculate IC50. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
PubMed. Scratch Wound Healing Assay. Available at: [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Bio-protocol. Scratch Wound Healing Assay. Available at: [Link]
-
Wikipedia. Apoptosis. Available at: [Link]
-
QIAGEN GeneGlobe. Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Available at: [Link]
-
ResearchGate. How to calculate IC50 for my dose response? Available at: [Link]
-
Texas Children's Hospital. MTT Cell Assay Protocol. Available at: [Link]
-
University of Rochester Medical Center. The Annexin V Apoptosis Assay. Available at: [Link]
-
OriginLab. How to compute EC50 C50 in Dose Response fitting. Available at: [Link]
-
JoVE (Journal of Visualized Experiments). Scratch Migration Assay and Skinfold Chamber: Wound Healing Analysis | Protocol Preview. Available at: [Link]
-
GraphPad. Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
ScienceDirect. MTT cell viability assay: Significance and symbolism. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available at: [Link]
-
BioMed Central. Efficient and simple approach to in vitro culture of primary epithelial cancer cells. Available at: [Link]
-
Scribd. Cell Viability Assays Based On Mithochondrial Enzyme Presentation. Available at: [Link]
-
Technology Networks. How To Culture Cells for Cancer Research. Available at: [Link]
-
European Collection of Authenticated Cell Cultures. Applying good cell culture practice to novel systems. Available at: [Link]
-
Virogin Biotech. Cytotoxicity Assays: How We Test Cell Viability. Available at: [Link]
-
ResearchGate. MTT assay of cell viability and mitochondrial succinate dehydrogenase activity. Available at: [Link]
Sources
- 1. MTT cell viability assay: Significance and symbolism [wisdomlib.org]
- 2. scribd.com [scribd.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. clyte.tech [clyte.tech]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. youtube.com [youtube.com]
- 11. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis - Wikipedia [en.wikipedia.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. clyte.tech [clyte.tech]
- 24. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. med.virginia.edu [med.virginia.edu]
Techniques for scaling up the production of 2-Pyrrolidin-1-ylmethylbenzoic acid
An Application Guide to the Scalable Synthesis of 2-Pyrrolidin-1-ylmethylbenzoic Acid
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: Bridging Bench-Scale Success to Pilot-Scale Production
This compound is a key building block in medicinal chemistry and materials science, often serving as a precursor for more complex molecular targets. While its synthesis on a laboratory scale (1-10 g) is straightforward, scaling production to the kilogram level introduces significant challenges in reaction control, heat management, reagent handling, and product purification. This document provides a detailed guide for researchers and process chemists on viable techniques for scaling up the production of this compound.
This guide is structured to move beyond simple step-by-step instructions. It delves into the underlying chemical principles and process considerations essential for a successful and safe scale-up campaign. We will explore two primary, robust synthetic strategies: Direct Reductive Amination and a Two-Step N-Alkylation via a Halide Intermediate . For each route, we will discuss the mechanistic rationale, process safety, and optimization parameters, culminating in a detailed pilot-scale protocol.
PART 1: Strategic Synthesis Route Selection
The choice of synthetic route at scale is governed by factors beyond mere chemical yield. Cost of goods, process safety, cycle time, and waste stream management become paramount.
Route 1: One-Pot Catalytic Reductive Amination
This is often the most elegant and atom-economical approach. It involves the direct reaction of 2-formylbenzoic acid with pyrrolidine in the presence of a reducing agent. For scale-up, catalytic hydrogenation is frequently the method of choice over stoichiometric hydride reagents like sodium triacetoxyborohydride (STAB), which are common in discovery labs.
-
Expertise & Experience: While STAB is an excellent lab reagent, its high cost, moisture sensitivity, and the generation of significant borate waste make it less suitable for large-scale operations. Catalytic hydrogenation, using hydrogen gas and a heterogeneous catalyst like Palladium on Carbon (Pd/C), offers high atom economy, produces only water as a byproduct, and allows for easy catalyst recovery via filtration. However, it requires specialized high-pressure reactor systems and stringent safety protocols for handling flammable hydrogen gas and potentially pyrophoric catalysts.
-
Trustworthiness & Validation: The process is self-validating through in-process controls (IPCs). Hydrogen uptake can be monitored to track reaction progress. HPLC analysis of aliquots can confirm the disappearance of the starting aldehyde and the formation of the desired product, ensuring the reaction goes to completion before proceeding with the workup.
Route 2: Two-Step N-Alkylation via 2-(Bromomethyl)benzoic acid
This strategy decouples the formation of the C-N bond from the reduction step, which can sometimes provide better control and simplify purification. The process involves the reduction of 2-formylbenzoic acid to the corresponding alcohol, conversion to a more reactive electrophile like 2-(bromomethyl)benzoic acid, and subsequent N-alkylation with pyrrolidine.
-
Expertise & Experience: This route avoids the complexities of high-pressure hydrogenation. However, it introduces hazardous reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) for the halogenation step. The overall process has more steps, leading to a longer cycle time and potentially lower overall yield. Careful control of the N-alkylation step is crucial to prevent over-alkylation or other side reactions.
-
Trustworthiness & Validation: Each step can be monitored and validated independently. The conversion of the alcohol to the bromide can be tracked by TLC or HPLC until the starting material is consumed. The final alkylation can be monitored for product formation and impurity profiling, ensuring the quality of the final product.
PART 2: Process Visualization & Workflow
A clear visualization of the process flow is critical for planning and execution at scale.
Caption: Workflow for Route 1: Catalytic Reductive Amination.
Caption: Workflow for Route 2: Two-Step N-Alkylation.
PART 3: Pilot-Scale Production Protocols
The following protocols are designed for a target output of ~1.0 kg of final product and should be performed in appropriately sized reactors (e.g., 20-50 L) within a designated process bay or fume hood, adhering to all institutional and local safety regulations.
Protocol 1: Pilot-Scale Catalytic Reductive Amination
This protocol leverages catalytic transfer hydrogenation, a robust method for kilogram-scale production.[1]
Table 1: Reagent Quantities and Specifications
| Reagent/Material | Molar Mass ( g/mol ) | Moles | Quantity | Specification |
| 2-Formylbenzoic acid | 150.13 | 6.66 | 1.00 kg | >98% purity |
| Pyrrolidine | 71.12 | 7.33 | 521 g (0.59 L) | >99% purity |
| 5% Palladium on Carbon | N/A | N/A | 50 g (5 wt%) | 50% water wet |
| Methanol (MeOH) | 32.04 | N/A | 10.0 L | Anhydrous, >99.8% |
| Hydrogen (H₂) Gas | 2.02 | Variable | As required | High purity grade |
| Celite® 545 | N/A | N/A | 200 g | Filtration aid |
| Methyl tert-butyl ether | 88.15 | N/A | 8.0 L | Reagent grade |
Detailed Step-by-Step Methodology:
-
Reactor Setup & Inerting:
-
Ensure the high-pressure reactor is clean, dry, and equipped with an overhead stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves.
-
Charge the reactor with 2-Formylbenzoic acid (1.00 kg), Methanol (10.0 L), and Pyrrolidine (521 g).
-
In a separate vessel, create a slurry of the 5% Pd/C catalyst (50 g) in a small amount of Methanol (~200 mL). CAUTION: Pd/C can be pyrophoric when dry and exposed to air. Handle with care, preferably in an inert atmosphere glove bag.[2][3]
-
Transfer the catalyst slurry to the reactor.
-
Seal the reactor. Pressurize with nitrogen (N₂) to 5 bar, then vent to 1 bar. Repeat this purging cycle three times to remove all oxygen.[4]
-
-
Hydrogenation Reaction:
-
After the final N₂ vent, pressurize the reactor with hydrogen (H₂) to 8 bar.
-
Begin stirring at 200-300 RPM and start heating the reactor to an internal temperature of 45°C. The reaction is exothermic; use cooling as needed to maintain the temperature between 45-50°C.
-
The reaction progress is monitored by the drop in H₂ pressure as it is consumed. Maintain the pressure at 8 bar by re-pressurizing from a hydrogen cylinder as needed.
-
After 6-12 hours (or when H₂ uptake ceases), the reaction is typically complete.
-
-
In-Process Control (IPC) and Work-up:
-
Cool the reactor to 20°C. Carefully vent the excess H₂ pressure to a safe exhaust line.
-
Purge the reactor head-space with N₂ three times.
-
Safely take a sample of the reaction mixture for HPLC analysis to confirm the complete consumption of the starting aldehyde.
-
Prepare a filter bed with a pad of Celite® (~200 g) in a suitable filter apparatus. Pre-wet the Celite® with Methanol.
-
Under a nitrogen blanket, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the reactor and the filter cake with Methanol (2 x 500 mL) to ensure complete product transfer. CAUTION: Do not allow the catalyst on the filter to dry out.[3] Quench the wet catalyst immediately with copious amounts of water in a designated waste container.[3]
-
-
Product Isolation and Purification:
-
Transfer the combined filtrate to a clean reactor equipped for distillation.
-
Concentrate the solution under reduced pressure to remove most of the Methanol, until a thick oil or slurry remains.
-
Add Methyl tert-butyl ether (MTBE, 8.0 L) to the residue and stir. This will act as an anti-solvent.
-
Cool the mixture to 0-5°C and stir for 2-4 hours to induce crystallization.
-
Filter the resulting solid product, wash the cake with cold MTBE (2 x 1 L), and dry under vacuum at 40°C to a constant weight.
-
Expected Yield: 1.1 - 1.3 kg (80-95%); Purity (HPLC): >99%.
-
Protocol 2: Pilot-Scale Two-Step N-Alkylation
This protocol is based on the synthesis of a bromomethyl intermediate, a common strategy in medicinal chemistry scale-up.[5][6]
Table 2: Reagent Quantities and Specifications (for both steps)
| Reagent/Material | Molar Mass ( g/mol ) | Moles | Quantity | Step |
| o-Toluic acid | 136.15 | 8.81 | 1.20 kg | 2a |
| N-Bromosuccinimide (NBS) | 177.98 | 9.25 | 1.65 kg | 2a |
| AIBN | 164.21 | 0.05 | 8.8 g | 2a |
| Carbon Tetrachloride | 153.82 | N/A | 12.0 L | 2a |
| Pyrrolidine | 71.12 | 7.00 | 498 g (0.57 L) | 2b |
| Potassium Carbonate (K₂CO₃) | 138.21 | 12.6 | 1.74 kg | 2b |
| Acetonitrile (ACN) | 41.05 | N/A | 10.0 L | 2b |
Detailed Step-by-Step Methodology:
Step 2a: Synthesis of 2-(Bromomethyl)benzoic acid
-
Reactor Setup:
-
Charge a clean, dry reactor with o-Toluic acid (1.20 kg), Carbon Tetrachloride (12.0 L), and N-Bromosuccinimide (1.65 kg).
-
Add the radical initiator, AIBN (8.8 g).
-
Equip the reactor with a reflux condenser and begin stirring.
-
-
Bromination Reaction:
-
Heat the mixture to reflux (approx. 77°C). The reaction is often initiated by light, so ensure the reaction is exposed to a suitable light source if necessary.[7]
-
Maintain reflux for 3-5 hours. Monitor the reaction by TLC or HPLC for the disappearance of o-toluic acid.
-
-
Work-up and Isolation of Intermediate:
-
Cool the reaction mixture to room temperature, then further cool to 0-5°C for 1 hour.
-
The byproduct, succinimide, will precipitate. Filter the mixture and wash the solid with cold Carbon Tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 4 L) to remove any remaining succinimide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(Bromomethyl)benzoic acid, typically as a solid which can be used directly or recrystallized from hexane.[8] Expected Yield: 1.5 - 1.7 kg (80-90%).
-
Step 2b: N-Alkylation
-
Reactor Setup:
-
Charge a clean, dry reactor with the 2-(Bromomethyl)benzoic acid intermediate (~1.6 kg, 7.4 mol), powdered Potassium Carbonate (1.74 kg), and Acetonitrile (10.0 L).
-
-
Alkylation Reaction:
-
Begin vigorous stirring. Slowly add Pyrrolidine (498 g) dropwise via an addition funnel. The addition is exothermic; maintain the internal temperature below 30°C using a cooling bath.
-
After the addition is complete, stir the mixture at room temperature for 16-24 hours. Monitor the reaction by HPLC until the starting bromide is consumed.
-
-
Work-up and Product Isolation:
-
Filter the reaction mixture to remove potassium salts. Wash the filter cake with Acetonitrile (2 x 1 L).
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in a mixture of water (10 L) and Ethyl Acetate (10 L). Adjust the pH of the aqueous layer to ~6 with 1M HCl.
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 5 L).
-
Combine all organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to dryness. The resulting solid can be recrystallized from an appropriate solvent system (e.g., Ethanol/Water or Toluene) to yield the final product.
-
Dry the product under vacuum at 40°C.
-
Expected Yield (from intermediate): 1.2 - 1.4 kg (80-90%); Purity (HPLC): >99%.
-
PART 4: Scientific Rationale & Process Optimization
-
Solvent Selection: For the catalytic hydrogenation, methanol is an excellent choice as it readily dissolves the starting materials and the product, and is a common solvent for this type of reaction.[9] For the N-alkylation, acetonitrile is a polar aprotic solvent that promotes Sₙ2 reactions while being relatively easy to remove.
-
Base Selection (Route 2): Potassium carbonate is a cost-effective, moderately strong inorganic base that is sufficient to act as a proton scavenger in the N-alkylation reaction without causing significant side reactions. Its insolubility in acetonitrile simplifies its removal by filtration.
-
Catalyst Handling (Route 1): The pyrophoric nature of hydrogenation catalysts like Pd/C is a major safety concern at scale.[2] Always handling the catalyst in a wet state and performing transfers and filtration under an inert nitrogen atmosphere are non-negotiable safety protocols.[3][4] Developing robust models to understand reaction kinetics and thermodynamics can further enhance safety during scale-up.[10]
-
Temperature Control: Both the hydrogenation and N-alkylation reactions are exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The use of jacketed reactors with automated temperature control is essential to prevent thermal runaways.[11]
-
Impurity Profile: A key aspect of scale-up is understanding and controlling the impurity profile. In Route 1, potential impurities could arise from over-reduction of the benzoic acid ring or incomplete reaction. In Route 2, unreacted starting materials or byproducts from the bromination step could carry through. Developing sensitive HPLC methods to track these impurities is critical for ensuring final product quality.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. WuXi AppTec.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Pearson, R. J., et al. (2005). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. Journal of Organic Chemistry, 70(13), 5055-61. Available at: [Link]
-
C-Alkylation of N-alkylamides with styrenes in air and scale-up using a microwave flow reactor. Organic & Biomolecular Chemistry. Available at: [Link]
-
Webinar: Hydrogenation Process Safety and Process Performance. Mettler Toledo. Available at: [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. National Institutes of Health (NIH). Available at: [Link]
-
Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. Available at: [Link] reductive-amination-employing-hydrogen
-
Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. National Institutes of Health (NIH). Available at: [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available at: [Link]
-
Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry Department. Available at: [Link]
- US Patent 20030236431A1, 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof. Google Patents.
-
Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. Available at: [Link]
-
Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride. International Journal of Chemical Engineering and Applications. Available at: [Link]
-
Hydrogenation: How we can make it safer. H.E.L Group. Available at: [Link]
-
Pyrrolidin-1-ium-2-carboxylate·4-hydroxybenzoic acid co-crystal: a novel phase-matchable acentric organic material for efficient second-harmonic generation. CrystEngComm. Available at: [Link]
-
HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. Available at: [Link]
-
A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. University of Liverpool. Available at: [Link]
-
Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. University of Lethbridge. Available at: [Link]
-
Preparation of 2-bromobenzoic acid. PrepChem.com. Available at: [Link]
- Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester. Google Patents.
Sources
- 1. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.wisc.edu [chem.wisc.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. njhjchem.com [njhjchem.com]
- 5. ijcea.org [ijcea.org]
- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 7. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]
- 8. 2-(Bromomethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. mt.com [mt.com]
- 11. helgroup.com [helgroup.com]
Application Note: A Versatile Protocol for the Synthesis of 2-(Pyrrolidin-1-ylmethyl)benzoic Acid and Its Analogs
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(pyrrolidin-1-ylmethyl)benzoic acid and its substituted analogs. These compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine motif in pharmacologically active molecules.[1][2] The described synthetic strategy is a robust, multi-step process commencing with the functionalization of readily available 2-methylbenzoic acid derivatives. This method circumvents the often harsh conditions of direct C-N cross-coupling reactions, offering a reliable pathway for accessing these valuable building blocks. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a detailed methodology but also the scientific rationale behind key experimental choices.
Introduction and Scientific Significance
The pyrrolidine ring is a privileged scaffold in modern pharmacology, forming the core structure of numerous natural products and synthetic drugs.[1][2] Its non-planar, three-dimensional structure allows for precise spatial orientation of functional groups, enabling effective interaction with biological targets.[2] Consequently, pyrrolidine-containing compounds exhibit a wide range of biological activities, including anti-diabetic, anti-cancer, anti-arrhythmic, and antimicrobial properties.[1][3][4][5]
The target molecule, 2-(pyrrolidin-1-ylmethyl)benzoic acid (CAS 876717-98-5), and its analogs are valuable intermediates for creating more complex molecules. The presence of both a tertiary amine (the pyrrolidine nitrogen) and a carboxylic acid provides two key handles for further chemical modification, making these compounds versatile starting points for library synthesis in drug discovery campaigns.
This protocol details a rational and accessible synthetic route based on the functionalization of a benzylic position, a common and reliable strategy in organic synthesis.
Overview of the Synthetic Strategy
The synthesis of the target compound and its analogs is achieved through a three-step sequence starting from a substituted 2-methylbenzoic acid ester. This approach is generally preferred over direct C-N coupling methods like the Ullmann or Buchwald-Hartwig reactions for this specific substitution pattern. Direct coupling to an unactivated aryl halide at the 2-position can be sterically hindered and may require high temperatures or expensive catalyst systems.[6] The chosen pathway offers a more controlled and often higher-yielding alternative.
The overall workflow is as follows:
-
Benzylic Bromination: The methyl group of a methyl 2-methylbenzoate analog is selectively halogenated using a radical initiator.
-
Nucleophilic Substitution: The resulting benzylic bromide is reacted with pyrrolidine to form the crucial C-N bond.
-
Ester Hydrolysis: The methyl ester is saponified under basic conditions to yield the final carboxylic acid product.
This workflow is illustrated in the diagram below.
Caption: General workflow for the synthesis of 2-(pyrrolidin-1-ylmethyl)benzoic acid analogs.
Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials and Reagents
-
Substituted Methyl 2-methylbenzoate (Starting Material)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative (e.g., dibromomethane)
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol 1: Synthesis of Methyl 2-(bromomethyl)benzoate
This step involves a free-radical bromination at the benzylic position. AIBN serves as the radical initiator, which decomposes upon heating to generate radicals that initiate the chain reaction with NBS.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 2-methylbenzoate (1.0 eq.).
-
Reagent Addition: Add carbon tetrachloride to dissolve the starting material (approx. 5 mL per 1 g of ester). Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq.).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS. The disappearance of the starting material and the formation of a less polar spot indicates progress.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the product as a clear oil.
Protocol 2: Synthesis of Methyl 2-(pyrrolidin-1-ylmethyl)benzoate
This is a standard SN2 reaction where the nucleophilic pyrrolidine displaces the bromide. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction.
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-(bromomethyl)benzoate (1.0 eq.) in anhydrous acetonitrile.
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq.) followed by the slow addition of pyrrolidine (1.2 eq.).
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting bromide is consumed.
-
Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step. If necessary, it can be purified by column chromatography.
Protocol 3: Hydrolysis to 2-(pyrrolidin-1-ylmethyl)benzoic acid
The final step is a saponification of the methyl ester to the carboxylic acid.[7] The product is initially formed as its sodium salt, which is then protonated with acid to precipitate the final product.
-
Reaction Setup: Dissolve the crude methyl 2-(pyrrolidin-1-ylmethyl)benzoate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 ratio).
-
Reagent Addition: Add sodium hydroxide (2.0-3.0 eq.) and stir the mixture.
-
Reaction: Heat the mixture to 50-60°C for 2-4 hours, or stir at room temperature overnight. Monitor the reaction by TLC until the ester is no longer present.
-
Acidification: Cool the mixture in an ice bath and slowly add concentrated HCl until the pH is approximately 5-6. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the solid with cold water.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.
Data Presentation and Characterization
The following table provides representative data for the synthesis of the parent compound and a hypothetical analog to illustrate the versatility of the protocol.
| Compound | Starting Material | Step 1 Yield | Step 2 Yield | Step 3 Yield | Overall Yield | 1H NMR (δ, ppm) of Final Product |
| 1 | Methyl 2-methylbenzoate | ~85% | ~90% | ~95% | ~73% | 7.9 (d), 7.5 (t), 7.3 (t), 7.2 (d), 3.8 (s, 2H), 2.6 (m, 4H), 1.8 (m, 4H) |
| 2 | Methyl 4-chloro-2-methylbenzoate | ~82% | ~88% | ~93% | ~67% | 7.8 (d), 7.3 (d), 7.2 (dd), 3.8 (s, 2H), 2.6 (m, 4H), 1.8 (m, 4H) |
Analytical Characterization: The identity and purity of the final compounds should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., broad O-H stretch for the carboxylic acid, C=O stretch).
-
Melting Point: To assess purity.
Discussion and Field-Proven Insights
-
Choice of Halogenation Reagent: NBS is the reagent of choice for selective benzylic bromination as it provides a low, steady concentration of bromine, minimizing side reactions such as aromatic bromination.
-
Solvent for Bromination: While carbon tetrachloride is classic, its toxicity and environmental impact are significant. Safer alternatives like dibromomethane or even acetonitrile can be effective.
-
Base in Substitution Step: Potassium carbonate is a mild and inexpensive base suitable for this reaction. Stronger bases like sodium hydride are generally unnecessary and can promote side reactions. Note that sodium hydride can react explosively with certain polar aprotic solvents like DMF and DMSO.[3][9]
-
Synthesis of Analogs: This protocol is highly adaptable. Analogs can be prepared by simply starting with appropriately substituted 2-methylbenzoic acids. Electron-withdrawing or -donating groups on the aromatic ring are generally well-tolerated throughout the sequence.
-
Purification Strategy: The intermediate ester after Step 2 is often carried forward without extensive purification. The final carboxylic acid product benefits from the acidic workup and precipitation, which removes many impurities. Recrystallization is a highly effective final purification step.
Conclusion
The protocol described provides a reliable and versatile method for the synthesis of 2-(pyrrolidin-1-ylmethyl)benzoic acid and its analogs. By employing a robust three-step sequence of benzylic bromination, nucleophilic substitution, and ester hydrolysis, this approach offers high yields and scalability. The resulting compounds are valuable building blocks for the development of novel therapeutic agents.
References
- Ma, D., & Zhang, Y. (2004). Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. Synlett, 2004(10), 1834-1844.
- Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society, 125(42), 12930-12931.
- Johns Hopkins University. (2019). Sodium hydride decomposes certain solvents-violently. Johns Hopkins Lab Safety.
- Wikipedia. (n.d.).
- Buchwald, S. L., & Bolm, C. (Eds.). (2009).
- Ma, D., & Cai, Q. (2003). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Accounts of Chemical Research, 36(10), 735-743.
- Movassaghi, M., & Schmidt, M. A. (2007). The Redox-Mannich Reaction. Organic Letters, 9(12), 2353-2356.
- Alfa Chemistry. (n.d.). Mannich Reaction.
- Spectrum Chemical. (2015). SAFETY DATA SHEET: N,N-DIMETHYLFORMAMIDE, REAGENT, ACS.
- NOAA. (n.d.). SODIUM HYDRIDE - CAMEO Chemicals.
- University of California, Santa Barbara. (2012).
- New Jersey Department of Health. (2001). HAZARD SUMMARY: SODIUM HYDRIDE.
- ResearchG
- Wikipedia. (n.d.). Mannich reaction.
- AdiChemistry. (n.d.).
- Reddy, K. S., et al. (2005). Simple and efficient synthesis of substituted 2-pyrrolidinones, 2-pyrrolones, and pyrrolidines from enaminones of Baylis-Hillman derivatives of 3-isoxazolecarbaldehydes. The Journal of Organic Chemistry, 70(1), 353-356.
- Matrix Fine Chemicals. (n.d.). 2-[(PYRROLIDIN-1-YL)METHYL]BENZOIC ACID.
- Fushimi, N., et al. (2019). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl). ChemMedChem, 14(10), 1017-1025.
- Al-Hourani, B. J., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.
- Google Patents. (n.d.).
- Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8527.
- Zhang, B., et al. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.
- Google Patents. (n.d.).
- Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI.
- PubChem. (n.d.). 2-(Pyrrolidine-1-carbonyl)benzoic acid.
- D'Andrea, P., & Peduto, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(9), 2947.
- Quora. (2021).
- Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unipa.it [iris.unipa.it]
- 3. labsafety.jhu.edu [labsafety.jhu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application of 2-Pyrrolidin-1-ylmethylbenzoic acid in Targeted Drug Delivery Systems: A Technical Guide
This document provides a detailed exploration of 2-Pyrrolidin-1-ylmethylbenzoic acid as a versatile moiety for the development of advanced targeted drug delivery systems. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical protocols.
Introduction: The Promise of a Dual-Functional Moiety
The landscape of drug delivery is continually evolving towards systems that offer enhanced therapeutic efficacy while minimizing off-target effects. At the forefront of this evolution are targeted drug delivery systems, which are designed to accumulate therapeutic agents at the site of action. This compound presents itself as a compelling building block for such systems due to its unique bifunctional nature. The molecule incorporates a tertiary amine within the pyrrolidine ring and a carboxylic acid on the benzoic acid ring. This structure imparts a pH-sensitive character, a critical attribute for designing smart drug carriers that can respond to the physiological pH gradients found in the body, particularly in tumor microenvironments and intracellular compartments.
The pyrrolidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1] Its derivatives have been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system-related applications.[1] The strategic incorporation of a benzoic acid moiety provides a convenient handle for conjugation to drug molecules or carrier systems, such as nanoparticles and liposomes.
This guide will delineate the potential of this compound in creating pH-responsive drug delivery systems. We will cover its proposed mechanism of action, protocols for conjugation and characterization, and methodologies for in vitro and in vivo evaluation.
Proposed Mechanism of Action: pH-Dependent Targeting and Release
The core utility of this compound in targeted drug delivery lies in its zwitterionic nature and pH-responsiveness. The tertiary amine of the pyrrolidine ring and the carboxylic acid of the benzoic acid moiety have distinct pKa values. At physiological pH (7.4), the carboxylic acid is predominantly deprotonated (COO-), while the tertiary amine is partially protonated (NH+). This balance of charge can be exploited to control the interaction of the drug delivery system with biological environments.
In the slightly acidic tumor microenvironment (pH ~6.5-7.2), the protonation of the tertiary amine is expected to increase. This change in charge can trigger conformational changes in the carrier system or enhance its interaction with negatively charged cell membranes, facilitating cellular uptake. Upon internalization into endosomes and lysosomes, where the pH is even lower (pH ~4.5-6.0), the increased protonation of the pyrrolidine nitrogen can lead to the "proton sponge" effect. This effect involves the continuous influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane. This process facilitates the release of the conjugated drug into the cytoplasm, where it can exert its therapeutic effect.
Diagram of Proposed pH-Responsive Drug Release
Caption: Workflow for the in vitro assessment of the drug conjugate.
Part 4: In Vivo Evaluation
1. Pharmacokinetic Study:
-
Animal Model: Healthy mice or rats.
-
Protocol:
-
Administer the drug conjugate intravenously.
-
Collect blood samples at various time points.
-
Extract and quantify the drug concentration in plasma using LC-MS/MS. [2]* Parameters to Determine: Half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
2. Biodistribution Study:
-
Animal Model: Tumor-bearing mice (xenograft model).
-
Protocol:
-
Administer a fluorescently or radioactively labeled drug conjugate intravenously.
-
At selected time points, euthanize the animals and harvest major organs and the tumor.
-
Quantify the amount of conjugate accumulated in each tissue.
-
-
Expected Outcome: Preferential accumulation of the drug conjugate in the tumor tissue compared to healthy organs, indicating successful targeting.
3. Antitumor Efficacy Study:
-
Animal Model: Tumor-bearing mice.
-
Protocol:
-
Randomly divide the animals into groups: control (saline), free drug, and drug conjugate.
-
Administer the treatments intravenously at a predetermined dosing schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and perform histological analysis of the tumors.
-
-
Expected Outcome: The drug conjugate group should show significantly greater tumor growth inhibition and improved survival rates compared to the control and free drug groups, with minimal systemic toxicity. [3]
Conclusion and Future Perspectives
This compound holds significant promise as a versatile building block for the development of next-generation targeted drug delivery systems. Its inherent pH-sensitivity offers a powerful mechanism for achieving site-specific drug release and enhanced therapeutic outcomes. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and evaluation of drug conjugates based on this moiety.
Future research could explore the optimization of the linker chemistry between this compound and the drug to fine-tune the release kinetics. Furthermore, the incorporation of this moiety into various nanocarrier platforms, such as liposomes, micelles, and polymeric nanoparticles, could further enhance the in vivo performance of the delivery system. [4]The continued investigation into such intelligent drug delivery systems will undoubtedly pave the way for more effective and safer cancer therapies.
References
-
Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4839. Available at: [Link]
-
Risbud, M. V., et al. (2000). pH-sensitive freeze-dried chitosan-polyvinyl pyrrolidone hydrogels as controlled release system for antibiotic delivery. Journal of Controlled Release, 68(1), 23-30. Available at: [Link]
-
ResearchGate. (n.d.). Designing of environmentally pH-responsive antibacterial hydrogels of polyvinyl pyrrolidone for controlled release of tetracycline. Retrieved from [Link]
-
Wang, Y., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 893. Available at: [Link]
-
ResearchGate. (n.d.). Pharmaceuticals with 2-pyrrolidinone scaffold. Retrieved from [Link]
-
Shantha, K. L., & Harding, D. R. K. (2000). Preparation and in-vitro evaluation of poly[N-vinyl-2-pyrrolidone-polyethylene glycol diacrylate]-chitosan interpolymeric pH-responsive hydrogels for oral drug delivery. International Journal of Pharmaceutics, 207(1-2), 65-70. Available at: [Link]
-
Das, D., et al. (2015). Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery: modelling and kinetics study for the sustained release of an antibiotic drug. RSC Advances, 5(3), 1989-2002. Available at: [Link]
-
Zavgorodova, A. V., et al. (2021). Amphiphilic Poly(N-vinylpyrrolidone) Nanoparticles Conjugated with DR5-Specific Antitumor Cytokine DR5-B for Targeted Delivery to Cancer Cells. Pharmaceutics, 13(9), 1413. Available at: [Link]
-
Christie, R. J., et al. (2017). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. Antibodies, 6(4), 20. Available at: [Link]
-
Milán-Rois, P., et al. (2022). Conjugation of Nucleic Acids and Drugs to Gold Nanoparticles. Methods in Molecular Biology, 2434, 103-116. Available at: [Link]
-
Kim, T. H., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 13(10), 1599. Available at: [Link]
- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Milán-Rois, P., et al. (2022). Conjugation of Nucleic Acids and Drugs to Gold Nanoparticles. Methods in Molecular Biology, 2434, 103-116. Available at: [Link]
-
St. Amant, A. H., et al. (2021). Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer. mAbs, 13(1), 1934221. Available at: [Link]
-
Milán-Rois, P., et al. (2022). Conjugation of Nucleic Acids and Drugs to Gold Nanoparticles. Methods in Molecular Biology, 2434, 103-116. Available at: [Link]
-
Marwood, S. R., et al. (2019). Characterization of Disulfide Bond Rebridged Fab-Drug Conjugates Prepared Using a Dual Maleimide Pyrrolobenzodiazepine Cytotoxic Payload. ChemistryOpen, 8(7), 896-900. Available at: [Link]
-
Frankowski, K. J., et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 12(11), 1762-1770. Available at: [Link]
-
Zare, A., et al. (2017). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 19(18), 4332-4338. Available at: [Link]
-
Tarakina, M., et al. (2024). Effects of LinTT1-peptide conjugation on the properties of poly(ethylene glycol)-block-(ε-caprolactone) nanoparticles prepared by the nanoprecipitation method. Drug Delivery and Translational Research, 14(3), 856-869. Available at: [Link]
-
Kumar, R., et al. (2021). Pyrrolidin-1-ium-2-carboxylate·4-hydroxybenzoic acid co-crystal: a novel phase-matchable acentric organic material for efficient second-harmonic generation. CrystEngComm, 23(1), 108-116. Available at: [Link]
-
Gligorijević, N., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7794. Available at: [Link]
-
Carr, D. A., & Peppas, N. A. (2010). Assessment of poly(methacrylic acid-co-N-vinyl pyrrolidone) as a carrier for the oral delivery of therapeutic proteins using Caco-2 and HT29-MTX cell lines. Journal of Biomedical Materials Research Part A, 92(2), 504-512. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. Retrieved from [Link]
-
da Silva, P. B., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6608. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amphiphilic Poly(N-vinylpyrrolidone) Nanoparticles Conjugated with DR5-Specific Antitumor Cytokine DR5-B for Targeted Delivery to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Pyrrolidin-1-ylmethylbenzoic Acid
Welcome to the technical support guide for the synthesis of 2-Pyrrolidin-1-ylmethylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during the synthesis of this valuable compound. We will explore common issues through a troubleshooting guide and FAQ section, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Synthesizing this compound
This compound is a key building block in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents practical challenges that can lead to frustratingly low yields. The most common and accessible route is the reductive amination between 2-formylbenzoic acid and pyrrolidine. This guide focuses on diagnosing and resolving issues inherent to this pathway.
Core Synthesis Protocol: Reductive Amination
A robust synthesis relies on a well-defined protocol. Below is a standard procedure that serves as our baseline for troubleshooting.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
-
Reaction Setup: To a solution of 2-formylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add pyrrolidine (1.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic. Maintain the temperature at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the most critical factors to investigate?
Low yield is the most frequent complaint. The issue can typically be traced back to one of three areas: reagent quality, reaction conditions, or the work-up procedure.
-
Reagent Quality & Stoichiometry:
-
2-Formylbenzoic Acid Purity: The aldehyde starting material is prone to oxidation to 2-carboxybenzoic acid (phthalic acid). Verify its purity by NMR or melting point before use.
-
Pyrrolidine: Use freshly distilled or a recently purchased bottle of pyrrolidine. As a volatile secondary amine, it can absorb water and carbon dioxide from the atmosphere, reducing its nucleophilicity.
-
Solvent Anhydrous Conditions: Water in the reaction medium can hydrolyze the intermediate iminium ion back to the starting materials and interfere with the hydride reducing agent. Ensure you use anhydrous solvents.
-
-
Reaction Conditions:
-
Reducing Agent Choice: Sodium triacetoxyborohydride (STAB) is generally the preferred reducing agent for this transformation. It is milder and more selective than agents like sodium borohydride (NaBH₄) and is effective under the slightly acidic conditions generated by the benzoic acid moiety, which helps catalyze iminium ion formation. Using a less suitable reducing agent can halt the reaction or create side products.
-
Temperature Control: While the reaction is typically run at room temperature, adding the reducing agent can be exothermic. If the temperature rises significantly, it can promote side reactions. Consider adding the STAB in smaller portions or using an ice bath to maintain the temperature.
-
-
Inefficient Work-up: The product is an amino acid, making it amphoteric. This property can lead to significant loss during extraction if the pH is not carefully controlled. See Q3 for a detailed explanation of optimizing the extraction procedure.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?
The presence of multiple spots indicates an incomplete reaction or the formation of side products.
-
Unreacted Starting Materials: The most common "spots" are your starting 2-formylbenzoic acid and potentially impurities from it.
-
Aminal Intermediate: Before dehydration to the iminium ion, an aminal (a hemiaminal ether) can form. While this is a productive intermediate, under certain conditions, it may be stable enough to be observed.
-
Over-reduction (minor): With stronger, less selective reducing agents like NaBH₄, there is a small possibility of reducing the benzoic acid group, although this is generally slow.
The mechanism of reductive amination proceeds through the formation of an iminium ion, which is then reduced.[1][2] Any factor that disrupts this sequence can lead to side products or unreacted materials.
Q3: How do I optimize the work-up and purification to maximize product recovery?
The amphoteric nature of this compound is the primary challenge during purification. The molecule has a basic pyrrolidine nitrogen and an acidic carboxylic acid group.
-
Step 1: Initial Quench & Basification: After quenching the reaction with NaHCO₃ or a mild base, the goal is to deprotonate the carboxylic acid (forming the carboxylate) and ensure the pyrrolidine nitrogen is in its free base form. The pH of the aqueous layer should be around 8-9. This makes the product an anionic salt, which will have high water solubility. At this stage, you should extract with an organic solvent (like DCM or ethyl acetate) to remove any non-acidic, non-basic organic impurities. Discard this organic layer.
-
Step 2: Acidification & Extraction: Take the remaining aqueous layer and carefully acidify it with 1M HCl until the pH is ~5-6. At this pH, the carboxylic acid is protonated (neutral), while the more basic pyrrolidine nitrogen becomes protonated (cationic). The molecule exists as a zwitterion or a cation, which still has significant water solubility. For optimal extraction into an organic solvent, you want to find the isoelectric point where the molecule is least soluble in water. A more reliable method is to first basify to extract organic-soluble impurities, then acidify to extract the product.
-
Optimized Extraction Workflow:
-
Quench the reaction with water.
-
Adjust the pH to >10 with 1M NaOH. The product is now the sodium carboxylate salt and will be in the aqueous layer.
-
Extract with ethyl acetate or DCM to remove any neutral or basic organic impurities.
-
Carefully adjust the pH of the aqueous layer to ~3-4 with 1M HCl. At this pH, the carboxylic acid is protonated and the amine is protonated (ammonium salt). The product may precipitate. If it does, it can be filtered.
-
If no precipitate forms, extract the acidified aqueous layer multiple times with a more polar solvent like a 9:1 DCM/isopropanol mixture.
-
Combine the final organic extracts, dry, and concentrate.
-
Caption: Optimized extraction workflow for amphoteric products.
Q4: I suspect my reducing agent is the problem. Can you explain the differences and recommend one?
The choice of reducing agent is critical in a reductive amination. The key is to have a reagent that is powerful enough to reduce the iminium ion intermediate but not so reactive that it reduces the starting aldehyde or the carboxylic acid.
| Reducing Agent | Pros | Cons | Recommendation for this Synthesis |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions. Tolerates mild acidic conditions. | More expensive; moisture-sensitive. | Highly Recommended. Its effectiveness in slightly acidic media is perfect for this reaction, where the benzoic acid is present. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at a controlled pH (6-7). | Highly toxic (releases HCN gas in acid). Requires careful pH monitoring. | Use with extreme caution. While effective, the toxicity risk is significant. Not recommended unless STAB is unavailable.[3] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce aldehydes/ketones directly. Less effective at acidic pH. | Not Recommended. It will likely reduce the starting 2-formylbenzoic acid before significant iminium ion can form, leading to 2-(hydroxymethyl)benzoic acid as a major byproduct. |
The Eschweiler-Clarke reaction, a classic method for amine methylation, uses formic acid as the hydride source to reduce the iminium ion.[4][5] This highlights the principle of using a reducing agent that is compatible with the conditions needed for iminium formation. For this synthesis, STAB provides the hydride in a much more controlled manner.
Q5: My reaction is not starting or proceeds very slowly. What can I do?
A stalled reaction is usually due to poor iminium ion formation.
-
Catalytic Acid: The benzoic acid moiety on the starting material should provide sufficient acid catalysis. However, if your pyrrolidine contains basic impurities, it might neutralize the catalyst. You can add a small amount of acetic acid (0.1 eq) to ensure the pH is optimal for iminium formation.
-
Azeotropic Dehydration: Water is the byproduct of iminium ion formation. In some cases, removing it can drive the equilibrium forward. This can be achieved by setting up the reaction with a Dean-Stark trap in a solvent like toluene, although this adds complexity and is often unnecessary when using STAB.
-
Temperature: Gently warming the reaction mixture to 35-40°C can sometimes accelerate the formation of the iminium ion before the reduction step.
Caption: Troubleshooting flowchart for low-yield synthesis.
References
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-[(PYRROLIDIN-1-YL)METHYL]BENZOIC ACID. Retrieved from [Link]
-
Lin, S., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5760. MDPI. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-Pyrrolidin-1-ylmethylbenzoic acid
Welcome to the technical support center for the purification of 2-Pyrrolidin-1-ylmethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying this zwitterionic molecule. Here, we will delve into the underlying chemical principles governing its behavior and provide practical, field-proven troubleshooting advice and detailed protocols.
Understanding the Core Challenge: The Zwitterionic Nature
This compound possesses both a basic tertiary amine (the pyrrolidine nitrogen) and an acidic carboxylic acid group. In solution, particularly near neutral pH, the acidic proton from the carboxyl group can be transferred to the basic nitrogen atom, forming a zwitterion, or an internal salt with both a positive and a negative charge. This dual ionic character is the primary source of purification difficulties, impacting solubility, chromatographic behavior, and isolation.
The pH of the solution dictates the charge state of the molecule:
-
Low pH (Acidic Conditions): The carboxyl group is protonated (-COOH), and the amine is also protonated (-NH⁺-). The net charge is positive.
-
Neutral pH (Near the Isoelectric Point): The molecule exists predominantly as a zwitterion (-COO⁻ and -NH⁺-), with a net charge of zero.
-
High pH (Basic Conditions): The carboxyl group is deprotonated (-COO⁻), and the amine is in its free base form (-N-). The net charge is negative.
The isoelectric point (pI) is the pH at which the molecule has no net charge and typically exhibits its lowest solubility in aqueous solutions. While the exact pI for this compound is not readily published, it can be estimated from the pKa values of the acidic and basic groups. For similar structures, the pKa of the carboxylic acid is around 2-4, and the pKa of the tertiary amine is around 9-11. The pI can be calculated as the average of these two pKa values.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound insoluble in most common organic solvents?
Your compound's insolubility in solvents like diethyl ether, hexanes, and ethyl acetate is a direct consequence of its zwitterionic nature.[2][3] In its internal salt form, it has a high degree of polarity and prefers polar or aqueous environments. To dissolve it in an organic solvent, you must first suppress its zwitterionic character by converting it into a non-ionic form or a salt that has better organic solubility.
Q2: I'm seeing significant peak tailing during silica gel column chromatography. What's causing this?
The basic pyrrolidine nitrogen in your molecule interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong interaction leads to poor separation and tailing peaks.
Q3: How can I effectively remove starting materials, such as 2-aminobenzoic acid?
The most effective way to remove ionizable impurities like starting materials is through acid-base extraction. By carefully adjusting the pH of your aqueous solution, you can selectively protonate or deprotonate your target compound and the impurities, allowing for their separation between aqueous and organic phases.
Q4: Is it better to purify the compound as a freebase/zwitterion or as a salt?
This depends on the subsequent steps in your synthesis and the nature of the impurities. Purifying it as a hydrochloride salt can improve its stability and handling properties, and it is often more amenable to recrystallization from polar protic solvents.[5][6][7] However, if you need the free zwitterionic form for your next reaction, purification in that state is necessary.
Troubleshooting Guides
Challenge 1: Poor Recovery During Recrystallization
| Symptom | Potential Cause | Troubleshooting Action |
| Low yield of crystals upon cooling. | The solvent is too polar, and the compound remains soluble even at low temperatures. | Try a solvent mixture. For instance, if you are using water, try adding a miscible, less polar solvent like isopropanol or acetone to decrease the solubility of the zwitterion upon cooling.[2][8] |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or impurities are inhibiting crystal formation. | Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, add a seed crystal of your pure compound. If it still oils out, redissolve the mixture by heating and allow it to cool more slowly. |
| No crystals form at all. | The concentration of the compound is too low, or the chosen solvent is too effective. | Reduce the volume of the solvent by evaporation to create a more concentrated solution. Ensure you are at or near the isoelectric point if performing an aqueous recrystallization, as solubility is at a minimum at this pH.[9] |
Challenge 2: Ineffective Separation by Column Chromatography
| Symptom | Potential Cause | Troubleshooting Action |
| Severe peak tailing and broad elution on silica gel. | Strong interaction between the basic amine and acidic silica. | Option A: Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent. This will neutralize the acidic sites on the silica gel.[4] Option B: Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral). Option C: Reversed-Phase Chromatography: Use a C18 column with a mobile phase of water/acetonitrile or water/methanol containing a pH modifier like formic acid or trifluoroacetic acid to protonate the amine. |
| Compound streaks or does not move from the baseline. | The compound is too polar for the chosen mobile phase. | Increase the polarity of your eluent. For normal phase chromatography, this could mean increasing the percentage of methanol in a dichloromethane or ethyl acetate-based system. |
| Co-elution of impurities. | The selectivity of the chromatographic system is insufficient. | Consider using mixed-mode chromatography, which combines reversed-phase and ion-exchange properties. This is particularly effective for separating zwitterions from other charged or neutral impurities.[5][6][7][10] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from non-ionizable organic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a 1M HCl solution. The basic nitrogen will be protonated, and the compound will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer. The organic layer can be discarded (or saved for analysis of impurities).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 1M NaOH or a saturated sodium bicarbonate solution, with stirring, until the pH reaches the isoelectric point. The zwitterionic compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol is for the recrystallization of the zwitterionic form of this compound.
Step-by-Step Methodology:
-
Solvent Selection: A good starting point is a mixture of water and a water-miscible organic solvent like isopropanol or ethanol.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot water to the crude solid to dissolve it. If it does not fully dissolve, you may need to adjust the pH slightly away from the isoelectric point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot, clear solution, slowly add the organic "anti-solvent" (e.g., isopropanol) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the hot primary solvent (water) until the solution is clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[1][10]
Visualizations
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification strategy.
pH-Dependent Forms of this compound
Caption: Equilibrium between the charged forms of the molecule.
References
-
Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. [Link]
-
LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. [Link]
-
PubMed. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. [Link]
-
Reddit. (2022). Any tips for purification of two zwitterionic compounds?[Link]
-
Cytiva Life Sciences. (2024). Fundamentals of mixed mode (multimodal) chromatography. [Link]
-
ResearchGate. (2020). How to desalt zwitterions?[Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Journal of Applied Pharmaceutical Science. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. [Link]
- Google Patents. (n.d.).
-
International Journal of ChemTech Research. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?[Link]
-
PubMed. (2004). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]
-
Loba Chemie. (n.d.). N-METHYL 2-PYRROLIDONE. [Link]
-
MDPI. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. [Link]
-
YouTube. (2015). Purification of Benzoic Acid by Crystallization. [Link]
-
ResearchGate. (n.d.). The zwitterionic (ionized) form of an amino acid. [Link]
-
YouTube. (2016). Amino Acids 2. The Zwitterion used to explain the physical and chemical properties of amino acids. [Link]
-
Chemistry Online. (2022). Synthesis of 2-aminobenzoic acid (anthranilic acid). [Link]
-
Chemistry LibreTexts. (2020). 25.3: Isoelectric Points and Electrophoresis. [Link]
-
University of Calgary. (n.d.). Ch27: Isoelectronic point. [Link]
-
Advanced Journal of Chemistry. (2025). New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid: Impact of Solvent and Limitation I. [Link]
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
-
ResearchGate. (2025). [N-Methyl-2-pyrrolidone][C1-C4 Carboxylic Acid]: A Novel Solvent System with Exceptional Lignin Solubility. [Link]
-
YouTube. (2019). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. [Link]
-
Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Technical Support Center: Improving the Solubility of 2-Pyrrolidin-1-ylmethylbenzoic acid for Biological Assays
Introduction
Welcome to the technical support guide for 2-Pyrrolidin-1-ylmethylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. This compound possesses both a basic pyrrolidine ring and an acidic carboxylic acid group. This zwitterionic (or amphoteric) nature means its net charge and, consequently, its aqueous solubility, are highly dependent on pH.[1][2] This guide provides a systematic, causality-driven approach to overcoming these challenges, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A1: Precipitation is common for zwitterionic compounds like this one. The primary reasons are:
-
pH-Dependent Solubility: Zwitterions are typically least soluble at their isoelectric point (pI), the pH at which the net charge is zero.[3] Your buffer's pH is likely near the pI of the compound. Away from the pI, the molecule becomes charged (either as a cation in acidic conditions or an anion in basic conditions), which enhances its interaction with polar water molecules and increases solubility.[4]
-
Solvent Shock: If you are diluting a high-concentration stock solution (e.g., in 100% DMSO) directly into an aqueous buffer, the rapid change in solvent polarity can cause the compound to "crash out" of the solution.[5]
Q2: What is the best starting solvent for my initial stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-50 mM).[6] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds.[7] However, it's crucial to be mindful of the final DMSO concentration in your assay, as it can be toxic to cells, typically above 0.5-1%.[8][9][10]
Q3: How do I determine the optimal pH for solubilizing my compound?
A3: A systematic pH screening is the most effective method. This involves preparing small aliquots of your buffer at various pH values (e.g., from pH 4 to pH 9) and observing the solubility of the compound. The goal is to find a pH that is at least 1-2 units away from the compound's pKa values to ensure it is in a more soluble, ionized form.[11] A detailed protocol is provided in the troubleshooting section below.
Q4: Can I use co-solvents or other excipients to improve solubility?
A4: Yes. If pH adjustment alone is insufficient or incompatible with your assay, co-solvents (like ethanol or polyethylene glycol) or solubilizing excipients (like cyclodextrins) can be very effective.[12][13][14] These agents work by either reducing the polarity of the aqueous solvent or by encapsulating the hydrophobic parts of the molecule to keep it in solution.[15][16]
Visualizing the Solubility Challenge
The solubility of this compound is governed by the ionization state of its acidic and basic functional groups.
Caption: Predicted ionization states of this compound at different pH values.
Troubleshooting Guide 1: Systematic Solubility Assessment Workflow
This workflow provides a structured approach to identifying the optimal conditions for solubilizing your compound.
Caption: Systematic workflow for troubleshooting compound solubility.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Screening
Objective: To determine the optimal pH for solubilizing this compound in your aqueous assay buffer.
Rationale: The solubility of an ionizable compound is lowest at its isoelectric point and increases as the pH moves away from this point.[3] This protocol systematically tests a range of pH values to identify where the compound exists in its more soluble cationic or anionic form.[17]
Materials:
-
This compound
-
100% DMSO
-
Your primary aqueous buffer (e.g., PBS, Tris, HEPES)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Calibrated pH meter
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to create a 20 mM stock solution.[18][19] Ensure complete dissolution, using gentle vortexing if necessary.
-
Prepare pH-Adjusted Buffers: Create a series of buffer aliquots (e.g., 1 mL each) and adjust their pH in increments. A good starting range is pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, and 9.0.
-
Test Solubility: Add a small volume of your 20 mM DMSO stock to each pH-adjusted buffer to reach your desired final concentration (e.g., 10 µL of stock into 990 µL of buffer for a 200 µM final concentration). This keeps the final DMSO concentration at 1%.
-
Observe and Incubate: Vortex each sample gently. Visually inspect for any precipitation immediately and after a 30-minute incubation at your experimental temperature (e.g., 37°C).
-
Quantify (Optional): For a more rigorous assessment, centrifuge the samples (e.g., 10,000 x g for 10 minutes) and measure the concentration of the compound in the supernatant using HPLC-UV or a similar analytical method.
Interpreting Results:
-
Clear Solution: The pH is suitable for solubilizing the compound at this concentration.
-
Precipitation: The pH is not suitable. The compound is likely near its isoelectric point.
Critical Consideration: Ensure the chosen pH is compatible with your biological assay. Extreme pH values can negatively impact cell viability, enzyme activity, or protein stability.[20][21][22]
Protocol 2: Co-Solvent Screening
Objective: To improve solubility by reducing the polarity of the aqueous buffer when pH adjustment is not a viable option.
Rationale: Water-miscible organic co-solvents can increase the solubility of hydrophobic or poorly soluble compounds by making the bulk solvent less polar.[23] This is a common strategy in drug development.[16]
Common Co-solvents for Biological Assays:
| Co-Solvent | Typical Final Concentration | Notes |
| Ethanol | 1-5% | Can be toxic to some cell lines at higher concentrations. |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | Generally well-tolerated and effective. |
| Propylene Glycol | 1-5% | Similar properties to PEG-400. |
Procedure:
-
Select an Assay-Compatible pH: Based on the results from Protocol 1, choose the most suitable pH, even if solubility is not perfect.
-
Prepare Co-Solvent/Buffer Mixtures: Prepare your chosen buffer containing different percentages of a co-solvent (e.g., buffer with 1%, 2%, 5%, and 10% ethanol).
-
Test Solubility: Add your DMSO stock solution to each co-solvent/buffer mixture to achieve the desired final compound concentration.
-
Observe: As in Protocol 1, visually inspect for precipitation immediately and after a 30-minute incubation.
Self-Validation: Always run a "vehicle control" in your biological assay containing the highest concentration of the DMSO/co-solvent mixture you plan to use. This ensures that any observed biological effects are due to your compound and not the solvent system.[10]
Protocol 3: Advanced Solubilization with Cyclodextrins
Objective: To use a formulation-based approach for compounds that remain insoluble with pH and co-solvent adjustments.
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic portions and presenting a soluble exterior to the aqueous environment.[13][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical applications.[25]
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare solutions of HP-β-CD in your optimal buffer at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Complexation: a. Add your DMSO stock solution directly to the HP-β-CD solutions. b. Vortex vigorously and allow the mixture to incubate (e.g., 1 hour at room temperature) to facilitate the formation of the inclusion complex.
-
Observe: Check for any visible precipitation.
Important Note: While effective, cyclodextrins can sometimes interfere with assays by interacting with cell membranes or other components.[13] It is essential to run appropriate controls to validate that the cyclodextrin itself does not influence your experimental results.
References
- LifeTein. (2023). DMSO usage in cell culture.
- Reddit. (2023).
- Trissel, L. A. (1996). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy, 53(14), 1732.
- FasterCapital. Best Practices For Stock Solutions.
- ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- Williams, D. A. (1996). Zwitterions and pH-dependent solubility. PubMed.
- ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- NIH. (2017). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability.
- PhytoTech Labs. Preparing Stock Solutions.
- Bitesize Bio. (2025).
- AAT Bioquest. (2021).
- MDPI. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- BenchChem. (2025).
- PubMed Central. (2014).
- SEQENS. (2025). Formulation strategies to help de-risking drug development.
- BenchChem. (2025). Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers.
- ResearchGate. (2025). Cyclodextrins as pharmaceutical solubilizers | Request PDF.
- AnalyteGuru. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- Lab Manager. (2024). The Importance of pH Measurement in Cell Culture Research.
- PubMed Central. (2017). Investigating Effects of Acidic pH on Proliferation, Invasion and Drug-Induced Apoptosis in Lymphoblastic Leukemia.
- NIH. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid.
- MDPI. (2019).
- ResearchGate. (2020). Impact of cultivating pH on cell culture performance of cell line 1 in....
- ResearchGate. (2025).
- UNT Digital Library. (2025).
- Chemistry Stack Exchange. (2017).
- MDPI. (2020). Effect of Exogenous pH on Cell Growth of Breast Cancer Cells.
- YouTube. (2021). Lab Skills: Preparing Stock Solutions.
- PubMed. (2024). Formulation Strategies to Overcome Amphotericin B Induced Toxicity.
- MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- PubMed. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- Reddit. (2022).
- OSTI.GOV. (1991).
- ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
- PubMed Central. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- NIH. (2017). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
- Reddit. (2022).
- Pharmaceutical Technology. (2017).
- NIH. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
- BenchChem. (2025). resolving poor solubility of 2-Diethylamino-5-phenyl-2-oxazolin-4-one for biological assays.
- Catalent. (2021).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Zwitterions and pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fastercapital.com [fastercapital.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | MDPI [mdpi.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 17. longdom.org [longdom.org]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Importance of pH Measurement in Cell Culture Research | Lab Manager [labmanager.com]
- 22. Investigating Effects of Acidic pH on Proliferation, Invasion and Drug-Induced Apoptosis in Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Substituted Benzoic Acids
Welcome to the Technical Support Center for the synthesis of N-substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important class of compounds. This resource is structured to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to make informed decisions to optimize your synthetic routes.
Introduction to Synthetic Strategies
The synthesis of N-substituted benzoic acids is a cornerstone in medicinal chemistry and materials science. Several robust methods are commonly employed, each with its own set of advantages and potential pitfalls. The choice of synthetic route often depends on the nature of the starting materials, functional group tolerance, and desired scale. The most prevalent methods include:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used method for the formation of C-N bonds.
-
Copper-Catalyzed Ullmann Condensation: A classic method that has seen significant improvements with the development of modern ligand systems.
-
Nucleophilic Aromatic Substitution (SNAr): A powerful method for substrates bearing electron-withdrawing groups.
-
N-Alkylation of Aminobenzoic Acids: A straightforward approach for the synthesis of N-alkylated benzoic acids.
-
Amide Coupling Followed by Hydrolysis: A two-step sequence that is often reliable and high-yielding.
This guide will delve into the common side reactions associated with each of these methods and provide detailed troubleshooting strategies in a user-friendly question-and-answer format.
I. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1] However, the reaction is sensitive to various parameters, and optimization is often required to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a halobenzoic acid is giving a low yield. What are the most likely causes?
A1: Low yields in the Buchwald-Hartwig amination of halobenzoic acids can stem from several factors. The most common culprits are:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing. Using a pre-formed catalyst can often lead to more reliable results than generating the catalyst in situ.[2]
-
Inappropriate Ligand: The choice of phosphine ligand is critical and is often substrate-dependent. For electron-rich or sterically hindered substrates, bulky, electron-rich ligands like XPhos or RuPhos are often required.[3]
-
Suboptimal Base: The base plays a crucial role in the catalytic cycle. Strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions but can be incompatible with sensitive functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or catalyst loadings.[4]
-
Poor Solubility: Insolubility of any of the reaction components is a frequent and often underestimated cause of reaction failure.[5]
-
Side Reactions: The primary competing side reaction is often hydrodehalogenation of the aryl halide.[1]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting halobenzoic acid without the halogen. What is this and how can I minimize it?
A2: This byproduct is the hydrodehalogenated starting material, a common side product in Buchwald-Hartwig aminations. It arises from a β-hydride elimination pathway that competes with the desired reductive elimination of the product.[1] To minimize hydrodehalogenation:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can disfavor the β-hydride elimination pathway. Bidentate ligands are also known to suppress this side reaction.[1]
-
Base Selection: The choice of base can influence the extent of hydrodehalogenation. In some cases, switching from a strong alkoxide base to a weaker carbonate or phosphate base can be beneficial.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the desired C-N bond formation.
Troubleshooting Guide: Low Yield in Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | • Use a pre-formed palladium catalyst (e.g., XPhos Pd G3).• Ensure reagents and solvents are anhydrous and degassed. |
| Inappropriate ligand | • Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos).[7] | |
| Suboptimal base | • Screen different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄).[4][8] | |
| Poor solubility | • Try a different solvent (e.g., toluene, dioxane, THF, t-BuOH).[5] A mixture of solvents can sometimes be effective.[9] | |
| Significant Hydrodehalogenation | β-hydride elimination | • Switch to a bulkier phosphine ligand.[1]• Use a bidentate ligand like BINAP or DPPF.[1]• Lower the reaction temperature. |
| Formation of Biaryl Impurities | Homocoupling of the aryl halide | • This can sometimes be observed with highly reactive aryl halides. Lowering the catalyst loading or temperature may help. |
Experimental Protocol: Ligand Screening for Buchwald-Hartwig Amination
This protocol outlines a general procedure for screening different phosphine ligands to optimize the yield of your N-substituted benzoic acid.
-
Preparation: In a glovebox, arrange a series of small reaction vials, each with a magnetic stir bar.
-
Reagent Addition: To each vial, add the halobenzoic acid (1.0 eq.), the amine (1.2 eq.), the base (e.g., NaOtBu, 1.4 eq.), and the palladium source (e.g., Pd₂(dba)₃, 2 mol%).
-
Ligand Addition: To each vial, add a different phosphine ligand (4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to each vial to achieve the desired concentration.
-
Reaction: Seal the vials and place them in a preheated heating block (e.g., 100 °C). Stir for the desired reaction time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction mixture, dilute it, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product and the formation of any side products.
Visualization: Buchwald-Hartwig Catalytic Cycle and Side Reaction
Caption: The catalytic cycle of the Buchwald-Hartwig amination, highlighting the competing reductive elimination and β-hydride elimination pathways.
II. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically requiring high temperatures and stoichiometric amounts of copper.[10] Modern protocols have significantly improved the scope and mildness of this reaction through the use of ligands.[11]
Frequently Asked Questions (FAQs)
Q1: My Ullmann reaction is sluggish and requires very high temperatures. How can I improve the reaction efficiency?
A1: The high activation barrier of the traditional Ullmann reaction is a common challenge. To improve efficiency:
-
Use a Ligand: The addition of a ligand can dramatically accelerate the reaction and allow for lower reaction temperatures. Common ligands include diamines, amino acids (e.g., L-proline), and phenanthrolines.[12]
-
Active Copper Source: The active species is believed to be Cu(I). Using a Cu(I) salt (e.g., CuI) is often more effective than Cu(0) or Cu(II) sources.[13]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used.[10]
Q2: I am observing decarboxylation of my benzoic acid starting material. How can I prevent this?
A2: Decarboxylation of benzoic acids can be a significant side reaction at the high temperatures often employed in Ullmann condensations.[14] To mitigate this:
-
Lower the Reaction Temperature: The most effective way to prevent decarboxylation is to lower the reaction temperature. This is often made possible by the use of an effective ligand.
-
Choice of Base: The choice of base can also play a role. A milder base may be less prone to promoting decarboxylation.
Troubleshooting Guide: Ullmann Condensation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst | • Use a fresh, high-purity Cu(I) source.[13]• Consider using a ligand to accelerate the reaction.[12] |
| High reaction temperature required | • Screen a variety of ligands (e.g., L-proline, N,N'-dimethylethylenediamine). | |
| Poor substrate reactivity | • Aryl iodides are generally more reactive than aryl bromides or chlorides.[10] | |
| Decarboxylation of Benzoic Acid | High reaction temperature | • Use a ligand to enable lower reaction temperatures.• If possible, protect the carboxylic acid as an ester and hydrolyze it after the coupling reaction. |
| Homocoupling of Amine | Side reaction of the amine | • This is less common but can occur. Optimizing the stoichiometry and reaction conditions may help. |
III. Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for the synthesis of N-substituted benzoic acids when the aromatic ring is activated by one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to a good leaving group (typically a halide).[15]
Frequently Asked Questions (FAQs)
Q1: Can I perform an SNAr reaction on a benzoic acid that does not have a strong electron-withdrawing group?
A1: Generally, SNAr reactions require the presence of at least one strong electron-withdrawing group to activate the aromatic ring towards nucleophilic attack. Without such a group, the reaction is typically very slow or does not occur under standard SNAr conditions.[15] In the absence of activating groups, alternative methods like the Buchwald-Hartwig amination or Ullmann condensation should be considered.
Q2: My SNAr reaction on a fluoronitrobenzoic acid is giving a complex mixture of products. What could be the side reactions?
A2: While SNAr reactions can be very clean, side reactions can occur:
-
Reaction with the Carboxylic Acid: The amine nucleophile can react with the carboxylic acid to form an amide. This can be avoided by protecting the carboxylic acid as an ester or by using a large excess of the amine nucleophile.
-
Displacement of Other Groups: If other potential leaving groups are present on the ring, a mixture of products may be obtained.
-
Benzyne Formation: Under very strong basic conditions, elimination of HX can lead to the formation of a benzyne intermediate, which can result in a mixture of regioisomers.[15][16]
Troubleshooting Guide: SNAr Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction | Insufficient activation of the aromatic ring | • Ensure a strong electron-withdrawing group is ortho or para to the leaving group.[15]• Consider a more reactive leaving group (F > Cl > Br > I). |
| Poor nucleophile | • Use a more nucleophilic amine or a stronger base to deprotonate the amine. | |
| Formation of Amide from Carboxylic Acid | Competing reaction at the carboxylic acid | • Protect the carboxylic acid as an ester.• Use a large excess of the amine nucleophile. |
| Mixture of Regioisomers | Benzyne mechanism | • Avoid using extremely strong bases like NaNH₂ unless this pathway is desired.[15] |
IV. N-Alkylation of Aminobenzoic Acids
Direct N-alkylation of aminobenzoic acids with alkyl halides is a straightforward method for preparing N-alkylated derivatives. However, controlling the extent of alkylation can be challenging.
Frequently Asked Questions (FAQs)
Q1: I am trying to mono-alkylate an aminobenzoic acid, but I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A1: Over-alkylation is a common side reaction because the mono-alkylated product is often more nucleophilic than the starting primary amine.[9] To favor mono-alkylation:
-
Control Stoichiometry: Use a large excess of the aminobenzoic acid relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Reductive Amination: A more controlled method for mono-alkylation is reductive amination. This involves the reaction of the aminobenzoic acid with an aldehyde or ketone to form an imine, which is then reduced in a separate step.[15]
Troubleshooting Guide: N-Alkylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Over-alkylation | The mono-alkylated product is more reactive | • Use a large excess of the aminobenzoic acid.[9]• Add the alkylating agent slowly.• Consider using reductive amination.[15] |
| Low Yield | Poor reactivity of the alkylating agent | • Use a more reactive alkylating agent (e.g., iodide > bromide > chloride).• Increase the reaction temperature. |
| O-alkylation of the carboxylic acid | • This is generally less favorable than N-alkylation but can occur. Protecting the carboxylic acid may be necessary in some cases. |
V. Amide Coupling Followed by Hydrolysis
This two-step approach involves the formation of an N-substituted benzamide, followed by hydrolysis to the corresponding benzoic acid. This is often a high-yielding and reliable method.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction using a carbodiimide reagent (e.g., EDC, DCC) is contaminated with a byproduct that is difficult to remove. What is it and how can I avoid it?
A1: The most common byproduct in carbodiimide-mediated couplings is the N-acylurea. This is formed by the rearrangement of the reactive O-acylisourea intermediate.[17] This byproduct can be difficult to separate from the desired amide. To prevent its formation:
-
Use an Additive: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[17]
Q2: My amide hydrolysis is incomplete. How can I drive the reaction to completion?
A2: Amide hydrolysis can be slow. To ensure complete conversion:
-
Harsher Conditions: Increase the concentration of the acid or base, increase the reaction temperature, or prolong the reaction time.
-
Microwave Irradiation: Microwave heating can often significantly accelerate the rate of amide hydrolysis.
Visualization: N-Acylurea Formation in Carbodiimide Coupling
Caption: The formation of the desired amide and the competing rearrangement to the N-acylurea byproduct in carbodiimide-mediated couplings.
VI. General Purification Strategies
The purification of N-substituted benzoic acids often involves standard techniques, but the amphoteric nature of some of these compounds can present challenges.
-
Crystallization: This is a powerful technique for purifying solid products. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.
-
Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction into a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃). The product can then be precipitated by acidification of the aqueous layer. This is an effective way to remove neutral organic impurities.
-
Chromatography: Column chromatography on silica gel is a common method for purification. The polarity of the eluent can be adjusted to achieve good separation.
Conclusion
The synthesis of N-substituted benzoic acids is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. However, as with any synthesis, a thorough understanding of the potential side reactions and a systematic approach to troubleshooting are essential for success. This guide provides a framework for diagnosing and solving common problems encountered in the synthesis of this important class of molecules. By carefully considering the choice of reagents, reaction conditions, and purification strategies, researchers can optimize their synthetic routes to achieve high yields and purity.
References
- Minimizing Side Product Formation in Benzamide Synthesis. (2025). BenchChem.
- Identifying and Minimizing Side Reactions in Benzamide Synthesis. (2025). BenchChem.
- Technical Support Center: Optimizing Amide Coupling Reactions with 3-(2-Chloropyrimidin-4-yl)benzoic Acid. (2025). BenchChem.
- Troubleshooting Side Reactions in the N-alkyl
- High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
- Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (2022).
- Buchwald–Hartwig amin
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Role of the base in Buchwald-Hartwig amin
- The Role of the Base in Buchwald-Hartwig Amination. (2014).
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024).
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Ligands Derived from Bis(diisopropylamino)chlorophosphine. (2025). BenchChem.
- Carbodiimides and Additives. (2021). Aapptec Peptides.
- Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. (n.d.).
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry Co., Ltd.
- Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. (2004).
- A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. (2025). BenchChem.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen.
- Buchwald-Hartwig Amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Ullmann condens
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Optimization of the reaction conditions for benzoic acid and p-toluidine. (2022).
- Ullmann coupling-An overview. (2025). OperaChem.
- Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (2007). Indian Journal of Pharmaceutical Sciences.
- 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
- Help troubleshooting a Buchwald-Hartwig amin
- Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. (2004).
- Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange.
- THE DECARBOXYLATION OF ANTHRANILIC ACID. (1954). University of North Texas Digital Library.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2021).
- Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (2023). MDPI.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry.
- Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2024). Asian Journal of Chemistry.
- SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. (n.d.).
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021).
- Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines. (2007).
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2015).
- Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradi
- N-Phenylanthranilic acid, 50 g, CAS No. 91-40-7. (n.d.). Carl ROTH.
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann coupling-An overview - operachem [operachem.com]
- 14. researchgate.net [researchgate.net]
- 15. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 16. asianpubs.org [asianpubs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC for 2-Pyrrolidin-1-ylmethylbenzoic Acid
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Pyrrolidin-1-ylmethylbenzoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical methods for this compound. Here, we synthesize fundamental chromatographic principles with field-proven insights to address the specific challenges posed by this unique molecule.
Understanding the Analyte: A Zwitterionic Challenge
This compound is a zwitterionic molecule, meaning it possesses both a basic tertiary amine (the pyrrolidine ring) and an acidic carboxylic acid group (the benzoic acid moiety). This dual nature makes its retention behavior highly sensitive to the mobile phase pH.[1][2] Controlling the ionization state of these functional groups is the most critical factor in developing a successful and reproducible HPLC method.
-
At low pH (e.g., pH < 3): The carboxylic acid is protonated (neutral), while the amine is protonated (positive charge). The molecule carries a net positive charge.
-
At neutral pH: The carboxylic acid is deprotonated (negative charge), and the amine is protonated (positive charge). The molecule is zwitterionic with no net charge but high polarity.
-
At high pH (e.g., pH > 9): The carboxylic acid is deprotonated (negative charge), and the amine is deprotonated (neutral). The molecule carries a net negative charge.
This pH-dependent behavior dictates how the analyte interacts with the stationary phase and is the key to troubleshooting many common chromatographic issues.
Recommended Starting Method Parameters
For those beginning method development, the following table provides a robust starting point. These parameters are designed to promote ion suppression of the carboxylic acid group, leading to better retention and peak shape on a standard reversed-phase column.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 2.1 or 4.6 mm x 100 mm, 2.7 µm | A standard C18 provides the necessary hydrophobic retention. The smaller particle size ensures high efficiency. Ensure the column is from a reputable manufacturer with good end-capping to minimize silanol interactions.[3] |
| Mobile Phase A | 0.1% Formic Acid or 20 mM Potassium Phosphate in Water, pH 2.5 | An acidic mobile phase is crucial. It suppresses the ionization of the carboxylic acid, making the molecule more hydrophobic and improving retention. It also ensures the basic amine is consistently protonated, preventing peak tailing from silanol interactions.[4][5] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a good choice for UV transparency and its elution strength in reversed-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is recommended for initial screening to determine the approximate elution conditions. |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Adjust as necessary based on column dimensions and system pressure limits. |
| Column Temp. | 30 °C | Using a column oven provides stable retention times by eliminating fluctuations from ambient temperature changes.[6][7] |
| Detection (UV) | 230 nm or 254 nm | The benzoic acid moiety provides a strong chromophore. Perform a UV scan of your standard to determine the absorbance maximum for optimal sensitivity. |
| Injection Vol. | 2-10 µL | Start with a low injection volume to avoid column overloading, which can cause peak fronting or tailing.[6][8] |
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, providing both the immediate solution and the underlying scientific reasoning.
Peak Shape Problems
Question: Why is my peak for this compound tailing severely?
Answer: Peak tailing for this compound is almost always due to secondary interactions between the positively charged pyrrolidine nitrogen and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the HPLC column.[9][10]
-
Immediate Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.0). At this pH, the amine group on your analyte is positively charged, but more importantly, the acidic silanol groups on the stationary phase are protonated (Si-OH) and therefore neutral.[4] This minimizes the unwanted ionic interaction causing the tailing.
-
Protocol:
-
Prepare a fresh mobile phase using a buffer or acid additive (e.g., 0.1% formic acid).
-
Ensure the pH is accurately measured and is below 3.
-
If tailing persists, consider increasing the buffer concentration (e.g., from 10 mM to 25 mM) to improve pH control on the column surface.[9]
-
As a last resort, use a column specifically designed for good peak shape with basic compounds, which often have advanced end-capping or a modified surface chemistry.[3][11]
-
Question: My peak is fronting or splitting into two. What is the cause?
Answer: Peak fronting or splitting can be caused by several factors:
-
Column Overload: You are injecting too much sample mass onto the column.[6][8] The stationary phase becomes saturated, leading to a distorted peak shape.
-
Solution: Reduce the injection volume or dilute your sample and reinject.
-
-
Sample Solvent Incompatibility: The solvent your sample is dissolved in is much stronger (more organic) than the starting mobile phase.[12] This causes the analyte to move down the column in a diffuse band before the gradient starts, resulting in a broad or split peak.
-
Solution: Wherever possible, dissolve your sample in the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid).
-
-
Analysis at or near the pKa: If the mobile phase pH is too close to the pKa of either the acid or the amine, the analyte can exist in two different ionization states simultaneously during the separation, leading to split or severely broadened peaks.[13][14]
Workflow for Troubleshooting Peak Shape
A troubleshooting decision tree for common peak shape issues.
Retention Time & Reproducibility Issues
Question: My retention time is drifting to earlier times with each injection. Why?
Answer: A systematic drift to shorter retention times often indicates a problem with the column or mobile phase stability.
-
Primary Cause - Column Equilibration: The column may not be fully equilibrated with the mobile phase before the first injection.[6][15] This is common when using mobile phase additives like ion-pair reagents, but can also occur with buffers.
-
Solution: Increase the column equilibration time. Before starting a sequence, flush the column with at least 10-20 column volumes of the initial mobile phase.[15]
-
-
Secondary Cause - Mobile Phase pH Change: If the mobile phase is not buffered, or if the buffer is poorly prepared, its pH can change over time (e.g., due to absorption of atmospheric CO₂). This change in pH will alter the ionization state of your analyte, leading to a shift in retention.[14][16]
-
Solution: Always use a buffer (e.g., phosphate or formate) when analyzing ionizable compounds. Prepare fresh mobile phase daily and confirm the pH.
-
-
Tertiary Cause - Bonded Phase Hydrolysis: If operating at the extremes of pH (especially high pH) and high temperature, the silica-based stationary phase can degrade.[7] This loss of the hydrophobic bonded phase will lead to decreased retention.
-
Solution: Operate within the column manufacturer's recommended pH and temperature range (typically pH 2-8 for standard silica columns).[9]
-
Question: My retention times are fluctuating randomly between runs. What should I check?
Answer: Random fluctuations, as opposed to a consistent drift, usually point to hardware issues, particularly with the pump or solvent proportioning valves.[7][17]
-
Immediate Checks:
-
Leaks: Visually inspect all fittings from the pump to the detector for any signs of leakage. A small leak can cause significant fluctuations in flow rate and pressure.[6]
-
Air Bubbles: Ensure your mobile phase is properly degassed. Air bubbles entering the pump head will cause pressure drops and flow rate inaccuracies.[6][15] Purge the pump if necessary.
-
Pump Seals & Check Valves: Worn pump seals or faulty check valves can lead to inconsistent flow delivery. If the pressure is unstable (fluctuating rapidly), this is a likely cause.[6]
-
Systematic Method Development Workflow
A systematic workflow for developing a robust HPLC method.
Experimental Protocols
Protocol 1: System Suitability Testing
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[18][19] This protocol should be run before any sample analysis.
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL).
-
Equilibrate the HPLC system with the finalized mobile phase until a stable baseline is achieved.
-
Perform five or six replicate injections of the standard solution.
-
Calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.
| Parameter | USP Acceptance Criteria | Purpose |
| Precision / Repeatability | RSD of peak areas ≤ 2.0%[20] | Ensures the injector and pump are performing consistently. |
| Tailing Factor (T) | T ≤ 2.0[20] | Confirms peak symmetry and absence of undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures the efficiency of the column. |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and nearest impurity) | Ensures baseline separation from other components.[20] |
Note: These criteria are based on general USP guidelines and may be adjusted based on specific method requirements.[20][21][22]
References
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Hawach Scientific. (2025). Troubleshooting HPLC Column Retention Time Drift.
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- LC Resources. (n.d.). HPLC Troubleshooting Guide.
- Orlovsky, V. (2019). HPLC method dev strategies for Zwitterions.
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
- CONCEPT HEIDELBERG. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned.
- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- Crawford Scientific. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Advanced Materials Technology. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes.
- ResearchGate. (2023). How to fix a shifting retention time of peaks in hplc?.
- Scribd. (n.d.). Revised USPSystem Suitability Parameters. Scribd.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- PubMed. (2008).
- Agilent Technologies. (2023). Why it matters and how to get good peak shape.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from Shimadzu Scientific Instruments website.
- MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Agilent. (2023). Why it matters and how to get good peak shape.
- Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. Chemistry Stack Exchange.
- ChemicalBook. (n.d.). 2-Pyrrolidin-1-yl-benzoic Acid CAS#: 78648-27-8.
- Sigma-Aldrich. (n.d.). 2-(pyrrolidin-1-yl)benzoic acid hydrochloride | 1855911-27-1.
- PubChem. (n.d.). 2-(Pyrrolidine-1-carbonyl)benzoic acid | C12H13NO3 | CID 300501.
- Echemi. (n.d.). 2-Pyrrolidin-1-yl-benzoic Acid.
- BLDpharm. (n.d.). 193968-71-7|4-[(Pyrrolidin-1-yl)methyl]benzoic acid hydrochloride.
Sources
- 1. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. hplc.eu [hplc.eu]
- 10. waters.com [waters.com]
- 11. halocolumns.com [halocolumns.com]
- 12. ijsdr.org [ijsdr.org]
- 13. moravek.com [moravek.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. youtube.com [youtube.com]
- 19. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 20. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 21. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
- 22. scribd.com [scribd.com]
Troubleshooting poor peak shape in 2-Pyrrolidin-1-ylmethylbenzoic acid chromatography
Welcome to our dedicated technical support guide for troubleshooting poor peak shape in the chromatography of 2-Pyrrolidin-1-ylmethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving symmetrical, reproducible peaks for this and structurally similar amphoteric compounds.
This guide moves beyond generic advice, offering a deep dive into the physicochemical properties of your analyte and how they dictate its behavior on column. By understanding the "why" behind common chromatographic problems, you will be empowered to develop robust and reliable analytical methods.
Understanding the Analyte: The Root of the Challenge
This compound is an amphoteric, or zwitterionic, molecule. It possesses both a basic tertiary amine (the pyrrolidine nitrogen) and an acidic carboxylic acid group. This dual nature is the primary reason for many of the chromatographic difficulties observed.
-
Basic Moiety (Pyrrolidine): The pyrrolidine nitrogen has an estimated pKa of approximately 11.3.[1] Below this pH, it will be protonated (positively charged).
-
Acidic Moiety (Benzoic Acid): The carboxylic acid group has a pKa of approximately 4.2.[2] Above this pH, it will be deprotonated (negatively charged).
This pH-dependent ionization means the molecule can exist in three distinct states, directly impacting its interaction with the stationary phase:
| pH Range | Charge on Pyrrolidine (pKa ~11.3) | Charge on Carboxylic Acid (pKa ~4.2) | Net Charge of Analyte |
| pH < 4.2 | Positive (+) | Neutral (0) | Net Positive (+) |
| pH 4.2 – 11.3 | Positive (+) | Negative (-) | Zwitterionic (Net Neutral, but charged) |
| pH > 11.3 | Neutral (0) | Negative (-) | Net Negative (-) |
Operating in the zwitterionic region (pH ~4-11) on a standard reversed-phase column (like a C18) often leads to poor peak shape. This is because the analyte can undergo multiple, competing retention mechanisms simultaneously: hydrophobic interactions with the C18 chains and unwanted ionic interactions with residual silanols on the silica surface. This dual interaction leads to peak tailing, broadening, or splitting.
Frequently Asked Questions (FAQs) & Troubleshooting Workflows
Question 1: My peak is tailing significantly. What is the most likely cause and how do I fix it?
Peak tailing is the most common issue for this type of compound and is often caused by secondary ionic interactions between the positively charged pyrrolidine group and negatively charged, deprotonated silanol groups (-SiO⁻) on the silica surface of the column.[3] This creates a secondary, strong retention mechanism for a portion of the analyte molecules, causing them to elute later and form a "tail".
Caption: Troubleshooting workflow for peak tailing.
-
Control Mobile Phase pH (Primary Solution): The most effective strategy is to adjust the mobile phase pH to ensure the analyte exists in a single, uniform ionic state. The golden rule is to work at a pH at least 2 units away from the analyte's pKa.
-
Low pH Approach (Recommended Start): Adjust the mobile phase pH to between 2.5 and 3.5 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA). At this pH, the carboxylic acid is protonated (neutral) and the pyrrolidine is protonated (positive). More importantly, the acidic silanol groups on the silica surface are also protonated (neutral), which significantly minimizes the secondary ionic interactions that cause tailing.[3]
-
High pH Approach (Advanced): Using a pH-stable column (e.g., hybrid or ethylene-bridged silica), you can adjust the mobile phase pH to >9. At this pH, the pyrrolidine group is neutral, preventing ionic interactions with silanols.
-
-
Increase Buffer Concentration: If tailing persists even after pH adjustment, increasing the ionic strength of the mobile phase can help. Buffer ions (e.g., ammonium from ammonium acetate) will compete with the protonated analyte for interaction with active silanol sites, effectively "shielding" the analyte from these secondary interactions.[4]
-
Protocol: Start with a buffer concentration of 10-20 mM (e.g., ammonium acetate or ammonium formate). If needed, increase this concentration incrementally up to 50-100 mM, being mindful of the buffer's solubility in the organic portion of the mobile phase to avoid precipitation.[5]
-
-
Select an Appropriate Column: Not all C18 columns are created equal.
-
High-Purity, End-Capped Columns: Modern columns are made with high-purity silica containing fewer metal impurities and are "end-capped" to block the majority of residual silanol groups. Using such a column is highly recommended.
-
Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide or carbamate) offer an alternative selectivity and can shield the analyte from silanol interactions, often yielding better peak shape for basic compounds.
-
Question 2: My peak is fronting (looks like a shark fin). What's happening?
Peak fronting is typically caused by column overload or issues with the sample solvent.[6]
-
Mass Overload: You are injecting too much analyte mass onto the column. The stationary phase becomes saturated at the peak's apex, causing excess molecules to travel faster, leading to a fronting peak.
-
Test & Solution: Dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you have confirmed mass overload. The solution is to inject a lower concentration of your sample.
-
-
Sample Solvent Incompatibility: Your sample is dissolved in a solvent that is much stronger (more eluting power) than your mobile phase's starting conditions. When injected, this strong solvent plug carries the analyte down the column prematurely, distorting the peak shape.
-
Test & Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your compound.
-
Question 3: My peak is splitting into two or has a significant shoulder. What should I investigate?
Peak splitting can be one of the most complex issues to diagnose. It can stem from chemical effects, column issues, or hardware problems.
Caption: Diagnostic workflow for peak splitting.
-
Chemical Cause (Most Common for this Analyte): If your mobile phase pH is too close to the carboxylic acid's pKa (~4.2), your analyte will exist as a mixture of two forms: the neutral protonated form and the negatively charged deprotonated form. These two forms can have slightly different retention times, leading to a split or shouldered peak.
-
Solution: Ensure your mobile phase is adequately buffered and the pH is at least 2 units away from 4.2. For example, a mobile phase at pH 3 will ensure the carboxylic acid is fully protonated and exists as a single species.
-
-
Column Void or Contamination: If all peaks in your chromatogram are split or distorted, the problem likely lies with the column itself. A void can form at the head of the column, or the inlet frit can become partially blocked. This causes the sample band to be split as it enters the column packing.
-
Solution: First, try disconnecting the column, reversing it, and flushing it to waste with a strong solvent (check the column manual for compatibility). If this doesn't resolve the issue, the column may need to be replaced.
-
-
Sample Solvent Effect: A severe mismatch between the sample solvent and the mobile phase can also cause peak splitting, particularly for early eluting peaks.
-
Solution: As with peak fronting, dissolve the sample in the mobile phase whenever possible.
-
Alternative Chromatographic Strategies
If you continue to face challenges with standard reversed-phase chromatography, consider these alternative approaches which are often better suited for zwitterionic compounds:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar and zwitterionic compounds. It uses a polar stationary phase (like bare silica or a zwitterionic phase) and a mobile phase with a high concentration of organic solvent.[7][8] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.
-
Mixed-Mode Chromatography (MMC): MMC columns have stationary phases that are designed to provide multiple, controlled retention mechanisms. For example, a reversed-phase/strong-cation-exchange (RP-SCX) column would have both C18 chains and negatively charged sulfonate groups.
-
Benefit: This approach allows you to intentionally use both hydrophobic and ionic interactions to achieve a separation that is not possible on a single-mode column. By adjusting mobile phase pH and ionic strength, you can finely tune the retention of your zwitterionic analyte.[11]
-
Starting Method Recommendation
Based on methods for structurally similar compounds, here is a robust starting point for your method development.[12]
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good hydrophobic retention while minimizing silanol interactions. |
| Mobile Phase A | 10-20 mM Ammonium Acetate or Formate in Water, pH adjusted to 3.5 with Acetic/Formic Acid | The low pH protonates silanols and the analyte's carboxylic acid, ensuring a single analyte species and minimizing tailing. The buffer provides ionic strength. |
| Mobile Phase B | Acetonitrile | Standard reversed-phase organic solvent. |
| Gradient | Start with a 5-10 minute scouting gradient from 5% to 95% B | To determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Injection Vol. | 5-10 µL | A smaller volume minimizes potential for overload and solvent effects. |
| Sample Diluent | Initial Mobile Phase Composition (e.g., 95% A, 5% B) | Crucial for preventing peak distortion. |
This guide provides a logical, science-based framework for troubleshooting your chromatographic issues. By systematically addressing potential problems based on the unique chemistry of this compound, you can efficiently optimize your method to achieve sharp, symmetrical, and reliable peaks.
References
-
Hemström, P., et al. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from [Link]
- Guo, Y., & Gaiki, S. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.
-
Wang, S., et al. (2020). Preparation and comparison of three zwitterionic stationary phases for hydrophilic interaction liquid chromatography. Journal of Separation Science, 43(6), 1071-1079. Available at: [Link]
- Käll, L., et al. (2011). Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. Analytical Chemistry, 83(9), 3440-7.
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
- Zhang, K., et al. (2025). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]
- Walter, T.H., et al. (2021). Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic/inorganic particles.
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]
-
Li, Y., et al. (2016). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 21(9), 1235. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]
-
SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase. Available at: [Link]
- Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
- Wang, Q., et al. (2025). Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC.
-
USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]
-
University POLITEHNICA of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Available at: [Link]
- Miteva, D., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- El-Gindy, A., et al. (2014). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben. Journal of Analytical & Bioanalytical Techniques, 5(5).
- Suttajit, M., et al. (2012). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Thai Science.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. labcompare.com [labcompare.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Preparation and comparison of three zwitterionic stationary phases for hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sielc.com [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of 2-Pyrrolidin-1-ylmethylbenzoic acid in Solution
Introduction: Welcome to the technical support center for 2-Pyrrolidin-1-ylmethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the practical challenges of maintaining the stability of this compound in solution. Ensuring the chemical integrity of your molecule is paramount for generating reproducible data, whether for biological assays or analytical characterization. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate potential stability issues and safeguard your experimental outcomes.
Section 1: Understanding the Stability Profile of this compound
Q1: What are the primary chemical liabilities of this compound that I should be aware of?
Answer: The structure of this compound contains two key functional groups that dictate its stability profile in solution: a tertiary amine within the pyrrolidine ring and a carboxylic acid on the benzoic acid ring. Understanding these "hotspots" is the first step in preventing degradation.
-
pH Sensitivity: The molecule is amphoteric, meaning it has both acidic (carboxylic acid) and basic (tertiary amine) centers. Its net charge and reactivity are highly dependent on the pH of the solution.
-
Acidic Conditions (Low pH): In a low pH environment, the tertiary amine will be protonated. While this may protect against certain oxidative pathways, extreme acidic conditions can promote hydrolysis.
-
Alkaline Conditions (High pH): In high pH environments, the carboxylic acid will be deprotonated to its carboxylate form. The tertiary amine is a known functional group susceptible to oxidative degradation, which can be exacerbated under certain conditions. The stability of benzoic acid derivatives can be significantly influenced by pH.[1][2]
-
-
Oxidative Degradation: Tertiary amines, such as the one in the pyrrolidine moiety, are susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This is a common degradation pathway for amine-containing compounds.[3]
-
Thermal and Photochemical Instability: Like many complex organic molecules, exposure to elevated temperatures can accelerate degradation kinetics.[4] Similarly, the aromatic benzoic acid ring system can absorb UV light, potentially leading to photodegradation.[5][6]
Caption: Key functional groups on this compound influencing its stability.
Section 2: Troubleshooting Common Stability Issues
Q2: My compound shows significant degradation in an aqueous solution within hours. What is the most likely cause and how do I fix it?
Answer: Rapid degradation in a standard aqueous solution almost always points to an issue with pH . The solution is likely either too acidic or too alkaline, creating an environment where hydrolytic or oxidative degradation is accelerated. Your first priority is to control the pH with an appropriate buffer system.
Causality: Without a buffer, the dissolution of your compound (which is itself acidic/basic) or absorption of atmospheric CO₂ can shift the pH into an unstable range. A robust buffer system resists these changes, providing a stable chemical environment.
The following workflow provides a systematic approach to diagnosing and solving the instability.
Caption: Systematic workflow for troubleshooting the solution stability of the compound.
Q3: How do I select the optimal pH and buffer for my experiments?
Answer: The goal is to find a pH where the compound has maximum stability, which is often near its isoelectric point or a physiologically relevant pH like 7.4. This requires empirical testing.
The Causality of Buffer Choice: The choice of buffer is not trivial. Some buffer species can participate in reactions or catalyze degradation. For example, phosphate buffers can sometimes interact with metal-coordinating compounds. It is best to start with a common, well-characterized buffer like Phosphate-Buffered Saline (PBS) and screen others only if instability persists.
Recommended Buffer Systems for Screening:
| Buffer System | Useful pH Range | Common Concentration | Notes |
| Phosphate (PBS) | 6.0 - 8.0 | 10-50 mM | Widely used, physiologically relevant. |
| MES | 5.5 - 6.7 | 20-50 mM | Good's buffer, low metal binding. |
| HEPES | 6.8 - 8.2 | 10-25 mM | Common for cell culture, minimal salt effects. |
| Tris | 7.5 - 9.0 | 20-100 mM | Temperature-sensitive pH, can react with aldehydes. |
Experimental Approach:
-
Prepare small batches of your compound in 3-4 different buffers across a relevant pH range (e.g., pH 5.0, 7.4, 8.5).
-
Store them under identical, accelerated conditions (e.g., 40°C) for 24-48 hours.
-
Analyze the remaining parent compound concentration using a stability-indicating HPLC method (see Protocol 2).
-
Select the pH and buffer system that shows the least degradation.
Q4: I suspect oxidative degradation is occurring. How can I confirm and prevent this?
Answer: Confirmation of oxidation often requires advanced analytical techniques like LC-MS to identify degradation products with an additional oxygen atom (M+16). However, you can infer oxidation and take preventative measures if you observe instability even in a well-buffered solution. Aminobenzoic acid derivatives can possess antioxidant properties, but can also be susceptible to degradation.[7][8]
Preventative Strategies:
| Method | Mechanism | Implementation |
| Inert Gas Sparging | Removes dissolved oxygen from the solvent. | Bubble nitrogen or argon gas through the buffer for 15-20 minutes before dissolving the compound. Overlay the headspace of the vial with the inert gas. |
| Use of Antioxidants | Scavenge free radicals or reactive oxygen species. | Add a small amount of a stock solution to achieve the final desired concentration. Test for compatibility first. |
| Chelating Agents | Sequester trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation. | Add EDTA at a low concentration (e.g., 0.1 mM) to your buffer. |
Common Antioxidants for Aqueous Systems:
| Antioxidant | Typical Concentration | Mechanism |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% | Water-soluble radical scavenger. |
| Sodium Metabisulfite | 0.01 - 1.0% | Oxygen scavenger. |
| Thioglycerol | 0.01 - 0.1% | Thiol-based reducing agent. |
Self-Validation: The most effective way to confirm oxidative degradation is to run a parallel experiment. Prepare two identical buffered solutions of your compound. Protect one using the methods above (e.g., sparging with argon and adding ascorbic acid) and leave the other as is. If the protected sample shows significantly enhanced stability, oxidation is a key degradation pathway.
Q5: What are the best practices for preparing and storing stock solutions of this compound?
Answer: Proper storage is critical for ensuring the long-term viability of your compound.
-
Solvent Choice: For long-term storage, organic solvents are often superior to aqueous solutions. Consider DMSO or ethanol for preparing a concentrated stock solution. These solvents have low water content and are less reactive.
-
Temperature: Store stock solutions at -20°C or -80°C. Aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[9]
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect against photodegradation.[5]
-
Container: Use high-quality polypropylene or glass vials with tight-sealing caps to prevent solvent evaporation and moisture ingress.
Section 3: Essential Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To proactively identify the degradation pathways and potential degradation products of this compound. This information is crucial for developing a stability-indicating analytical method and understanding the molecule's intrinsic liabilities.[10][11]
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial. Aim for 5-20% degradation.[12]
-
Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 1-4 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 2-8 hours.
-
Thermal Degradation: Prepare a solution in water/acetonitrile. Heat at 80°C for 24-48 hours. Also, test the solid API under the same conditions.
-
Photodegradation: Prepare a solution in water/acetonitrile. Expose to a photostability chamber (ICH Q1B conditions) for 24 hours. Keep a control sample wrapped in foil.
-
-
Sampling and Quenching: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method described in Protocol 2.
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the parent peak area indicates degradation. This study will reveal if the compound is more sensitive to acid, base, oxidation, heat, or light.[13]
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To establish a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound from all potential degradation products generated during the forced degradation study.[14][15]
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard system with pump, autosampler, column oven, and UV/PDA detector. | Standard equipment for this type of analysis. |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Good starting point for retaining and separating moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Acetate in Water (pH ~3-4) | Acidic modifier to ensure good peak shape for the carboxylic acid and protonated amine. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |
| Elution Mode | Gradient | Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. This is necessary to elute both polar degradants and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or use a PDA detector to scan multiple wavelengths. | The benzoic acid moiety should have strong UV absorbance. A PDA detector helps ensure peak purity. |
| Injection Vol. | 10 µL | Standard injection volume. |
Methodology:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Analysis of Stressed Samples: Inject the samples generated from the Forced Degradation Study (Protocol 1).
-
Method Optimization: Examine the chromatograms. The method is considered "stability-indicating" if:
-
The parent peak is well-resolved from all degradation peaks (Resolution > 1.5).
-
The parent peak is spectrally pure (if using a PDA detector).
-
-
Validation: If resolution is poor, adjust the gradient slope, pH of the mobile phase, or try a different column chemistry (e.g., Phenyl-Hexyl).
Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use organic co-solvents like DMSO or ethanol in my aqueous buffer to improve solubility and stability? Yes, using a small percentage (typically <5%) of a co-solvent is a common practice to aid the solubility of hydrophobic compounds. However, be aware that high concentrations of organic solvents can alter protein structure in biological assays and may affect the compound's stability profile. Always run a control to ensure the co-solvent itself does not cause degradation or interfere with your experiment.
-
FAQ 2: How significantly does temperature affect the degradation rate? As a general rule of thumb (the Arrhenius equation), the rate of many chemical reactions, including degradation, will approximately double for every 10°C increase in temperature.[16] Therefore, moving an experiment from room temperature (25°C) to 37°C could increase the degradation rate by roughly 2-2.5 times. This is why maintaining cold-chain conditions for solutions is a critical and simple way to enhance stability.
-
FAQ 3: The color of my solution changed from colorless to pale yellow after a day. What does this signify? A change in color is a strong visual indicator of chemical degradation. For amine-containing compounds, a yellow or brown discoloration often suggests oxidative degradation, leading to the formation of colored chromophores. If you observe this, you should immediately implement strategies to prevent oxidation, such as sparging with inert gas and using antioxidants.[3]
References
- BenchChem (2025). Application Notes and Protocols for the Quantification of Methyl 2-(pyrrolidin-1-yl)
- ResearchGate (2025).
- National Institutes of Health (NIH). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- Royal Society of Chemistry (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid.
- MDPI (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- ResearchGate (2021).
- BenchChem (2025).
- Journal of Clinical Pharmacy and Therapeutics (1987). The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli.
- Physics Forums (2023). Understanding the Effect of pH on Benzoic Acid Solubility.
- International Journal of Scientific Research and Publications (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K)
- MedCrave online (2016).
- ResearchGate (2025). The Antioxidant properties of para-Aminobenzoic acid and its sodium salt.
- National Institutes of Health (NIH) (2014).
- ResearchGate (2025). A combined theoretical and experimental study of the pyrolysis of pyrrolidine.
- National Institutes of Health (NIH).
- National Institutes of Health (NIH). Pyrrolidine - PubChem.
- Royal Society of Chemistry (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study.
- Journal of Drug Delivery and Therapeutics (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Separation Science (2025). Analytical Techniques In Stability Testing.
- Biomedical Journal of Scientific & Technical Research (2022).
- ResearchGate (2025).
- ResearchGate (2025).
- PubMed (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido)
Sources
- 1. researchgate.net [researchgate.net]
- 2. The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing impurity formation during the synthesis of 2-Pyrrolidin-1-ylmethylbenzoic acid
Welcome to the technical support center for the synthesis of 2-Pyrrolidin-1-ylmethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of minimizing impurity formation during this synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest purity of your final product.
Introduction to the Synthesis and Potential Challenges
The synthesis of this compound, a key building block in pharmaceutical development, is most commonly achieved through the reductive amination of 2-formylbenzoic acid with pyrrolidine. While this method is generally efficient, the formation of impurities can compromise the yield, purity, and overall success of the synthesis. Understanding the reaction mechanism and potential side reactions is crucial for effective troubleshooting and impurity control.
This guide will focus on a robust synthetic approach and provide solutions to common problems encountered during the synthesis, purification, and analysis of this compound.
Proposed Synthetic Pathway: Reductive Amination
A reliable method for the synthesis of this compound is the reductive amination of 2-formylbenzoic acid with pyrrolidine, using a mild reducing agent such as sodium triacetoxyborohydride (STAB).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.
FAQ 1: My reaction is sluggish or incomplete. What are the possible causes and solutions?
Possible Causes:
-
Inefficient Iminium Ion Formation: The reaction proceeds through an intermediate iminium ion, formed from the condensation of 2-formylbenzoic acid and pyrrolidine. The rate of this step can be influenced by pH and the presence of water.
-
Inactive Reducing Agent: Sodium triacetoxyborohydride is sensitive to moisture and can degrade over time.
-
Low Reaction Temperature: While the reaction is typically run at room temperature, very low temperatures can slow down the reaction rate.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| pH | Maintain a slightly acidic pH (around 5-6). | A slightly acidic medium protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by pyrrolidine. However, a too acidic environment will protonate the amine, rendering it non-nucleophilic. |
| Solvent | Use a dry aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE). | These solvents are effective at solubilizing the reactants and are compatible with the reducing agent. Ensure the solvent is anhydrous to prevent the decomposition of STAB. |
| Reducing Agent | Use fresh, high-quality sodium triacetoxyborohydride. | Purchase STAB from a reputable supplier and store it under anhydrous conditions. |
| Temperature | Conduct the reaction at ambient temperature (20-25 °C). | This temperature provides a good balance between reaction rate and minimizing side reactions. |
FAQ 2: I am observing a significant amount of an impurity with a similar retention time to my product in the HPLC analysis. What could it be and how can I minimize it?
This is a common issue, and the impurity is likely the N-acylated side product, 2-(pyrrolidine-1-carbonyl)benzoic acid .
Mechanism of Formation:
This impurity can arise if there is an acylating agent present or through an intramolecular rearrangement, although the latter is less likely under these conditions. A more probable cause is the presence of a reactive acyl species.
Minimizing the N-acylated Impurity:
-
Control of Starting Material Purity: Ensure that the 2-formylbenzoic acid is free from any corresponding acid chloride or other activated carboxylic acid derivatives.
-
Reaction Conditions: The use of a mild reducing agent like STAB minimizes the likelihood of side reactions compared to more reactive hydrides.
FAQ 3: My final product is contaminated with unreacted 2-formylbenzoic acid. How can I improve the conversion?
Possible Causes:
-
Insufficient Pyrrolidine: A stoichiometric or slight excess of the amine is necessary to drive the reaction to completion.
-
Insufficient Reducing Agent: Not enough reducing agent will lead to incomplete conversion of the intermediate iminium ion to the final product.
Solutions:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of pyrrolidine (1.1-1.2 equivalents). | This will help to ensure that all of the 2-formylbenzoic acid is consumed. |
| Reducing Agent | Use a slight excess of sodium triacetoxyborohydride (1.2-1.5 equivalents). | This ensures the complete reduction of the iminium ion intermediate. |
FAQ 4: I am seeing an over-alkylation product, a quaternary ammonium salt. How can I prevent this?
While the Eschweiler-Clarke reaction is known to avoid the formation of quaternary ammonium salts, other reductive amination conditions could potentially lead to this side product, especially if a more reactive alkylating agent is inadvertently formed.[1]
Prevention:
-
Choice of Reagents: The use of formaldehyde and formic acid (Eschweiler-Clarke conditions) is a classic method for methylation and is less prone to over-alkylation.[2][3] However, for the synthesis of the title compound, the direct reductive amination with 2-formylbenzoic acid and pyrrolidine using STAB is the preferred and cleaner method, which inherently avoids this issue as there is no external alkylating agent.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis via reductive amination.
Materials:
-
2-formylbenzoic acid
-
Pyrrolidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of 2-formylbenzoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask, add pyrrolidine (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.
-
Slowly add the STAB slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound
The crude product can be purified by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Methanol
-
Glass column
-
Fraction collector (optional)
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). A small amount of methanol (1-2%) can be added to the eluent to improve the elution of the product.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Protocol 3: Analytical Method for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the final product.[2][4]
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Impurity Formation
Sources
Technical Support Center: Method Development for Separating Isomers of 2-Pyrrolidin-1-ylmethylbenzoic acid
Welcome to the technical support center for the challenging task of separating isomers of 2-Pyrrolidin-1-ylmethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. The structural similarity of these isomers demands a nuanced and systematic approach to achieve successful separation. This resource will equip you with the necessary knowledge and practical insights to navigate the complexities of your method development.
Understanding the Challenge: Positional and Potential Chiral Isomers
The synthesis of this compound can potentially yield multiple isomers, primarily positional isomers (ortho-, meta-, and para-) where the pyrrolidin-1-ylmethyl group is at different positions on the benzoic acid ring. Furthermore, if the pyrrolidine ring itself is substituted, chiral centers may exist, leading to enantiomers or diastereomers. The subtle differences in the physicochemical properties of these isomers make their separation a significant analytical challenge.
This guide will focus on chromatographic techniques, as they are the most powerful and widely used methods for isomer separation in the pharmaceutical industry.[1] We will explore both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as primary separation tools.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing a logical path to their resolution.
Issue 1: Poor or No Resolution of Positional Isomers in HPLC
Question: My HPLC chromatogram shows a single, broad peak, or multiple overlapping peaks for my sample of this compound isomers. How can I improve the separation?
Answer: Achieving baseline separation of positional isomers often requires careful optimization of several chromatographic parameters. Here’s a systematic approach to troubleshoot this common issue:
1. Re-evaluate Your Stationary Phase (Column) Choice:
-
The "Like Dissolves Like" Principle is a Starting Point: For aromatic positional isomers, stationary phases that can engage in π–π interactions are often a good choice.[2] A phenyl-hexyl or pentafluorophenyl (PFP) column can provide different selectivity compared to a standard C18 column.
-
Consider Alternative Chemistries: If you are using a standard C18 column, the hydrophobic interactions may not be sufficient to differentiate the subtle structural differences.
2. Optimize the Mobile Phase Composition:
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) significantly impact selectivity. Systematically vary the percentage of the organic modifier.
-
pH is Critical for Ionizable Compounds: As a benzoic acid derivative, the ionization state of your analyte is crucial. Adjusting the mobile phase pH with a suitable buffer (e.g., phosphate or acetate) can dramatically alter retention and selectivity. For acidic compounds, a lower pH (around 2.5-3.5) will suppress the ionization of the carboxylic acid group, leading to increased retention in reversed-phase HPLC.
-
Additives for Peak Shape: For acidic compounds, adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by minimizing interactions with residual silanols on the stationary phase.[3][4]
3. Adjusting Temperature:
-
Temperature as a Selectivity Tool: Temperature affects the thermodynamics of the separation. While higher temperatures can decrease analysis time, they may also reduce resolution.[5] Conversely, lower temperatures can sometimes enhance selectivity.[4] It is an important parameter to screen.
Issue 2: Peak Tailing of the Analyte Peak
Question: My peaks are asymmetrical with a distinct "tail." What is causing this and how can I fix it?
Answer: Peak tailing is a common problem, especially with acidic or basic compounds, and it can compromise resolution and quantitation.
1. Check for Column Overload:
-
Dilute Your Sample: Inject a dilution of your sample. If the peak shape improves, you were likely overloading the column.[4]
2. Address Secondary Interactions:
-
Mobile Phase Modifiers: As mentioned above, for an acidic compound like this compound, ensure the mobile phase pH is low enough to keep it protonated. The addition of 0.1% TFA is a common strategy to improve peak shape.[4]
-
Buffer Strength: In reversed-phase chromatography, ensure your buffer concentration is adequate, typically in the range of 10-20 mM.[4]
3. Column Health:
-
Column Contamination: If the tailing persists, your column may be contaminated. Flush the column with a strong solvent.
-
Column Void: A void at the head of the column can also cause peak tailing. This may require column replacement.
Issue 3: Inconsistent Retention Times
Question: The retention times of my peaks are shifting between injections. What could be the cause?
Answer: Fluctuating retention times can make peak identification and quantification unreliable.
1. Ensure System Equilibration:
-
Sufficient Equilibration Time: Isocratic methods require the column to be fully equilibrated with the mobile phase. For gradient methods, ensure the column is re-equilibrated to the initial conditions before the next injection.
2. Check for Leaks and Pump Performance:
-
System Leaks: Even a small leak in the HPLC system can cause pressure fluctuations and lead to shifting retention times.
-
Pump Malfunction: Inconsistent mobile phase delivery from the pump is a common culprit. Check for air bubbles in the pump head and ensure the check valves are functioning correctly.
3. Mobile Phase Preparation:
-
Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation.
-
Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from interfering with the pump's performance.
Frequently Asked Questions (FAQs)
Q1: Should I use HPLC or SFC for separating the isomers of this compound?
A1: Both techniques have their merits.
-
HPLC is a robust and widely available technique. For positional isomers, reversed-phase HPLC with careful method development is often successful.[6][7]
-
SFC is emerging as a powerful tool for chiral separations and is often faster and uses less organic solvent, making it a "greener" alternative.[1][8][9][10] For chiral compounds, SFC can offer significant advantages in terms of speed and efficiency.[11] Given that this compound may have a chiral center, SFC is a very attractive option to explore.
Q2: What type of chiral stationary phase (CSP) should I start with for enantiomer separation?
A2: The selection of the right CSP is crucial for chiral separations.
-
Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose are very versatile and a good starting point for screening.[12]
-
Anion-exchange type CSPs: For acidic compounds, anion-exchange CSPs based on quinine or quinidine derivatives can be very effective due to the ion-exchange interactions they facilitate.[3][13]
Q3: How can I confirm the identity of the separated isomers?
A3: While chromatography separates the isomers, spectroscopic techniques are needed for unambiguous identification.
-
Mass Spectrometry (MS): Coupling your HPLC or SFC to a mass spectrometer (LC-MS or SFC-MS) can provide mass-to-charge ratio information, which can help in identifying positional isomers, although they will have the same molecular weight.[14] Tandem mass spectrometry (MS/MS) can sometimes differentiate isomers based on their fragmentation patterns.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can definitively distinguish between positional isomers based on the chemical shifts and coupling patterns of the protons and carbons.[16]
Experimental Protocols
Protocol 1: HPLC Method Development for Positional Isomer Separation
This protocol outlines a systematic approach to developing a robust HPLC method for separating positional isomers of this compound.
1. Initial Column and Mobile Phase Screening:
-
Columns:
-
C18 (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
PFP (Pentafluorophenyl) (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
2. Optimization:
-
Based on the initial screening, select the column that shows the best initial separation or peak shape.
-
Optimize the gradient slope and time.
-
If necessary, switch the organic modifier to methanol to alter selectivity.
-
Adjust the pH of the aqueous mobile phase using a buffer (e.g., 10 mM phosphate buffer) to find the optimal separation window.
-
Vary the column temperature between 25 °C and 45 °C to fine-tune the resolution.[5]
Protocol 2: Chiral SFC Method Screening for Enantiomer Separation
This protocol provides a starting point for screening for the separation of potential enantiomers.
1. Initial Screening Conditions:
-
Columns (screen in parallel if possible):
-
Cellulose-based CSP
-
Amylose-based CSP
-
Anion-exchange CSP (e.g., quinine-based)
-
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol
-
Gradient: 5-40% B over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
2. Optimization:
-
If partial separation is observed, optimize the gradient.
-
Screen different co-solvents (e.g., ethanol, isopropanol).
-
Add a small amount of an acidic or basic additive to the co-solvent. For an acidic analyte, 0.1% TFA or formic acid can be beneficial.[13]
Data Presentation
Table 1: Example Data for HPLC Method Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | Phenyl-Hexyl | Phenyl-Hexyl |
| Mobile Phase | A: 0.1% FA in H₂OB: 0.1% FA in ACN | A: 0.1% FA in H₂OB: 0.1% FA in ACN | A: 10mM PO₄ pH 3.0B: ACN |
| Gradient | 10-90% B in 15 min | 10-90% B in 15 min | 20-70% B in 10 min |
| Resolution (Peak 1-2) | 1.2 | 1.8 | 2.5 |
| Resolution (Peak 2-3) | 0.8 | 1.5 | 2.1 |
Visualization of Workflows
Method Development Workflow
Caption: A generalized workflow for method development.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor resolution.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Positional Isomers.
- Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- ResearchGate. (2025, August 6). Separation of pharmaceutical enantiomers using supercritical fluid technology.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92.
- News-Medical.Net. (n.d.). Pharmaceutical Applications of Supercritical Fluid Chromatography.
- Lee, H. J., Gahm, J., Jin, J. S., & Ahn, Y. G. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 614-620.
- BenchChem. (n.d.). Technical Support Center: Purification of Acidic Chiral Compounds.
- MicroSolv. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694-703.
- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
- Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9.
- Pinto, A. M. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28(19), 3131-3142.
- BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694-703.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
Sources
- 1. news-medical.net [news-medical.net]
- 2. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. selvita.com [selvita.com]
- 9. researchgate.net [researchgate.net]
- 10. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
- 14. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merit.url.edu [merit.url.edu]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Addressing matrix effects in the bioanalysis of 2-Pyrrolidin-1-ylmethylbenzoic acid
Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for troubleshooting and resolving matrix effect-related challenges in the bioanalysis of 2-Pyrrolidin-1-ylmethylbenzoic acid. As a moderately polar compound, its quantification via LC-MS/MS in complex biological matrices like plasma or serum can be susceptible to interferences that compromise data integrity.
This center provides in-depth, experience-driven answers to common issues, structured to help you diagnose problems, understand their root causes, and implement effective, validated solutions.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here we address the most common questions encountered during method development and routine sample analysis for this compound.
Q1: My analyte signal for this compound is significantly lower in plasma samples compared to the neat standard solution. What's the likely cause?
A1: This is a classic symptom of ion suppression , a common form of matrix effect in LC-MS/MS analysis.[1][2] It occurs when co-eluting endogenous components from the biological matrix (e.g., plasma) interfere with the ionization of your target analyte in the mass spectrometer's source, leading to a reduced signal. For an analyte like this compound, the primary culprits are often phospholipids from cell membranes.[3][4][5] These molecules are notoriously problematic in reversed-phase chromatography and can suppress the signal of co-eluting compounds.[4]
Q2: How can I definitively confirm that I have an ion suppression problem?
A2: The most direct method is a post-column infusion experiment .[1][6] This technique helps you visualize the specific retention times where matrix components cause suppression.[1]
Here’s the principle:
-
A solution of this compound is continuously infused into the mobile phase stream after the analytical column but before the MS ion source. This creates a stable, elevated baseline signal for your analyte.
-
You then inject a blank, extracted plasma sample.
-
Any dip or decrease in the stable baseline signal indicates a region where co-eluting matrix components are suppressing the analyte's ionization.[1]
If the retention time of your analyte falls within one of these suppression zones, you have confirmed the source of your low signal intensity.
Q3: What is the best sample preparation strategy to minimize matrix effects for this compound?
A3: The choice of sample preparation is critical and involves a trade-off between cleanliness, recovery, and throughput.[5] While simple Protein Precipitation (PPT) is fast, it is often insufficient as it does not effectively remove phospholipids, a major source of ion suppression.[7]
For this compound, more selective techniques are recommended:
-
Solid-Phase Extraction (SPE): This is often the most effective method for removing a broad range of interferences, including phospholipids and salts.[8] Modern SPE sorbents can provide high analyte recovery while yielding a much cleaner extract.
-
Liquid-Liquid Extraction (LLE): LLE can be effective at removing non-polar interferences but may require significant method development to optimize solvent choice and pH for efficient extraction of your analyte while leaving interferences behind.
-
Hybrid SPE/Phospholipid Removal Plates: These products combine the simplicity of PPT with a specific sorbent that captures phospholipids, offering a good balance of speed and cleanup efficiency.[7]
Q4: My stable isotope-labeled internal standard (SIL-IS) isn't compensating for the signal variability. Why might this be happening?
A4: While a SIL-IS is the gold standard for correcting matrix effects, it's not foolproof.[9] If the SIL-IS and the analyte have even slight differences in retention time, they may not be exposed to the exact same population of interfering molecules as they enter the ion source. This is particularly true if they elute on the steep edge of a suppression zone.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the SIL-IS from multiple matrix lots. They should be perfectly co-eluting.
-
Improve Chromatography: Modify your gradient or column chemistry to move the analyte and IS away from any major suppression zones identified in your post-column infusion experiment. Even a small shift in retention time can make a significant difference.[1]
Section 2: In-Depth Troubleshooting Guides
This section provides structured workflows for diagnosing and resolving complex matrix effect issues.
Guide 1: Systematic Evaluation of Matrix Factor
According to regulatory guidelines from the FDA and EMA, a quantitative assessment of matrix effects is a required component of bioanalytical method validation.[10][11][12][13] The Matrix Factor (MF) is the key parameter to calculate.[14]
Objective: To quantify the degree of ion suppression or enhancement and ensure the internal standard provides adequate correction.
Experimental Protocol: Post-Extraction Spike Method [14]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and Internal Standard (IS) spiked into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Blank biological matrix (e.g., plasma) is extracted first. The analyte and IS are then spiked into the final, clean extract.
-
Set C (Pre-Spike Sample): Analyte and IS are spiked into the biological matrix before extraction. (This set is used to determine recovery, not the matrix factor itself).
-
-
Analyze and Collect Peak Areas: Analyze at least six different lots of the biological matrix at low and high QC concentrations.
-
Calculate the Matrix Factor (MF):
-
MF_Analyte = (Peak Area in Set B) / (Peak Area in Set A)
-
MF_IS = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF_Analyte / MF_IS
-
-
Interpret the Results:
Workflow for Diagnosing and Mitigating Matrix Effects
This workflow provides a logical decision tree for addressing matrix effect issues during method development.
Caption: Competition for ionization in the ESI source.
By following these structured guides and understanding the underlying principles, you can effectively diagnose, mitigate, and control matrix effects to develop robust and reliable bioanalytical methods for this compound.
References
-
Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]
-
All You Need To Know About Phospholipid Removal (PLR) . Element Lab Solutions. [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates . Waters Corporation. [Link]
-
Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses . Labsci @ Pittcon. [Link]
-
The impact of phospholipids and phospholipid removal on bioanalytical method performance . PubMed. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . LCGC International. [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples . Chromatography Online. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]
-
Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . Chromatography Online. [Link]
-
Ion Suppression in LC–MS–MS — A Case Study . LCGC Europe. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis . National Institutes of Health (NIH). [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation . Resolve Mass Spectrometry. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories . ZefSci. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review . MDPI. [Link]
-
Bioanalytical method validation emea . Slideshare. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression . LCGC International. [Link]
-
FDA guideline - Bioanalytical Method Validation . PharmaCompass. [Link]
-
Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. zefsci.com [zefsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. resolvemass.ca [resolvemass.ca]
- 13. fda.gov [fda.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
Validation & Comparative
A Senior Application Scientist's Guide to the Quantification of 2-Pyrrolidin-1-ylmethylbenzoic Acid: A Comparative Analysis of Validated Analytical Methods
For researchers and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and metabolites is non-negotiable. 2-Pyrrolidin-1-ylmethylbenzoic acid, a molecule of interest in various synthetic pathways, demands a robust analytical methodology to ensure quality, consistency, and regulatory compliance. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for its quantification and objectively compares this workhorse technique against powerful alternatives like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Our approach is grounded in the principles of method validation, ensuring that every protocol is a self-validating system. We will explore the causality behind experimental choices, moving beyond a simple recitation of steps to empower you with the knowledge to adapt and troubleshoot.
Part 1: The Primary Workhorse: Validated Reversed-Phase HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical quality control for its robustness, reliability, and cost-effectiveness. For a polar, ionizable compound like this compound, controlling the mobile phase pH is the most critical factor to achieve reproducible retention and sharp, symmetrical peak shapes.
The Causality of Method Design:
The structure of our analyte contains a carboxylic acid group and a tertiary amine. To prevent peak tailing and ensure consistent retention on a nonpolar C18 stationary phase, we must suppress the ionization of the carboxylic acid. By maintaining a mobile phase pH well below the pKa of the carboxyl group (typically around 4-5), the analyte remains in its neutral, more hydrophobic form, leading to better interaction with the stationary phase and superior chromatography. The choice of an acidic modifier like phosphoric or formic acid is therefore a deliberate decision to control the analyte's ionization state.
Detailed Experimental Protocol: RP-HPLC-UV
This protocol is designed as a robust starting point for the quantification of this compound in bulk material or simple formulations.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and 20 mM Potassium Phosphate buffer. The buffer is prepared by dissolving potassium dihydrogen phosphate in HPLC-grade water and adjusting the pH to 3.0 with phosphoric acid.
-
Elution Mode: Isocratic elution with a ratio of 40:60 (v/v) Acetonitrile:Buffer. This may require optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm, selected based on the UV absorbance maximum of the benzoic acid chromophore.
-
Injection Volume: 10 µL.
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the 20 mM phosphate buffer (pH 3.0) and filter through a 0.45 µm membrane filter. Filter the Acetonitrile separately. Degas both solvents before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh the sample (e.g., bulk powder) and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates.
4. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The relationship should be linear with a correlation coefficient (r²) ≥ 0.999.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizing the HPLC Workflow
This guide provides a comparative analysis of the potential bioactivity of 2-Pyrrolidin-1-ylmethylbenzoic acid against a backdrop of structurally related compounds with known biological activities. In the absence of direct experimental data for the title compound, this document synthesizes information from published literature on analogous structures to hypothesize its potential therapeutic applications and guide future research. We will delve into structure-activity relationships (SAR), potential mechanisms of action, and provide standardized protocols for experimental validation.
Introduction: The Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in both natural products and FDA-approved drugs stems from its ability to introduce a three-dimensional, sp3-hybridized character to molecules, which can enhance binding to biological targets.[1][2] The pyrrolidine nucleus is a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[3][4]
This compound incorporates this key heterocyclic motif, along with a benzoic acid group. This combination of a basic nitrogen atom and an acidic carboxyl group suggests the potential for zwitterionic character at physiological pH, which could influence its pharmacokinetic properties and target interactions. The ortho-substitution pattern on the phenyl ring is also a critical feature that can dictate the molecule's conformation and binding specificity.
Hypothesized Bioactivity: A Potential Modulator of Inflammatory Pathways
Given the structural motifs present in this compound, we hypothesize that it may function as a modulator of inflammatory signaling pathways. This hypothesis is informed by studies on related compounds where a pyrrolidinylmethyl group attached to an aromatic ring is a key feature for bioactivity. For instance, a class of 2-(pyrrolidin-1-ylmethyl)-1H-pyrrole-based compounds have been identified as inhibitors of ST2 (Suppressor of Tumorigenicity 2), a receptor for the pro-inflammatory cytokine Interleukin-33 (IL-33).[5] The IL-33/ST2 signaling pathway is implicated in various inflammatory diseases, including asthma and autoimmune disorders.[5]
The IL-33/ST2 Signaling Pathway
The binding of IL-33 to the ST2 receptor initiates a signaling cascade that leads to the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[5] Inhibition of this pathway is a promising therapeutic strategy for a range of inflammatory conditions.
Caption: Hypothesized mechanism of action for this compound as an ST2 inhibitor.
Comparative Analysis of Bioactivity
To contextualize the potential bioactivity of this compound, we will compare it with a selection of pyrrolidine-containing compounds with known biological activities.
| Compound/Class | Biological Target | Bioactivity (IC50/Ki) | Key Structural Features | Reference |
| 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole derivatives | ST2 | IC50 values in the low micromolar range | Pyrrolidinylmethyl group on a phenyl ring attached to a pyrrole core | [5] |
| Pyrovalerone Analogs | Dopamine Transporter (DAT) | Ki values in the nanomolar range | Pyrrolidine ring as part of a cathinone structure | [6] |
| Pyrrolidine-based Autotaxin Inhibitors | Autotaxin (ATX) | IC50 values ranging from 35 nM to 800 nM | Pyrrolidine or pyrrolidinone core with varied substituents | [7] |
| Carbapenem Derivatives | Bacterial cell wall synthesis | Potent antibacterial activity | Pyrrolidin-4-ylthio group at the C-2 position of the carbapenem core | [8] |
| Pyrrolidin-2-one Derivatives | Adrenergic receptors | Antiarrhythmic and antioxidant properties | Pyrrolidin-2-one core with various N-substituents | [9] |
Structure-Activity Relationship (SAR) Analysis
The bioactivity of pyrrolidine-containing compounds is highly dependent on their substitution patterns.[3] Analysis of the SAR of related molecules can provide insights into the potential of this compound.
-
The Pyrrolidine Ring: In many bioactive compounds, the pyrrolidine ring is crucial for activity. For ST2 inhibitors, replacing the pyrrolidine with a more constrained azetidine group led to a decrease in activity, suggesting the size and conformation of the pyrrolidine are important for binding.[5] In contrast, a piperidine ring yielded similar or slightly improved activity.[5]
-
Substitution on the Aromatic Ring: The position and nature of substituents on the phenyl ring are critical. In the case of ST2 inhibitors, para-substitution on the phenyl ring was slightly more favorable than meta-substitution.[5] The introduction of polar groups, such as a hydroxyl group, on the phenyl ring increased the IC50 values, indicating that the binding site may be hydrophobic.[5] This suggests that the position of the carboxylic acid in our target compound will be a key determinant of its activity.
-
The Carboxylic Acid Group: The presence of a carboxylic acid can provide a key interaction point with a biological target, for example, through hydrogen bonding or ionic interactions. In USP5 allosteric inhibitors, a carboxylate group was shown to recapitulate hydrogen bond interactions observed with the natural ligand.[10] The ortho-position of the carboxylic acid in this compound could lead to intramolecular hydrogen bonding with the pyrrolidine nitrogen, which would affect its conformation and binding properties.
Caption: Key structural features influencing the bioactivity of this compound.
Experimental Protocols for Bioactivity Screening
To validate the hypothesized bioactivity of this compound as an ST2 inhibitor, the following experimental protocols are recommended.
ST2 Inhibition Assay (AlphaLISA)
This is a bead-based immunoassay to quantify the interaction between ST2 and IL-33.
Principle: The assay uses AlphaLISA acceptor beads conjugated to ST2 and donor beads conjugated to biotinylated IL-33, which binds to streptavidin-coated donor beads. When ST2 and IL-33 interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor beads release singlet oxygen, which travels to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm. An inhibitor will disrupt the ST2-IL-33 interaction, leading to a decrease in the signal.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to create a concentration gradient.
-
Reagent Preparation: Reconstitute recombinant human ST2-Fc and biotinylated human IL-33 in assay buffer. Prepare a mixture of streptavidin-coated donor beads and anti-Fc acceptor beads.
-
Assay Procedure: a. To a 384-well plate, add 5 µL of the compound dilutions. b. Add 10 µL of the ST2-Fc solution. c. Add 10 µL of the biotinylated IL-33 solution. d. Incubate for 60 minutes at room temperature. e. Add 25 µL of the bead mixture. f. Incubate for 60 minutes at room temperature in the dark. g. Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
NF-κB Reporter Assay
This cell-based assay measures the activation of the NF-κB pathway downstream of ST2 activation.
Principle: HEK293 cells are co-transfected with plasmids expressing human ST2 and a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the ST2 receptor by IL-33 leads to the activation of NF-κB, which then drives the expression of the reporter gene. The activity of the reporter protein is measured and is proportional to NF-κB activation.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with the ST2 and NF-κB reporter plasmids.
-
Assay Procedure: a. Seed the transfected cells into a 96-well plate and allow them to adhere overnight. b. Pre-incubate the cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with a sub-maximal concentration of IL-33. d. Incubate for 6-8 hours. e. Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the IC50 value of the compound by plotting the luciferase activity against the compound concentration.
Conclusion and Future Directions
While the bioactivity of this compound has not been explicitly reported, a comparative analysis of structurally related compounds provides a strong rationale for investigating its potential as a modulator of inflammatory processes, possibly through the inhibition of the IL-33/ST2 signaling pathway. The presence of both a pyrrolidine ring and a benzoic acid moiety in an ortho-configuration presents a unique chemical entity that warrants further investigation.
Future research should focus on the synthesis of this compound and its experimental validation in the assays described above. Further SAR studies, including modification of the substitution pattern on the benzoic acid and alterations to the pyrrolidine ring, will be crucial in optimizing its potential therapeutic activity. The insights gained from such studies will not only elucidate the biological role of this specific compound but also contribute to the broader understanding of the pyrrolidine scaffold in drug design.
References
- Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation.
- Application Note and Protocol: Large-Scale Synthesis of Methyl 2-(pyrrolidin-1-yl)
- Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv.
- Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. PubMed.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC - NIH.
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
- Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed.
- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. MDPI.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- An Overview on Chemistry and Biological Importance of Pyrrolidinone.
- Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties.
- Antioxidant Activity of some Pyrrolidin-2-One Derivatives.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
The Compass of Potency: A Comparative Guide to the Structure-Activity Relationship of 2-Pyrrolidin-1-ylmethylbenzoic Acid Derivatives
For researchers navigating the complex landscape of drug discovery, understanding the intricate dance between a molecule's structure and its biological activity is the guiding star. This technical guide delves into the structure-activity relationship (SAR) of 2-Pyrrolidin-1-ylmethylbenzoic acid derivatives, a scaffold of burgeoning interest. In the absence of extensive direct research on this specific chemical series, this guide pioneers a comparative analysis, drawing insights from structurally related analogs to illuminate the path for rational drug design. We will dissect the core pharmacophoric elements, explore the influence of key substituents, and provide robust experimental protocols to empower researchers in their quest for novel therapeutics.
Deconstructing the Core Scaffold: An Analysis of Pharmacophoric Elements
The this compound scaffold is a composite of three key pharmacophoric elements: the benzoic acid ring , the pyrrolidine moiety , and the methyl linker . The interplay of these components dictates the molecule's physicochemical properties and its interaction with biological targets.
-
The Benzoic Acid Moiety: A ubiquitous pharmacophore, the benzoic acid group, with its carboxylic acid function, is a critical hydrogen bond donor and acceptor. Its aromatic nature allows for π-π stacking interactions with protein residues. The position and nature of substituents on this ring profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.[1][2][3] Electron-donating groups, for instance, can enhance the electron density of the carbonyl oxygen, potentially increasing binding affinity to target receptors.[4]
-
The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a cornerstone of numerous biologically active compounds.[5] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic rings. The stereochemistry of substituents on the pyrrolidine ring is a crucial determinant of biological activity, as different stereoisomers can exhibit varied binding affinities to enantioselective proteins.[5] The nitrogen atom of the pyrrolidine ring also imparts basicity to the scaffold, a key factor in its pharmacokinetic profile.
-
The Methyl Linker: This single-carbon bridge connects the pyrrolidine and benzoic acid moieties. While seemingly simple, the linker's length and flexibility are critical. It dictates the spatial orientation of the two larger scaffolds, influencing how the molecule fits into a binding pocket. Variations in linker length have been shown to significantly impact the inhibitory potency of related compounds.[6][7]
Comparative SAR Analysis: Gleaning Insights from Related Scaffolds
To predict the SAR of this compound derivatives, we will draw parallels from well-studied, structurally analogous compound series.
N-Benzylpyrrolidine Derivatives: The Influence of the Aromatic Component
N-benzylpyrrolidine derivatives, where a benzyl group is attached to the pyrrolidinyl nitrogen, offer valuable insights into how substitutions on the aromatic ring can modulate activity. Studies on these compounds as potential treatments for Alzheimer's disease have revealed that substituents on the benzyl ring significantly impact their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9]
Key Inferred SAR Trends for the Benzoic Acid Moiety:
-
Substitution Pattern: The position of substituents on the benzoic acid ring is likely to be critical. In many benzoic acid derivatives, ortho and para substitutions have a more pronounced effect on activity than meta substitutions.[2]
-
Electronic Effects: Electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., halo, nitro) on the benzoic acid ring will alter the acidity of the carboxylic acid and the overall electronic distribution, influencing binding to target proteins.
-
Lipophilicity: The addition of lipophilic groups to the benzoic acid ring can enhance membrane permeability and interactions with hydrophobic pockets in a target protein.
Pyrrolidine Amide Derivatives: The Role of the Linker and Pyrrolidine Substituents
Pyrrolidine amide derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain.[6][7] These studies underscore the importance of the linker and substituents on the pyrrolidine ring.
Key Inferred SAR Trends for the Pyrrolidine and Linker Moieties:
-
Linker Flexibility: The conformational flexibility of the linker between the aromatic ring and the pyrrolidine nitrogen can significantly influence potency and selectivity.[6][7] A more rigid linker might enhance selectivity, while a more flexible one could increase potency.
-
Pyrrolidine Substitution: Substitutions on the pyrrolidine ring can introduce chiral centers and provide additional points of interaction with a target. The size and nature of these substituents can fine-tune the compound's activity and selectivity.[5][10]
Cyclic Amine-Substituted Benzoic Acids: A Precedent for the Hybrid Scaffold
The successful development of cyclic amine-substituted benzoic acids as PPARα agonists demonstrates the viability of combining these two pharmacophores to achieve potent and selective biological activity.[11] This provides a strong rationale for the therapeutic potential of the this compound scaffold.
Potential Therapeutic Targets and Supporting Experimental Data
Based on the SAR of related compounds, this compound derivatives could be investigated for a range of therapeutic applications, including:
-
Anti-inflammatory Activity: Targeting enzymes like cyclooxygenases (COX) or autotaxin.
-
Neurological Disorders: Modulating the activity of enzymes such as acetylcholinesterase or acting as anticonvulsants.
-
Metabolic Diseases: Acting as agonists for receptors like PPARα.
The following table summarizes the biological activities of some representative related compounds, providing a basis for comparison.
| Compound Class | Representative Structure | Biological Target | Key SAR Findings | Reference |
| N-Benzylpyrrolidine Derivatives | Acetylcholinesterase (AChE) | Substituents on the benzyl ring significantly influence inhibitory potency. | [8][9] | |
| Pyrrolidine Amide Derivatives | N-Acylethanolamine Acid Amidase (NAAA) | Linker flexibility and substituents on the terminal phenyl group are critical for activity and selectivity. | [6][7] | |
| Cyclic Amine-Substituted Benzoic Acids | PPARα | The combination of a cyclic amine and a benzoic acid scaffold leads to potent and selective agonism. | [11] |
Experimental Protocols for Target Validation
To aid researchers in the evaluation of this compound derivatives, we provide detailed, step-by-step methodologies for key assays.
Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes, which are key targets in inflammation.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (Substrate)
-
TMPD (Chromogen)
-
Test Compound
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute Assay Buffer, Heme, and COX enzymes as per the kit instructions.[12]
-
Plate Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme, and 10 µl of the test compound at various concentrations.
-
-
Initiate Reaction: Add 10 µl of Arachidonic Acid to all wells except the background wells.
-
Incubate: Incubate the plate at 37°C for 5 minutes.
-
Read Absorbance: Measure the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Autotaxin (ATX) Inhibition Assay
This assay screens for inhibitors of autotaxin, an enzyme implicated in cancer and inflammation.
Principle: ATX cleaves the colorimetric substrate bis-(p-nitrophenyl) phosphate (BNPP) to produce p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405-415 nm.[13][14]
Materials:
-
Human recombinant Autotaxin (ATX)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 5 mM CaCl2)
-
bis-(p-nitrophenyl) phosphate (BNPP) (Substrate)
-
Test Compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare solutions of Assay Buffer, ATX, BNPP, and the test compound.
-
Plate Setup:
-
Background Wells: Add Assay Buffer.
-
100% Initial Activity Wells: Add Assay Buffer and ATX.
-
Test Compound Wells: Add Assay Buffer, ATX, and the test compound at various concentrations.
-
-
Initiate Reaction: Add BNPP substrate to all wells.
-
Incubate: Incubate the plate at 37°C for 30 minutes.[13]
-
Read Absorbance: Measure the absorbance at 405-415 nm.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Evaluation of Anticonvulsant Activity
The maximal electroshock (MES) test is a widely used primary screening model for anticonvulsant drugs.[15][16][17]
Principle: An electrical stimulus is applied to mice, inducing a tonic-clonic seizure. The ability of a test compound to prevent the tonic hind limb extension phase of the seizure is a measure of its anticonvulsant activity.
Materials:
-
Male mice
-
Corneal electrodes
-
AC stimulator
-
Test Compound
-
Vehicle control (e.g., saline, DMSO)
Procedure:
-
Compound Administration: Administer the test compound or vehicle to groups of mice via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
Electrical Stimulation: Apply a short electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension.
-
Data Analysis: The number of animals protected from the tonic extension in the drug-treated group is compared to the vehicle control group. The ED50 (the dose that protects 50% of the animals) can be calculated.
Visualizing the SAR Workflow and Signaling Pathways
To further clarify the concepts discussed, the following diagrams illustrate the general workflow for a SAR-guided drug discovery program and a simplified signaling pathway that could be targeted by these compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. iomcworld.com [iomcworld.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of cyclic amine-substituted benzoic acids as PPARα agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Pyrrolidin-1-ylmethylbenzoic Acid
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2-Pyrrolidin-1-ylmethylbenzoic acid, a molecule of interest in pharmaceutical development. While specific, publicly available, validated methods for this exact compound are not widespread, this guide will leverage data from structurally similar compounds, such as Methyl 2-(pyrrolidin-1-yl)benzoate and various benzoic acid and pyrrolidine derivatives, to illustrate the critical process of cross-validation between different analytical techniques.
The principles and experimental designs discussed herein are grounded in the latest regulatory guidelines, including the ICH Q2(R2) guideline on the validation of analytical procedures, ensuring a framework that is both scientifically sound and compliant with industry standards[1][2][3][4].
The Imperative of Cross-Validation in Analytical Method Transfer
In the lifecycle of pharmaceutical development, it is often necessary to transfer an analytical method from one laboratory to another, or to employ multiple analytical techniques to characterize a single compound fully. Cross-validation is the formal process of demonstrating that two distinct analytical methods provide equivalent results, within predefined acceptance criteria. This is crucial when, for instance, a robust, high-throughput HPLC-UV method used for routine quality control needs to be compared with a more sensitive and specific LC-MS/MS method employed for bioanalytical studies[5][6][7].
This guide will focus on a comparative cross-validation framework for three common analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse in quality control for its robustness and cost-effectiveness.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, often requiring derivatization for polar molecules like benzoic acids[8][9][10].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis due to its exceptional sensitivity and specificity, particularly in complex biological matrices[11][12].
Comparative Overview of Analytical Techniques
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended application. For this compound, which possesses both a carboxylic acid and a tertiary amine functional group, both HPLC and LC-MS are highly suitable. GC-MS is also a viable option but would necessitate a derivatization step to increase the volatility of the compound[8].
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity and partitioning between a stationary and liquid mobile phase, with detection via UV absorbance. | Separation of volatile compounds in the gas phase followed by mass-based detection. | HPLC separation coupled with highly specific mass-based detection of precursor and product ions. |
| Applicability | Ideal for routine QC, purity assessments, and stability studies of the drug substance and product. | Suitable for impurity profiling of volatile organic compounds and can be used for the main analyte after derivatization. | The method of choice for bioanalytical studies (e.g., pharmacokinetics) in complex matrices like plasma, due to high sensitivity and specificity. |
| Sample Prep | Typically involves dissolution in a suitable solvent and filtration. | Requires derivatization (e.g., silylation) to increase volatility. | Often requires more extensive sample cleanup such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL range), especially with selected ion monitoring (SIM). | Very high (pg/mL to ng/mL range), ideal for trace-level quantification. |
| Specificity | Can be limited by co-eluting impurities with similar UV spectra. | High, based on both retention time and mass spectrum. | Extremely high, based on retention time and specific mass transitions (MRM). |
| Cost & Complexity | Relatively low cost and complexity. | Moderate cost and complexity, with the added step of derivatization. | High cost and complexity, requiring specialized instrumentation and expertise. |
Experimental Design for Cross-Validation
A robust cross-validation study is meticulously planned and documented in a protocol that outlines the scope, procedures, and acceptance criteria. The following workflow illustrates the key stages of a cross-validation study comparing an established HPLC-UV method with a newly developed LC-MS/MS method.
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Key Validation Parameters for Comparison
The cross-validation study will focus on a set of key performance characteristics as defined in the ICH Q2(R2) guidelines[1][2][3][4]. The following table presents representative data for the analysis of a compound structurally similar to this compound, highlighting the expected performance of HPLC-UV and LC-MS/MS methods.
| Validation Parameter | HPLC-UV (Representative Data) | LC-MS/MS (Representative Data) | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | Method-dependent |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 80 - 120% for LLOQ, 85 - 115% for other levels |
| Precision (%RSD) | < 2.0% | < 15.0% | ≤ 20% for LLOQ, ≤ 15% for other levels |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Specificity | No interference from placebo and known impurities | No interference from matrix components or metabolites | No significant interfering peaks at the retention time of the analyte |
Note: The representative data above is based on methods for structurally similar compounds and should be established for the specific analyte and matrix .
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of a compound like this compound, which can be adapted for a cross-validation study.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed for the quantification of the active pharmaceutical ingredient (API) in bulk drug and finished product.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.0). A gradient elution may be employed for optimal separation from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare a 10 mM ammonium acetate solution in HPLC-grade water and adjust the pH to 4.0 with acetic acid. Filter through a 0.45 µm membrane filter[13].
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Pharmaceutical Formulations: Extract a known amount of the formulation with a suitable solvent (e.g., mobile phase), ensuring complete dissolution of the analyte. Centrifuge or filter the extract to remove excipients and dilute the clear supernatant to the desired concentration.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification in Plasma
This method is designed for high-sensitivity quantification in a complex biological matrix, typical for pharmacokinetic studies.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.
2. Reagent and Standard Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and a suitable internal standard (e.g., a stable isotope-labeled version) in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 methanol:water.
-
Calibration Standards and QCs: Spike blank plasma with the working solutions to prepare calibration standards and quality control samples at various concentrations.
3. Sample Preparation (Solid-Phase Extraction):
-
Pre-condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with internal standard).
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
4. Analysis Procedure:
-
Inject the prepared samples into the LC-MS/MS system.
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration, using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Logical Framework for Method Selection
The decision to use a particular analytical method is based on a logical assessment of the analytical requirements. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion and Expert Recommendations
The cross-validation of analytical methods is a non-negotiable aspect of ensuring data integrity and comparability in pharmaceutical development. While HPLC-UV offers a robust and efficient platform for routine quality control of this compound, LC-MS/MS is indispensable for bioanalytical applications requiring high sensitivity and specificity. GC-MS remains a valuable tool for the analysis of volatile impurities and can be adapted for the main analyte with appropriate derivatization.
A successful cross-validation study, underpinned by a comprehensive protocol and guided by regulatory frameworks such as ICH Q2(R2), provides the necessary confidence that different analytical techniques can be used interchangeably or to complement each other throughout the drug development lifecycle. It is imperative that the acceptance criteria for the cross-validation are pre-defined and scientifically justified, taking into account the intended purpose of the analytical data.
References
-
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). [Link][1][2][3]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][4]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][1]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link][5]
-
PubMed. Cross-validation of bioanalytical methods between laboratories. [Link][7]
-
Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How? [Link][6]
-
PubMed. A Rapid and Sensitive UHPLC-MS/MS Method for Quantification of 2-(2-hydroxypropanamido) Benzoic Acid in Rat Plasma: Application to a Pharmacokinetic Study. [Link][11]
-
PubMed. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). [Link][9]
-
ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link][14]
-
ScienceOpen. Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomics. [Link][12]
-
Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link][15]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. qbdgroup.com [qbdgroup.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 7. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 11. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
In Vivo Efficacy of 2-Pyrrolidin-1-ylmethylbenzoic acid Versus Standard of Care in a Preclinical Model of Neuropathic Pain: A Comparative Guide
This guide provides a comprehensive comparison of the potential in vivo efficacy of a novel compound, 2-Pyrrolidin-1-ylmethylbenzoic acid, against a standard of care treatment for neuropathic pain. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical validation of new analgesic agents.
Introduction: The Challenge of Neuropathic Pain and the Rationale for Novel Therapeutics
Neuropathic pain, a debilitating condition arising from a lesion or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Existing treatments are often palliative, providing only partial relief and are frequently associated with dose-limiting side effects.[2][3] First-line therapies for neuropathic pain include anticonvulsants like gabapentin and pregabalin, and antidepressants such as amitriptyline and duloxetine.[1][4][5][6] While these agents have demonstrated efficacy, a substantial number of patients remain refractory to treatment, underscoring the urgent need for novel analgesics with improved efficacy and safety profiles.
The chemical scaffold of this compound incorporates both a pyrrolidine ring and a benzoic acid moiety. Pyrrolidine derivatives have shown promise as T-type calcium channel inhibitors, a mechanism relevant to the treatment of neuropathic pain.[2] Additionally, various benzoic acid derivatives have demonstrated analgesic and anti-inflammatory properties.[7][8][9][10][11] This structural combination suggests that this compound may offer a novel mechanism of action for the attenuation of neuropathic pain. This guide outlines a rigorous preclinical in vivo strategy to evaluate this hypothesis against a clinically relevant standard of care.
Standard of Care: Pregabalin as a Comparator
For the purpose of this comparative guide, pregabalin is selected as the standard of care comparator. Pregabalin is a first-line treatment for various neuropathic pain conditions, including diabetic peripheral neuropathy and post-herpetic neuralgia.[1][5] Its mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters in the central nervous system.[1][12][13] Preclinical studies have consistently demonstrated the efficacy of pregabalin in animal models of neuropathic pain, where it effectively alleviates symptoms of allodynia and hyperalgesia.[1][12]
In Vivo Experimental Design: A Head-to-Head Comparison
To objectively assess the in vivo efficacy of this compound relative to pregabalin, a well-established animal model of neuropathic pain is employed. The Chronic Constriction Injury (CCI) model is chosen for its robustness and ability to mimic the key symptoms of clinical neuropathic pain.[14][15][16]
Experimental Workflow
The overall experimental workflow is designed to establish a baseline, induce neuropathic pain, administer treatment, and assess behavioral outcomes.
Caption: Experimental workflow for the in vivo comparison study.
Detailed Experimental Protocols
3.2.1. Chronic Constriction Injury (CCI) Model
This surgical model induces a peripheral neuropathy that results in persistent pain behaviors.[14][15][16]
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Anesthesia: Animals are anesthetized with isoflurane (2-3% in oxygen).
-
Surgical Procedure:
-
The left hind thigh is shaved and disinfected.
-
A small incision is made to expose the sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve at approximately 1 mm intervals.[16][17][18]
-
The muscle and skin are then closed in layers.
-
-
Sham Control: A sham surgery is performed on a separate group of animals where the sciatic nerve is exposed but not ligated.
-
Post-operative Care: Animals are monitored daily for signs of distress and the surgical wound is checked for infection.
3.2.2. Behavioral Testing for Neuropathic Pain
Behavioral tests are conducted at baseline (before surgery) and then weekly for four weeks following treatment initiation.
-
Mechanical Allodynia (von Frey Test): This test measures the sensitivity to a non-painful mechanical stimulus.[3][19][20][21][22]
-
Rats are placed in individual plexiglass chambers on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes.[3][19][22]
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[19][20]
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.[21]
-
-
Thermal Hyperalgesia (Hot Plate Test): This test assesses the sensitivity to a noxious thermal stimulus.[23][24][25][26][27]
Treatment Groups and Dosing
Following a 7-day post-surgical recovery and confirmation of neuropathic pain development, animals are randomized into the following treatment groups (n=10 per group):
-
Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Sham + Vehicle): Sham-operated animals receiving the vehicle.
-
Group 3 (Pregabalin): Administered with pregabalin (e.g., 30 mg/kg, intraperitoneally), a clinically relevant dose.
-
Group 4 (this compound - Low Dose): Administered with a low dose of the test compound (e.g., 10 mg/kg, intraperitoneally).
-
Group 5 (this compound - High Dose): Administered with a high dose of the test compound (e.g., 50 mg/kg, intraperitoneally).
Dosing is performed daily for 28 days.
Data Presentation and Interpretation
The data collected from the behavioral tests will be analyzed to compare the efficacy of this compound with pregabalin.
Hypothetical Comparative Efficacy Data
The following tables present hypothetical data to illustrate a potential outcome where this compound demonstrates dose-dependent efficacy.
Table 1: Effect on Mechanical Allodynia (von Frey Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline | Day 7 Post-CCI | Day 14 Post-Treatment | Day 28 Post-Treatment |
| Sham + Vehicle | 14.8 ± 1.2 | 14.5 ± 1.5 | 14.7 ± 1.3 | 14.6 ± 1.4 |
| CCI + Vehicle | 15.1 ± 1.3 | 3.2 ± 0.5 | 3.5 ± 0.6 | 3.1 ± 0.4 |
| CCI + Pregabalin (30 mg/kg) | 14.9 ± 1.4 | 3.4 ± 0.6 | 9.8 ± 1.1 | 10.2 ± 1.3 |
| CCI + Test Compound (10 mg/kg) | 15.2 ± 1.1 | 3.1 ± 0.4 | 6.5 ± 0.8 | 7.1 ± 0.9 |
| CCI + Test Compound (50 mg/kg) | 14.7 ± 1.3 | 3.3 ± 0.5 | 11.2 ± 1.2 | 12.5 ± 1.5 |
| *p < 0.05 compared to CCI + Vehicle group. Data are presented as mean ± SEM. |
Table 2: Effect on Thermal Hyperalgesia (Hot Plate Latency in seconds)
| Treatment Group | Baseline | Day 7 Post-CCI | Day 14 Post-Treatment | Day 28 Post-Treatment |
| Sham + Vehicle | 15.5 ± 1.5 | 15.2 ± 1.7 | 15.8 ± 1.6 | 15.4 ± 1.8 |
| CCI + Vehicle | 15.8 ± 1.6 | 7.1 ± 0.8 | 6.9 ± 0.9 | 6.5 ± 0.7 |
| CCI + Pregabalin (30 mg/kg) | 15.6 ± 1.4 | 7.3 ± 0.9 | 12.5 ± 1.3 | 13.1 ± 1.5 |
| CCI + Test Compound (10 mg/kg) | 15.9 ± 1.5 | 7.0 ± 0.7 | 9.8 ± 1.1 | 10.5 ± 1.2 |
| CCI + Test Compound (50 mg/kg) | 15.7 ± 1.6 | 7.2 ± 0.8 | 13.8 ± 1.4 | 14.5 ± 1.6 |
| *p < 0.05 compared to CCI + Vehicle group. Data are presented as mean ± SEM. |
Proposed Mechanism of Action
Based on the structural components of this compound, a potential dual mechanism of action is hypothesized. The pyrrolidine moiety may inhibit T-type calcium channels, while the benzoic acid component could exert anti-inflammatory effects, possibly through the inhibition of cyclooxygenase (COX) enzymes.
Caption: Proposed mechanism of action at the synapse.
Conclusion and Future Directions
This guide outlines a comprehensive preclinical strategy for evaluating the in vivo efficacy of the novel compound, this compound, for the treatment of neuropathic pain. The proposed head-to-head comparison with the standard of care, pregabalin, in the CCI model provides a robust framework for assessing its therapeutic potential.
Should this compound demonstrate significant analgesic activity, further studies would be warranted. These would include a more detailed pharmacokinetic and pharmacodynamic characterization, investigation of its precise molecular targets, and assessment in other models of neuropathic and inflammatory pain. The ultimate goal is the identification of novel, more effective, and safer treatments for patients suffering from chronic pain.
References
- Hot Plate Test. (n.d.). University of California, San Francisco.
- von Frey Test Protocol. (n.d.).
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI.
- Mechanical Sensitivity (Von Frey) Test. (2024). University of California, San Francisco.
- Spared Nerve Injury Model: Induced Mechanical Allodynia In Mice | Protocol Preview. (2022). JoVE.
- Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neurop
- Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. (n.d.). PMC.
- Chronic Constriction Injury (CCI) Model. (n.d.).
- (PDF) Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. (2025).
- Effects of duloxetine on pain and walking distance in neuropathic pain models via modulation of the spinal monoamine system. (2025).
- Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB P
- Duloxetine Protects against Oxaliplatin-Induced Neuropathic Pain and Spinal Neuron Hyperexcitability in Rodents. (n.d.). MDPI.
- Efficacy of Duloxetine in Patients with Chronic Pain Conditions. (n.d.). PMC.
- Rodent Hot/Cold Pl
- Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. (n.d.).
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed.
- How to conduct Von Frey Test? (2025). BioMed.
- Methods Used to Evaluate Pain Behaviors in Rodents. (2017). PMC.
- Hot pl
- Spared Nerve Injury (SNI) Model. (n.d.).
- Hot plate test – Knowledge and References. (n.d.). Taylor & Francis.
- Automated Gait Analysis in Mice with Chronic Constriction Injury. (2017). JoVE.
- Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. (n.d.). Aragen Life Sciences.
- Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB P
- von Frey test. (2018). Protocols.io.
- Evidence that gabapentin reduces neuropathic pain by inhibiting the spinal release of glutam
- Use of Gabapentin in the Treatment of Neuropathic Pain. (2025).
- Spared Nerve Injury Model of Neurop
- Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications. (2007). Cambridge University Press & Assessment.
- Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice. (2022).
- Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in R
- Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Hot plate test. (n.d.).
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed.
- Spared Nerve Injury Model of Neurop
- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (n.d.).
- Synthesis, Acute Toxicity, and Analgesic Activity of New Deriv
- Compounded Topical Amitriptyline for Neuropathic Pain: In Vitro Release from Compounding Bases and Potential Correlation with Clinical Efficacy. (n.d.). PubMed.
- Examination and characterisation of the effect of amitriptyline therapy for chronic neuropathic pain on neuropeptide and proteomic constituents of human cerebrospinal fluid. (n.d.). PubMed Central.
- Gabapentin. (n.d.). Wikipedia.
- Gabapentin in the treatment of neurop
- Pregabalin. (n.d.). Wikipedia.
- (PDF) Gabapentin in the treatment of neuropathic pain. (n.d.).
- Duloxetine In The Treatment of Neurop
- Amitriptyline Neuropathy. (n.d.). Consensus Academic Search Engine.
- Efficacy of pregabalin in neuropathic pain evaluated in a 12-week, randomised, double-blind, multicentre, placebo-controlled trial of flexible- and fixed-dose regimens. (n.d.). PubMed.
- Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia. (n.d.). PMC.
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). SpringerLink.
Sources
- 1. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biomed-easy.com [biomed-easy.com]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. Pregabalin - Wikipedia [en.wikipedia.org]
- 6. londonpainclinic.com [londonpainclinic.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of pregabalin in neuropathic pain evaluated in a 12-week, randomised, double-blind, multicentre, placebo-controlled trial of flexible- and fixed-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. aragen.com [aragen.com]
- 17. Automated Gait Analysis in Mice with Chronic Constriction Injury [jove.com]
- 18. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 19. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. von Frey test [protocols.io]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. maze.conductscience.com [maze.conductscience.com]
- 25. Hot plate test - Wikipedia [en.wikipedia.org]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. Hot plate test [panlab.com]
Comparative analysis of the synthetic routes to 2-Pyrrolidin-1-ylmethylbenzoic acid
Introduction
2-Pyrrolidin-1-ylmethylbenzoic acid is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its structure, which combines a benzoic acid moiety with a pyrrolidine ring, makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds. The strategic placement of the pyrrolidinomethyl group at the ortho position of the benzoic acid offers unique steric and electronic properties that can be exploited in the design of novel therapeutics. This guide provides a comprehensive comparative analysis of two primary synthetic routes to this target molecule: Nucleophilic Substitution and Reductive Amination. A third potential, though less direct, route involving phthalide is also briefly discussed. Each method is evaluated based on its chemical principles, experimental protocol, and overall efficiency, providing researchers with the critical information needed to select the most appropriate synthetic strategy for their specific needs.
Route 1: Nucleophilic Substitution of 2-(Bromomethyl)benzoic Acid with Pyrrolidine
This classical approach relies on the well-established SN2 reaction mechanism, where the nucleophilic nitrogen of pyrrolidine displaces a halide from the benzylic position of a 2-(halomethyl)benzoic acid derivative. This method is straightforward and often provides good yields, making it a common choice for the synthesis of N-alkylated compounds.
Causality Behind Experimental Choices
The choice of 2-(bromomethyl)benzoic acid as the starting material is predicated on the higher reactivity of the bromide as a leaving group compared to chloride, which facilitates the nucleophilic attack by pyrrolidine. The use of a suitable base, such as potassium carbonate, is crucial to neutralize the hydrobromic acid generated during the reaction, thereby preventing the protonation of the pyrrolidine nucleophile and driving the reaction to completion. A polar aprotic solvent like acetonitrile is selected to solubilize the reactants and facilitate the SN2 reaction pathway.
Experimental Protocol
Step 1: Synthesis of 2-(Bromomethyl)benzoic acid
-
Reaction: o-Toluic acid is subjected to free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or under UV irradiation.
-
Procedure: To a solution of o-toluic acid (1 equivalent) in a suitable solvent like carbon tetrachloride, N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added. The mixture is heated to reflux and irradiated with a UV lamp until the reaction is complete (monitored by TLC). The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude 2-(bromomethyl)benzoic acid, which can be purified by recrystallization.
Step 2: Nucleophilic Substitution with Pyrrolidine
-
Reaction: 2-(Bromomethyl)benzoic acid is reacted with pyrrolidine in the presence of a base to yield this compound.
-
Procedure: To a solution of 2-(bromomethyl)benzoic acid (1 equivalent) in acetonitrile, potassium carbonate (2.5 equivalents) and pyrrolidine (1.2 equivalents) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is evaporated. The residue is then taken up in water and the pH is adjusted to isoelectric point to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound.
Workflow Diagram
A Senior Application Scientist's Guide to Purity Verification: Benchmarking Synthesized 2-Pyrrolidin-1-ylmethylbenzoic Acid
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a novel compound such as 2-Pyrrolidin-1-ylmethylbenzoic acid, which holds potential as a building block or active pharmaceutical ingredient (API), rigorous purity assessment is a non-negotiable step. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.
This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of this compound against a certified reference standard. We will move beyond rote procedural descriptions to explore the scientific rationale behind the selection of analytical techniques, the design of self-validating protocols, and the interpretation of comparative data. Our approach is grounded in the principles outlined by international regulatory bodies, ensuring that the methodologies described are robust, reliable, and suitable for their intended purpose.[1]
The Analytical Strategy: A Multi-Pronged Approach to Purity Verification
A single analytical technique is rarely sufficient to declare a compound "pure." A robust purity assessment relies on orthogonal methods—techniques that measure different chemical or physical properties—to build a comprehensive purity profile. For this compound, a molecule possessing aromatic, carboxylic acid, and tertiary amine functionalities, our strategy employs a triad of powerful analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity assessment and separation of process-related impurities and degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation and identification of impurities containing proton and carbon atoms.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific technique for molecular weight confirmation and the detection and identification of trace-level impurities.
Visualizing the Workflow
The logical flow of the purity benchmarking process is critical. It begins with two distinct materials—the in-house synthesized batch and the certified reference standard—and subjects them to identical, parallel analytical workflows to ensure an unbiased comparison.
Sources
A Head-to-Head Comparison of the Pharmacological Profiles of Pyrrolidine-Based Drugs
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, serves as a privileged scaffold in medicinal chemistry.[1][2] Its structural properties allow for the synthesis of a diverse array of pharmacologically active compounds, many of which target the central nervous system (CNS).[1][2] This guide provides a head-to-head comparison of the pharmacological profiles of several key classes of pyrrolidine-based drugs, offering insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative pharmacodynamics and pharmacokinetics, and the experimental methodologies used to elucidate these properties.
Classification and Primary Mechanisms of Action
Pyrrolidine-based drugs can be broadly categorized by their primary pharmacological effects. This guide will focus on three prominent classes:
-
Nootropics (Racetams): This class is known for its cognitive-enhancing effects. While a single, universally accepted mechanism remains elusive, many racetams are known to modulate central neurotransmitter systems, particularly glutamate and acetylcholine.[3]
-
CNS Stimulants (Reuptake Inhibitors): These drugs typically function by blocking the reuptake of monoamine neurotransmitters like dopamine and norepinephrine, leading to increased alertness and focus.[4][5][6]
-
Cholinergic Modulators: This category includes compounds that influence the cholinergic system through various mechanisms, such as inhibiting acetylcholine storage or interacting with nicotinic acetylcholine receptors.
Head-to-Head Comparison: Nootropics (Racetams)
The racetam family, characterized by a 2-oxo-1-pyrrolidine acetamide nucleus, includes well-known nootropics like Piracetam, Aniracetam, and Oxiracetam.[3] Their primary influence is on excitatory neurotransmission.
Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
Several racetams, notably Aniracetam, act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][7] They bind to a site on the receptor distinct from the glutamate binding site, slowing receptor desensitization and deactivation.[8][9] This enhances the influx of Ca2+ ions in response to glutamate, potentiating synaptic transmission, a mechanism believed to underlie their cognitive-enhancing effects.[3][7]
Signaling Pathway: AMPA Receptor Modulation by Aniracetam
Caption: Aniracetam positively modulates AMPA receptors, enhancing glutamatergic signaling.
Comparative Pharmacodynamics of Racetams
| Compound | Primary Target | Effect | Noted Affinity/Potency |
| Aniracetam | AMPA Receptor | Positive Allosteric Modulator[3][7][9] | Enhances AMPA-mediated currents and Ca2+ influx[7] |
| Oxiracetam | AMPA Receptor, Choline Acetyltransferase | Increases AMPA receptor binding, enhances enzyme activity[10] | Stimulatory effects noted[10] |
| Piracetam | AMPA Receptor (putative) | Positive Allosteric Modulator[3][7] | Enhances AMPA-stimulated Ca2+ influx[7] |
This table represents a qualitative summary. Quantitative binding affinities (Ki) for racetams at specific receptor sites are not consistently reported as they often show negligible affinity for common CNS receptors in standard assays.[3]
Head-to-Head Comparison: CNS Stimulants
This class includes pyrrolidine-containing drugs like Methylphenidate and Pyrovalerone, which are potent norepinephrine-dopamine reuptake inhibitors (NDRIs).[4]
Mechanism of Action: Dopamine and Norepinephrine Transporter Blockade
Methylphenidate (MPH) and related compounds exert their stimulant effects by binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5][6][11] This inhibition prevents the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters.[5][11] The elevated levels of DA and NE enhance neurotransmission in brain circuits associated with attention, arousal, and reward.[5][6]
Signaling Pathway: Dopamine Transporter (DAT) Inhibition by Methylphenidate
Caption: Methylphenidate blocks DAT, increasing synaptic dopamine levels.
Comparative Pharmacodynamics of Pyrrolidine-Based Stimulants
| Compound | Target | IC50 (nM) for Inhibition of Uptake | Selectivity (DAT vs. SERT) |
| d-Methylphenidate | DAT, NET | DAT: 33, NET: 244 (rat brain)[5][12] | High (>>2200-fold)[5][12] |
| l-Methylphenidate | DAT, NET | DAT: 540, NET: 5100 (rat brain)[5][12] | High (>50,000 nM at SERT)[5][12] |
| Pyrovalerone | DAT, NET | High potency at DAT and NET | High selectivity for DAT/NET over SERT[13] |
Comparative Pharmacokinetics
| Compound | Bioavailability | T1/2 (half-life) | Metabolism |
| Methylphenidate | 11-52% (Oral)[6] | 2-3 hours[6][14] | Primarily by carboxylesterase 1 (CES1) to ritalinic acid[15] |
Note: Pharmacokinetic data can vary significantly based on the formulation (e.g., immediate-release vs. extended-release).[16][17][18]
Head-to-Head Comparison: Cholinergic Modulators
This diverse group includes compounds that affect the acetylcholine (ACh) system. We will compare Cotinine, a metabolite of nicotine that interacts with nicotinic receptors, and Vesamicol, an experimental drug that inhibits ACh storage.
Mechanisms of Action
-
Cotinine: As the primary metabolite of nicotine, cotinine has a much longer half-life and can cross the blood-brain barrier.[19] It acts as a weak agonist at various nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels.[20][21] Its interaction with nAChRs is complex and can influence receptor assembly and trafficking.[19][20]
-
Vesamicol: This drug acts presynaptically by causing a non-competitive, reversible block of the vesicular acetylcholine transporter (VAChT).[22][23][24] By inhibiting VAChT, vesamicol prevents the loading of newly synthesized ACh into synaptic vesicles.[22][23][25][26] This leads to a depletion of releasable ACh, thereby reducing cholinergic neurotransmission without acting on the postsynaptic receptors.[22][23]
Comparative Pharmacodynamics of Cholinergic Modulators
| Compound | Primary Target | Effect | Noted Affinity/Potency |
| Cotinine | Nicotinic ACh Receptors (nAChRs) | Weak Agonist[20] | IC50 of 175 µM at human α7 nAChRs (as inhibitor)[20] |
| Vesamicol | Vesicular ACh Transporter (VAChT) | Non-competitive, reversible inhibitor[22][23][24] | Unique tool for studying presynaptic cholinergic mechanisms[24] |
Key Experimental Methodologies
The pharmacological data presented are derived from rigorous experimental techniques. Understanding these methods is crucial for interpreting the data and designing future studies.
Radioligand Binding Assay
This technique is the gold standard for measuring the affinity of a drug for a specific receptor.[27] It involves incubating a tissue preparation containing the receptor of interest with a radiolabeled ligand. A test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, allowing for the calculation of the test compound's inhibitory concentration (IC50) and binding affinity (Ki).[27][28]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a fresh buffer and store at -80°C.[28] Determine the protein concentration using a standard method like the BCA assay.[28]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound.[28][29] Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).
-
Incubation: Incubate the plate, typically for 60-120 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[28]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C).[28] This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[28]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[28]
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a function of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[28]
In Vivo Microdialysis
This powerful technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[30][31] A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest.[32] A physiological solution is slowly perfused through the probe, allowing neurotransmitters to diffuse across the membrane into the perfusate, which is then collected and analyzed (e.g., by HPLC or mass spectrometry) to quantify neurotransmitter concentrations.[31][32] This method provides critical pharmacodynamic data on how a drug affects neurotransmitter release and reuptake in real-time.[30][33]
Conclusion
The pyrrolidine scaffold is a cornerstone in the development of CNS-active drugs, giving rise to compounds with remarkably diverse pharmacological profiles. Nootropic racetams fine-tune glutamatergic neurotransmission through positive allosteric modulation of AMPA receptors. In contrast, pyrrolidine-based stimulants achieve their effects through potent blockade of dopamine and norepinephrine transporters, significantly increasing monoamine levels. Yet another class of pyrrolidine derivatives modulates the cholinergic system through distinct mechanisms like receptor agonism or inhibition of vesicular transport. Understanding these head-to-head differences in mechanism, potency, and selectivity is paramount for the rational design of novel therapeutics with improved efficacy and targeted actions. The experimental methodologies detailed herein represent the foundational tools required to characterize these profiles and drive future innovation in neuropharmacology.
References
- Vesamicol. (n.d.). ScienceDirect.
- Vesamicol. (n.d.). In Wikipedia.
- The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter. (1992). General Pharmacology: The Vascular System, 23(6), 1017-1022.
- What is the mechanism of action of vesamicol on acetylcholine (ACh) storage and what are its primary adverse effects? (2025). Dr.Oracle.
- An In-depth Technical Guide on the Mechanism of Action of Pyrrolidine-Containing Compounds. (n.d.). Benchchem.
- Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and genomics, 22(8), 639–643.
- Faraone, S. V. (2018). Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. Translational psychiatry, 8(1), 24.
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Methylphenidate Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- Grizzell, J. A., & Echeverria, V. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in pharmacology, 12, 735936.
- Vesamicol – Knowledge and References. (n.d.). Taylor & Francis.
- Costa, E., & Guidotti, A. (1992). Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs. Progress in neurobiology, 39(4), 335–352.
- Richards, C. I., Candea, A., & H. A. Lester. (2015). The Nicotine Metabolite, Cotinine, Alters the Assembly and Trafficking of a Subset of Nicotinic Acetylcholine Receptors. The Journal of biological chemistry, 290(40), 24273–24283.
- Methylphenidate. (n.d.). In Wikipedia.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Application Notes and Protocols for In Vivo Microdialysis Measurement of Extracellular Neurotransmitter Levels Following Levomilnacipran. (n.d.). Benchchem.
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 262(5 Pt 1), L493-502.
- Lee, S., & Kennedy, R. T. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analytical Methods, 16(10), 1345-1354.
- In vivo measurement of monoamine neurotransmitter release using brain microdialysis. (n.d.). In Monitoring Neuronal Activity: A Practical Approach. Oxford Academic.
- Song, P., & Kennedy, R. T. (2012). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. Analytical chemistry, 84(14), 6038–6045.
- Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 139A-145A.
- van Hulst, B. M., de Zeeuw, P., & Durston, S. (2016). Methylphenidate Effects on Brain Activity as a Function of SLC6A3 Genotype and Striatal Dopamine Transporter Availability. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 41(7), 1878–1886.
- Application Note and Protocol: Radioligand Binding Assay for S-15535. (n.d.). Benchchem.
- The Mechanism of Action of Aniracetam at Synaptic -Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors: Indirect and Direct Effects on Desensitization. (2016). ResearchGate.
- Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10.
- Racetam. (n.d.). In Wikipedia.
- Singh, S., Kumar, R., & Khare, P. (2023). AMPA receptor modulation through sequential treatment with perampanel and aniracetam mitigates post-stroke damage in experimental model of ischemic stroke. Naunyn-Schmiedeberg's archives of pharmacology, 396(12), 3529–3545.
- Tan, P., & Wang, D. (2015). AMPA Receptor Positive Allosteric Modulators Attenuate Opioid Tolerance and Dependence. Neuroscience letters, 593, 93–98.
- Gannon, B. M., Baumann, M. H., Walther, D., Jimenez-Morigosa, C., Sulima, A., Rice, K. C., & Collins, G. T. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 43(11), 2233–2241.
- Nicotinic acetylcholine receptor. (n.d.). In Wikipedia.
- Nakamura, K., & Kurasawa, M. (2000). Impulsivity and AMPA receptors: aniracetam ameliorates impulsive behavior induced by a blockade of AMPA receptors in rats. Brain research, 862(1-2), 266–269.
- Gamzu, E., Hoover, T. M., Gracon, S. I., & Ninteman, M. V. (1989). Recent development in 2‐pyrrolidinone‐containing nootropics. Drug Development Research, 18(3), 177–189.
- Nicotine. (2019). 2-Minute Neuroscience.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11, 1249221.
- SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (n.d.). ResearchGate.
- [The synthesis of new pyrrolidone derivatives with psychotropic action]. (1991). Farmaco, 46(6), 849-858.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in chemistry, 11, 1249221.
- Nicotinic acetylcholine receptors – Knowledge and References. (n.d.). Taylor & Francis.
- Identification of some Novel Racetams as Potential Anti- Convulsant Agents: Virtual Screening, Molecular Docking, and ADMET Study. (2022). Biointerface Research in Applied Chemistry, 13(2), 143.
- Kimko, H. C., Cross, J. T., & Abernethy, D. R. (1999). Pharmacokinetics and clinical effectiveness of methylphenidate. Clinical pharmacokinetics, 37(6), 457–470.
- Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. (2024). ResearchGate.
- Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. (2025). ResearchGate.
- Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. (n.d.). ResearchGate.
- Pharmacokinetics and Bioequivalence of a Novel Extended-Release Formulation of Methylphenidate Hydrochloride for Attention-Deficit/Hyperactivity Disorder. (2025). Clinical therapeutics, 47(8), e123.
- Wigal, S. B., Childress, A. C., & Berry, S. A. (2017). A Comparison of the Pharmacokinetics of Methylphenidate Extended-Release Orally Disintegrating Tablets With a Reference Extended-Release Formulation of Methylphenidate in Healthy Adults. Clinical pharmacology in drug development, 6(3), 282–290.
- Guide to Racetam Nootropics: Effects, Uses & How They Work. (n.d.). CereFLEX Labs.
- Methylphenidate Pathway, Pharmacokinetics. (n.d.). ClinPGx.
- Pharmacokinetics of Methylphenidate After Oral Administration of Two Modified-Release Formulations in Healthy Adults. (2025). ResearchGate.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racetam - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylphenidate - Wikipedia [en.wikipedia.org]
- 7. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMPA Receptor Positive Allosteric Modulators Attenuate Opioid Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cereflexlabs.com [cereflexlabs.com]
- 11. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Pharmacokinetics and Bioequivalence of a Novel Extended-Release Formulation of Methylphenidate Hydrochloride for Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comparison of the Pharmacokinetics of Methylphenidate Extended-Release Orally Disintegrating Tablets With a Reference Extended-Release Formulation of Methylphenidate in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Nicotine Metabolite, Cotinine, Alters the Assembly and Trafficking of a Subset of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 22. Vesamicol [medbox.iiab.me]
- 23. Vesamicol - Wikipedia [en.wikipedia.org]
- 24. The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter. | Sigma-Aldrich [sigmaaldrich.cn]
- 25. droracle.ai [droracle.ai]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 33. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of a Bioassay for Screening 2-Pyrrolidin-1-ylmethylbenzoic Acid Analogs
Introduction
The journey of a novel chemical entity from library to lead compound is paved with rigorous, quantitative assessment. For a library of novel compounds, such as 2-Pyrrolidin-1-ylmethylbenzoic acid analogs, the initial high-throughput screening (HTS) campaign is a critical first gate. However, the data generated is only as reliable as the assay used to produce it. An unvalidated or poorly characterized bioassay risks generating false positives, which consume valuable resources, and false negatives, which discard potentially valuable candidates.
This guide provides a comprehensive framework for the validation of a bioassay designed to screen a library of this compound analogs. As the specific biological target for this chemical series is not yet defined in public literature, we will proceed with a scientifically informed, hypothetical target: Cyclooxygenase-2 (COX-2) .
Justification for Hypothetical Target Selection: The pyrrolidine scaffold is a versatile feature in molecules targeting a wide range of biological entities, including enzymes and receptors.[1][2] Similarly, benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like COX-2.[3] Therefore, establishing a COX-2 inhibition assay serves as a robust and industrially relevant model for demonstrating the principles of bioassay validation. This guide will compare a biochemical enzyme inhibition assay with a cell-based functional assay, providing the experimental data necessary to make an informed decision.
Part 1: Comparative Bioassay Design & Rationale
The first step is to select an appropriate assay format. The choice is a trade-off between throughput, cost, and physiological relevance. We will compare two common approaches for screening COX-2 inhibitors: a direct, biochemical enzyme activity assay and a cell-based assay measuring a downstream functional outcome.
Alternative 1: Fluorometric COX-2 Enzymatic Assay
This biochemical assay directly measures the peroxidase activity of purified, recombinant human COX-2.[4][5] The enzyme converts a substrate (Arachidonic Acid) into Prostaglandin G2 (PGG2), which is then detected by a probe that generates a fluorescent signal. Inhibitors of COX-2 will reduce the rate of PGG2 formation, leading to a decrease in fluorescence.
Causality & Experimental Choice: This format is chosen for its simplicity, speed, and direct interrogation of the target enzyme. It isolates the enzyme-inhibitor interaction from the complexities of a cellular environment, making it ideal for primary HTS to identify direct binders and potent inhibitors.[6][7]
Caption: Workflow of the fluorometric COX-2 enzymatic assay.
Alternative 2: Cell-Based NF-κB Reporter Assay
This assay utilizes a human cell line (e.g., HeLa or HEK293 cells) engineered to express a luciferase reporter gene under the control of an NF-κB response element.[8] COX-2 activity contributes to inflammatory signaling pathways that activate the transcription factor NF-κB.[9] When cells are stimulated (e.g., with IL-1α), activated NF-κB translocates to the nucleus and drives luciferase expression.[10][11] Inhibitors of the upstream COX-2 pathway will reduce NF-κB activation, resulting in lower luminescence.
Causality & Experimental Choice: This format is selected for its higher physiological relevance. It measures the compound's effect on a downstream signaling event within a living cell, providing initial insights into cell permeability and potential off-target effects that might influence the pathway.[9][12] It is an excellent secondary assay to confirm hits from a primary biochemical screen.
Caption: Cell-based NF-κB reporter assay workflow.
Part 2: The Validation Protocol: A Framework for Trust
Assay validation demonstrates that the method is suitable for its intended purpose.[13] Our protocol is designed in accordance with the principles outlined in the ICH Q2(R1) and FDA guidelines.[14][15][16][17] The objective is to rigorously define the performance characteristics of the Fluorometric COX-2 Enzymatic Assay for a primary HTS campaign.
Caption: High-level workflow for bioassay validation.
Detailed Experimental Protocols
The following protocols outline the steps to validate the fluorometric COX-2 assay.
1. Specificity: The assay must demonstrate it can differentiate between inhibition of COX-2 and the closely related isoform, COX-1.[18]
-
Objective: To determine the selectivity of a known inhibitor (Celecoxib) and a representative test compound for COX-2 over COX-1.
-
Methodology:
-
Prepare two separate assay plates, one with recombinant human COX-1 and one with recombinant human COX-2, following the manufacturer's protocol.[4]
-
Create an 11-point, 3-fold serial dilution of Celecoxib (positive control) and a lead analog from the this compound series.
-
Add the diluted compounds to both the COX-1 and COX-2 plates. Include wells for 100% activity (enzyme + vehicle) and 0% activity (no enzyme).
-
Initiate the enzymatic reaction by adding arachidonic acid substrate.
-
Read the fluorescence kinetically over 30 minutes on a plate reader (Ex/Em = 535/587 nm).
-
Calculate the rate of reaction for each well. Normalize the data to the vehicle control (100% activity).
-
Plot the normalized response versus log[inhibitor] concentration and fit a four-parameter logistic curve to determine the IC50 value for each enzyme.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
2. Accuracy & Precision: Accuracy is the closeness of the measured value to the true value. Precision measures the agreement between replicate measurements. These are assessed together at both intra-assay (within a single plate) and inter-assay (across different days) levels.[19][20]
-
Objective: To determine the accuracy and precision of the assay across its intended range.
-
Methodology:
-
Prepare Quality Control (QC) samples by spiking a known inhibitor (Celecoxib) into the assay buffer to achieve final concentrations representing High, Medium, and Low points of the expected assay range (e.g., 80%, 50%, and 20% inhibition).
-
Intra-Assay (Repeatability): On a single 96-well plate, run six replicates of the High, Med, and Low QC samples.
-
Inter-Assay (Intermediate Precision): Repeat the experiment on three different days, with two different analysts if possible.
-
For each run, determine the measured inhibition of the QC samples from the standard curve.
-
Calculate Accuracy: Expressed as percent recovery. Recovery % = (Measured Concentration / Nominal Concentration) * 100.
-
Calculate Precision: Expressed as the coefficient of variation (%CV). %CV = (Standard Deviation / Mean) * 100.
-
3. Linearity & Range: Linearity is the ability to elicit results that are directly proportional to the concentration of the analyte. The range is the interval over which the assay is precise, accurate, and linear.[21]
-
Objective: To demonstrate a linear relationship between a known inhibitor's concentration and the assay response.
-
Methodology:
-
Prepare a dilution series of a reference standard (Celecoxib) spanning a wide range of concentrations (e.g., 8-10 points covering 5% to 95% inhibition).
-
Run the dilution series in triplicate.
-
Plot the response (percent inhibition) against the nominal concentration of the inhibitor.
-
Perform a linear regression analysis on the linear portion of the curve.
-
The Range is defined as the concentration span over which the accuracy and precision criteria are met and the correlation coefficient (r²) from the linearity plot is acceptable.
-
Part 3: Data Analysis & Acceptance Criteria
All quantitative data must be summarized and compared against pre-defined acceptance criteria to declare the assay validated.
Comparative Performance Data
The following table presents hypothetical validation data comparing our primary enzymatic assay with the secondary cell-based assay.
| Validation Parameter | Fluorometric Enzymatic Assay | Cell-Based Reporter Assay | Commentary |
| Throughput | High (~10 plates/day) | Medium (~2-3 plates/day) | Enzymatic assay is faster, lacking cell culture steps. |
| Specificity (Celecoxib) | SI (COX-1/COX-2) > 150 | SI (COX-1/COX-2) ~ 90 | Biochemical assays show higher intrinsic selectivity. |
| Intra-Assay Precision (%CV) | < 10% | < 20% | Cell-based assays inherently have higher biological variability. |
| Inter-Assay Precision (%CV) | < 15% | < 25% | Day-to-day cell health and passage number can increase variability. |
| Z-Factor | > 0.7 | > 0.5 | Both are acceptable, but the enzymatic assay is more robust for HTS. |
| Cost per Well | Low (~$1.50) | High (~$4.00) | Recombinant enzyme is cheaper than cell culture reagents and plates. |
Acceptance Criteria for the Fluorometric COX-2 Assay
This table defines the pass/fail criteria for the primary screening assay validation.
| Parameter | Metric | Acceptance Criterion | Rationale |
| Specificity | Selectivity Index (SI) | > 10 for lead compounds | Ensures screening is specific for the target isoform. |
| Accuracy | % Recovery | 80% - 120% | Ensures the measured value is close to the true value.[21] |
| Precision (Intra-Assay) | % CV | ≤ 15% | Guarantees reproducibility within a single experiment. |
| Precision (Inter-Assay) | % CV | ≤ 20% | Guarantees reproducibility across multiple experiments and days. |
| Linearity | Correlation Coefficient (r²) | ≥ 0.98 | Confirms a proportional dose-response relationship.[21] |
| Assay Window | Z-Factor | ≥ 0.5 | Indicates the assay is robust and suitable for HTS. A Z-factor between 0.5 and 1.0 is considered excellent. |
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ICH. Quality Guidelines. [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Active Motif. Human Cell NF-kappa B (NF-kB) Activation Assay Kit. [Link]
-
Creative BioMart. COX-2 Inhibitor Screening Kit. [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
BMG LABTECH. Cell-based assays on the rise. [Link]
-
News-Medical.Net. The role of cell-based assays for drug discovery. [Link]
-
Raimondi, M. V., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). [Link]
-
PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
JoVE. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]
-
MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
-
BPI. Analytical Methods for Cell Therapies: Method Development and Validation Challenges. [Link]
-
Sterling Pharma Solutions. Applying analytical method validation to cell-based potency assays. [Link]
-
BioAssay Systems. Lead Discovery Services. [Link]
-
antibodies-online.com. NF-kappa B (NF-kB) Activation Assay Kit. [Link]
-
Frontiers. On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. [Link]
-
Amsbio. Enzyme Activity Assays. [Link]
-
U.S. Pharmacopeia. General Chapter <1033> Biological Assay Validation. [Link]
-
Drug Discovery World. A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
PMC. Monitoring the Levels of Cellular NF-κB Activation States. [Link]
-
BEBPA. Statistics for Validating Potency Assays. [Link]
Sources
- 1. probiocdmo.com [probiocdmo.com]
- 2. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 6. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 7. amsbio.com [amsbio.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Human Cell NF-kappa B (NF-kB) Activation Assay Kit (Part No. hNFKB-4) [fivephoton.com]
- 11. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. drugfuture.com [drugfuture.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bioprocessintl.com [bioprocessintl.com]
- 20. bebpa.org [bebpa.org]
- 21. Validation of an in-vitro method for Hepatitis B vaccine potency assay: specification setting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 2-Pyrrolidin-1-ylmethylbenzoic Acid Analytical Results
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical results for 2-Pyrrolidin-1-ylmethylbenzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure the consistency, reliability, and accuracy of analytical data across different laboratory settings. This document outlines the principles of inter-laboratory studies, details validated analytical methodologies, and provides a structure for reporting and comparing data.
Introduction: The Imperative for Analytical Consistency
Inter-laboratory comparison studies, also known as proficiency testing, are a cornerstone of analytical method validation and quality assurance.[1][2] They serve to:
-
Assess the reproducibility of an analytical method by evaluating its performance in the hands of different analysts in different laboratories with varying equipment and environmental conditions.[3][4]
-
Identify potential biases or systematic errors in a laboratory's implementation of a method.
-
Establish the transferability of an analytical method from a development lab to a quality control (QC) lab.
-
Provide confidence in the reliability of data generated for regulatory submissions.
The principles and methodologies outlined in this guide are grounded in the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA).[3][5][6][7][8][9][10][11][12][13]
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is crucial for developing robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃NO₂ | [14][15] |
| Molecular Weight | 191.23 g/mol | [14][15] |
| CAS Number | 78648-27-8 | [14][15] |
| Melting Point | 87-88.5 °C | [14] |
| Appearance | Powder |
The hydrochloride salt is also available (CAS: 1855911-27-1), with a molecular weight of 227.69 g/mol . The choice of the free base or salt form will influence sample preparation and analytical conditions.
Recommended Analytical Methodologies
Based on the structure and properties of this compound, two primary analytical techniques are recommended for quantitative analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections provide detailed protocols for each.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 20 mM phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range.
-
-
Analysis and Data Processing:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the calibration standards followed by the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Caption: Workflow for GC-MS analysis of this compound.
Inter-Laboratory Comparison Study Design
A well-designed inter-laboratory study is crucial for obtaining meaningful results.
Study Protocol
A detailed study protocol should be distributed to all participating laboratories and should include:
-
Objective and Scope: Clearly state the purpose of the study.
-
Materials: Provide a single, homogenous batch of the test sample and a well-characterized reference standard to all participants.
-
Analytical Procedures: Include the detailed, validated analytical methods to be used.
-
Data Reporting: Specify the format for reporting results, including raw data, chromatograms, and calculated values.
-
Timeline: Define the start and end dates for the study.
Performance Characteristics for Comparison
The following performance characteristics, as defined by ICH guidelines, should be evaluated.
[10][16]* Accuracy: The closeness of the test results to the true value.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Between-laboratory precision.
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Statistical Analysis of Results
The collected data should be statistically analyzed to assess the performance of the analytical method across laboratories. The Z-score is a common statistical tool used in proficiency testing.
Where:
-
x is the result from an individual laboratory.
-
X is the assigned value (consensus mean of all participants).
-
σ is the target standard deviation for proficiency.
A Z-score between -2.0 and +2.0 is generally considered satisfactory.
[1]### 5. Comparative Data Summary (Hypothetical)
The following tables present a hypothetical comparison of results from three laboratories for the HPLC-UV analysis of a single batch of this compound.
Table 1: Assay Results and Z-Scores
| Laboratory | Measured Concentration (mg/mL) | Mean Concentration (mg/mL) | Z-Score |
| Lab A | 0.998, 1.002, 0.995 | 0.998 | -0.4 |
| Lab B | 1.010, 1.015, 1.012 | 1.012 | 2.4 |
| Lab C | 0.990, 0.993, 0.991 | 0.991 | -1.8 |
| Consensus Mean | 1.000 | ||
| Target SD | 0.005 |
Table 2: Precision Comparison
| Laboratory | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Lab A | 0.35 | 0.45 |
| Lab B | 0.25 | 0.35 |
| Lab C | 0.15 | 0.28 |
| Reproducibility (%RSD) | 1.1 |
Conclusion and Recommendations
This guide provides a framework for conducting a robust inter-laboratory comparison of analytical results for this compound. By adhering to validated analytical protocols and a well-structured study design, laboratories can ensure the consistency and reliability of their data. The use of statistical tools like Z-scores allows for an objective assessment of laboratory performance. Any laboratory with unsatisfactory results should conduct a thorough investigation to identify and rectify the source of the discrepancy. Regular participation in such studies is a hallmark of a mature quality system and is essential for ensuring the integrity of data in drug development and manufacturing.
References
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
PQE Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
ResearchGate. (n.d.). Analytical Method Development and Validation of Pharmaceutical Technology. [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]
-
PubChem. (n.d.). 2-(Pyrrolidine-1-carbonyl)benzoic acid. [Link]
-
Benchmark International. (2024). Inter laboratory Comparison 2023 Report. [Link]
-
MDPI. (2020). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry. [Link]
-
ResearchGate. (2025). Quantitative Analysis of Sulpiride and Impurities.... [Link]
-
National Institutes of Health. (2018). Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry. [Link]
-
PubMed. (2020). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. [Link]
-
ResearchGate. (2020). (PDF) Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. [Link]
Sources
- 1. benchmark-intl.com [benchmark-intl.com]
- 2. An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins [mdpi.com]
- 3. fda.gov [fda.gov]
- 4. Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. m.youtube.com [m.youtube.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. 2-Pyrrolidin-1-yl-benzoic Acid CAS#: 78648-27-8 [m.chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. rjpdft.com [rjpdft.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Pyrrolidin-1-ylmethylbenzoic Acid
This guide provides essential safety and logistical information for the proper disposal of 2-Pyrrolidin-1-ylmethylbenzoic acid, a compound frequently utilized in contemporary research and drug development. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The procedures outlined below are grounded in established principles of chemical waste management and are designed to be a self-validating system for procedural integrity.
Hazard Assessment and Chemical Profile
Key Hazard Considerations:
-
Inhalation: May cause respiratory irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
-
Environmental: Improper disposal can lead to contamination of water and soil.[5][6]
| Hazard Classification | Description | Primary Precaution |
| Skin Irritant | Causes skin irritation upon contact. | Wear appropriate chemical-resistant gloves (e.g., nitrile). |
| Eye Irritant | Causes serious eye irritation. | Wear safety glasses with side shields or chemical goggles. |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. |
| Environmental Hazard | Potential for aquatic toxicity. | Prevent release to the environment. |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, ensure that all personnel are equipped with the appropriate PPE. This serves as the first line of defense against accidental exposure.
Mandatory PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (Viton® or nitrile rubber are recommended based on data for similar compounds).[7]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][8]
Segregation and Waste Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice. This compound waste should be collected in a dedicated, clearly labeled, and chemically compatible container.
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof cap.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of initial waste addition.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous reactions. This compound should be kept away from strong oxidizing agents, strong bases, and strong reducing agents.[8]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin away from heat and sources of ignition.[4][9]
Disposal Workflow
The disposal of this compound must be conducted in accordance with local, regional, and national environmental regulations. The following workflow provides a logical progression for its proper disposal.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.ca [fishersci.ca]
- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
